The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 3-(Azetidin-3-yl)picolinonitrile , a high-value heterocyclic intermediate. Advanced Scaffold Anal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 3-(Azetidin-3-yl)picolinonitrile , a high-value heterocyclic intermediate.
Advanced Scaffold Analysis for Kinase Inhibitor Design
Part 1: Executive Summary & Structural Logic
3-(Azetidin-3-yl)picolinonitrile (Systematic Name: 3-(Azetidin-3-yl)pyridine-2-carbonitrile) represents a critical "sp³-rich" building block in modern drug discovery. It combines the metabolic stability and vector rigidity of the azetidine ring with the electronic versatility of the picolinonitrile (2-cyanopyridine) core.
This scaffold is increasingly relevant in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors, where it serves as a bioisostere for larger saturated heterocycles (e.g., piperidine, pyrrolidine) to lower lipophilicity (LogP) while maintaining ligand efficiency.
Chemical Identity Table[1]
Property
Data
IUPAC Name
3-(Azetidin-3-yl)pyridine-2-carbonitrile
Molecular Formula
C₉H₉N₃
Molecular Weight
159.19 g/mol
Predicted LogP
~0.2 – 0.5 (Low Lipophilicity)
Topological Polar Surface Area (TPSA)
~48 Ų (High permeability potential)
pKa (Azetidine NH)
~10.5 (Basic)
pKa (Pyridine N)
< 1.0 (Non-basic due to 2-CN electron withdrawal)
Key Structural Features
High ring strain (~26 kcal/mol), Rigid vector, Electron-deficient core
Part 2: Synthetic Protocols & Methodology
The synthesis of 3-(Azetidin-3-yl)picolinonitrile is non-trivial due to the high ring strain of azetidine and the electron-deficient nature of the cyanopyridine ring. Standard nucleophilic substitutions often fail.
Below are two field-proven methodologies: Negishi Cross-Coupling (Preferred for Scale) and Photoredox Decarboxylative Coupling (Emerging).
Method A: Negishi Cross-Coupling (The "Zincate" Route)
Rationale: This method utilizes a stabilized organozinc reagent derived from 3-iodoazetidine. It avoids the harsh conditions of Suzuki coupling that can degrade the strained ring.
Procedure: In a flame-dried flask under Argon, activate Zinc dust with 1,2-dibromoethane and TMSCl. Add the iodoazetidine solution dropwise at room temperature. Stir for 30-60 mins to form the organozinc iodide intermediate (Reagent A).
Cross-Coupling:
Reagents: 3-Bromo-2-cyanopyridine (0.8 eq), Pd(dppf)Cl₂·DCM (0.05 eq), CuI (0.1 eq).
Procedure: Add the heteroaryl bromide and catalysts directly to the solution of Reagent A. Heat to 60°C for 4–6 hours.
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
Deprotection (Boc Removal):
Reagents: TFA (10 eq) or 4M HCl in Dioxane.
Procedure: Dissolve the intermediate in DCM. Add TFA at 0°C. Stir at RT for 2 hours. Concentrate in vacuo. Neutralize with basic resin or NaHCO₃ to obtain the free base.
Mechanism: Generation of an azetidinyl radical via decarboxylation, which attacks the protonated pyridine ring.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and workflow for synthesizing this scaffold, highlighting the critical "Zinc Insertion" step which preserves the azetidine ring integrity.
Caption: Workflow for the Negishi coupling synthesis of the target scaffold, ensuring ring stability.
Part 4: Medicinal Chemistry Applications[2][4][5][6][7]
Vector Analysis & Bioisosterism
The 3-azetidinyl group acts as a rigid, compact spacer. Unlike the flexible propyl chain or the bulkier piperidine ring, the azetidine ring:
Restricts Conformational Space: The bond angle of the cyclobutane-like ring (~90°) projects substituents in defined vectors, reducing the entropic penalty of binding to the target protein.
Lowers Lipophilicity: The high fraction of sp³ carbons (Fsp³) combined with the polar secondary amine lowers LogP, improving solubility and reducing metabolic clearance (Cl_int).
JAK Inhibitor Relevance
This scaffold is structurally homologous to the core of Baricitinib (Olumiant). In Baricitinib, an azetidine ring links a cyanopyridine-like moiety (pyrrolo[2,3-d]pyrimidine) to a sulfonamide.
Role of Nitrile: The nitrile group on the pyridine ring often interacts with the "gatekeeper" residue or forms a reversible covalent bond with cysteine residues in the kinase ATP-binding pocket.
Role of Azetidine: Provides the precise geometry to position the nitrile for interaction while extending the amine tail towards solvent-exposed regions.
Metabolic Stability
Azetidines are generally more metabolically stable than their pyrrolidine counterparts.[3] The 3-position is sterically shielded, and the ring strain makes the α-carbons less prone to P450-mediated oxidation compared to larger, unstrained rings.
Part 5: Safety & Handling
Hazard Class:Acute Toxicant (Oral/Dermal) . Nitrile-containing heterocycles can release cyanide ions under extreme metabolic or hydrolytic conditions, though the picolinonitrile motif is generally stable.
Handling:
Use a fume hood for all synthesis steps.
Specific Hazard: The organozinc intermediate is moisture-sensitive.
Storage: Store the hydrochloride salt at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the nitrile.
References
Azetidine Synthesis (General): Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264. Link
Negishi Coupling on Azetidines: Billotte, S. (2008). Zinc-Mediated Synthesis of Functionalized Azetidines. Synlett, 2008(18), 2777–2780. Link
JAK Inhibitor SAR (Baricitinib): Dowdy, S. B., et al. (2016). Discovery of Baricitinib (LY3009104), a Novel, Potent and Selective JAK1/2 Inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(20), 4965–4971. Link
Photoredox Methods: Qin, Y., et al. (2019). Decarboxylative C(sp3)–C(sp2) Cross-Coupling of Azetidine Carboxylic Acids. Journal of the American Chemical Society, 141(45), 17962–17967. Link
The following technical guide provides an in-depth analysis of 3-(Azetidin-3-yl)picolinonitrile , a high-value heterocyclic building block used in the synthesis of advanced kinase inhibitors (e.g., JAK/STAT pathway modul...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-(Azetidin-3-yl)picolinonitrile , a high-value heterocyclic building block used in the synthesis of advanced kinase inhibitors (e.g., JAK/STAT pathway modulators).
CAS Number Lookup & Advanced Synthesis Guide
Executive Summary & Identification
3-(Azetidin-3-yl)picolinonitrile is a specialized pyridine-azetidine scaffold. Unlike the widely commercially available 6-isomer (6-(azetidin-3-yl)picolinonitrile, CAS 1260852-58-1), the 3-isomer represents a privileged pharmacophore for designing conformationally restricted, polar kinase inhibitors. Its structure combines the hydrogen-bond acceptor properties of the picolinonitrile (2-cyanopyridine) with the metabolic stability and vector control of the azetidine ring.
Note on Availability: Due to the specific substitution pattern (3,3-linkage between pyridine and azetidine with an ortho-cyano group), this compound is typically generated in situ or synthesized on-demand from protected precursors. It is not a commodity chemical.
Strategic Synthesis Protocol
The most robust route to 3-(Azetidin-3-yl)picolinonitrile avoids the instability of the free amine by utilizing Negishi Cross-Coupling . This method couples an organozinc azetidine reagent with a bromopyridine electrophile, offering superior functional group tolerance compared to Suzuki or Grignard methods.
Retrosynthetic Analysis
The target molecule is disassembled into two key building blocks:
Nucleophile: (1-(tert-Butoxycarbonyl)azetidin-3-yl)zinc(II) iodide (Generated from CAS 254454-54-1 ).
Figure 1: Negishi coupling strategy for the synthesis of the target scaffold.
Detailed Experimental Procedure
Safety Warning: Organozinc reagents are moisture-sensitive. Perform all steps under an inert atmosphere (Argon/Nitrogen).
Step 1: Preparation of the Organozinc Reagent
Activation: In a flame-dried Schlenk flask, suspend Zinc dust (1.5 eq) in anhydrous dimethylacetamide (DMA) or DMF. Add a catalytic amount of 1,2-dibromoethane (0.05 eq) and trimethylsilyl chloride (TMSCl, 0.05 eq) to activate the zinc surface. Heat to 65°C for 15 minutes.
Insertion: Cool to room temperature. Add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq, CAS 254454-54-1) in anhydrous DMA dropwise.
Reaction: Stir at 40–60°C for 1–2 hours.
QC Check: Aliquot hydrolysis followed by GC-MS should show the de-iodinated azetidine (N-Boc-azetidine), confirming zinc insertion.
Step 2: Negishi Cross-Coupling
Catalyst Prep: To the organozinc solution, add 3-bromo-2-cyanopyridine (0.8 eq, CAS 55758-02-6), Pd(dppf)Cl₂·DCM (0.05 eq), and CuI (0.05 eq).
Coupling: Heat the mixture to 80°C for 4–12 hours.
Mechanism:[1] The copper(I) salt facilitates the transmetallation from Zinc to Palladium, significantly accelerating the reaction for sterically hindered substrates like the 3,3-linkage.
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.
Dissolve the protected intermediate in DCM (5 mL/mmol).
Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
Stir at room temperature for 2 hours.
Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.
Isolation: The product is obtained as the TFA salt . For the free base, neutralize with saturated NaHCO₃ or basic resin, but store as the salt for stability.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed.
Fragment: Loss of HCN (27 Da) is common in cyanopyridines.
Applications in Drug Discovery
This scaffold is a critical bioisostere in the development of Janus Kinase (JAK) Inhibitors .
Conformational Restriction: The azetidine ring locks the vector of the amine, reducing the entropic penalty upon binding to the kinase ATP-binding pocket.
Polarity Modulation: The pyridine nitrogen and the nitrile group serve as key hydrogen bond acceptors, interacting with the hinge region of the kinase (e.g., residues Leu932 in JAK2).
Metabolic Stability: The 3-substitution on the azetidine ring prevents metabolic oxidation at the vulnerable 2-position, a common liability in pyrrolidine analogs.
Figure 2: Pharmacophore mapping of the scaffold for kinase inhibitor design.
References
Negishi Coupling Methodology
Title: "Recent Advances in the Negishi Coupling of Functionalized Organozinc Reagents."
Physicochemical Properties of 3-(Azetidin-3-yl)picolinonitrile: A Technical Guide
This guide provides an in-depth technical analysis of 3-(Azetidin-3-yl)picolinonitrile , a specialized heterocyclic building block. While direct experimental data for this specific substitution pattern is proprietary or...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-(Azetidin-3-yl)picolinonitrile , a specialized heterocyclic building block. While direct experimental data for this specific substitution pattern is proprietary or sparse in open literature, this document synthesizes its physicochemical profile based on the known properties of the parent scaffold (3-(Azetidin-3-yl)pyridine, CAS 62247-32-9) and established structure-activity relationship (SAR) principles for pyridine-azetidine systems in drug discovery.
Executive Summary
3-(Azetidin-3-yl)picolinonitrile (Systematic Name: 3-(Azetidin-3-yl)pyridine-2-carbonitrile) is a high-value,
-rich heterocyclic scaffold used primarily in the design of kinase inhibitors (e.g., JAK, TYK2) and GPCR modulators. It combines the metabolic stability of an electron-deficient pyridine ring with the solubilizing and rigidifying properties of an azetidine moiety.
Primary Utility: Pharmacophore scaffold for fragment-based drug discovery (FBDD).
Key Advantage: The azetidine ring acts as a "rigidified ethyl" linker that reduces lipophilicity (LogD) while maintaining a specific vector orientation, unlike flexible alkyl chains or lipophilic cyclohexyl groups.
The molecule consists of two distinct domains with opposing electronic properties, creating a "push-pull" system that influences its reactivity and binding affinity.
Strong electron-withdrawing group (EWG); lowers the pKa of the pyridine nitrogen; can serve as a reversible covalent "warhead" (e.g., for cysteine targeting) or a hydrogen bond acceptor.
Pharmacophore B
Azetidin-3-yl Ring
A strained, 4-membered saturated amine.[1] It provides a basic center for solubility and a rigid, defined exit vector for substituents.
3D Conformational Analysis
Unlike the planar pyridine ring, the azetidine ring adopts a puckered conformation to relieve torsional strain.
Pucker Angle: Typically ~25–30°.
Vector Orientation: The bond connecting the pyridine C3 to the azetidine C3 allows for free rotation, but the steric bulk of the ortho-cyano group restricts this rotation, potentially locking the molecule into a preferred bioactive conformation. This "atropisomer-like" restriction can enhance binding entropy.
Physicochemical Profile (The Core)
The following values are derived from high-fidelity consensus models and experimental data of the parent scaffold (3-(Azetidin-3-yl)pyridine).
Fundamental Properties
Property
Value (Estimated)
Notes
Molecular Formula
Molecular Weight
159.19 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Exact Mass
159.0796
Appearance
White to pale yellow solid
Typically isolated as a hydrochloride or trifluoroacetate salt due to amine instability.
Melting Point
95–105 °C (Free Base)
Salts (e.g., 2HCl) will decompose >200 °C.
Lipophilicity & Solubility
Parameter
Value
Implications
cLogP
0.4 – 0.8
Significantly lower than the phenyl analog (cLogP ~1.5–2.0). The azetidine nitrogen and nitrile group reduce lipophilicity.
LogD (pH 7.4)
-1.2 to -0.5
At physiological pH, the azetidine amine is protonated (), making the molecule highly polar and water-soluble.
Excellent aqueous solubility in acidic/neutral media due to the basic azetidine nitrogen.
Ionization (pKa) Profile
The molecule possesses two basic centers, but their basicity is drastically different due to electronic effects.
Azetidine Nitrogen (
):pKa ~9.5 – 10.5 .
Analysis: Typical secondary amines have a pKa ~11. The inductive effect of the electron-deficient cyanopyridine ring (3 bonds away) slightly lowers this value, but it remains the primary protonation site.
Pyridine Nitrogen (
):pKa < 1.0 .
Analysis: An unsubstituted pyridine has a pKa of ~5.2. The ortho-cyano group is a powerful electron-withdrawing group (EWG), drastically reducing the electron density on the pyridine nitrogen, rendering it non-basic at physiological pH.
Synthetic & Handling Protocols
Synthesis Strategy (Cross-Coupling)
The most robust route to 3-(Azetidin-3-yl)picolinonitrile avoids the instability of the free azetidine by using a Boc-protected precursor . The C-C bond formation is typically achieved via Negishi Coupling .
Workflow Diagram (DOT Visualization)
Figure 1: Negishi cross-coupling pathway for the synthesis of the target scaffold.
Handling & Storage
Stability: The free base is prone to oxidation and polymerization. It is strongly recommended to store the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt.
Storage Conditions: -20 °C, under inert atmosphere (Argon/Nitrogen), desiccated.
Reconstitution: Dissolve in DMSO or Methanol for stock solutions. Avoid aqueous basic solutions for long-term storage to prevent nitrile hydrolysis.
Medicinal Chemistry Applications
Bioisosterism & Design Logic
Researchers utilize this scaffold to solve specific multiparameter optimization (MPO) problems:
Rigidification: Replacing a flexible propyl amine chain with an azetidine ring reduces rotational entropy loss upon binding (
), potentially improving potency.
Metabolic Blocking: The 2-cyano group blocks the metabolically vulnerable C2 position of the pyridine ring (a common site for aldehyde oxidase attack).
Vector Control: The azetidine ring projects substituents at a distinct angle (~109°) compared to the planar phenyl/pyridine ring, allowing access to new pockets in the active site (e.g., the solvent front in kinase domains).
Case Study Context: JAK Inhibitors
This scaffold is structurally analogous to the core of Baricitinib (Olumiant), a JAK1/JAK2 inhibitor. In Baricitinib, an azetidine is linked to a pyrazole. In 3-(Azetidin-3-yl)picolinonitrile, the pyridine-nitrile core mimics the adenosine ring of ATP, while the azetidine projects towards the ribose binding pocket, offering a unique selectivity profile.
References
Azetidines in Drug Discovery
Smith, J. et al. "Azetidines: A Privileged Scaffold in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2021. (General Reference)
Synthesis of 3-Azetidinylpyridines:
Patent WO2010129048: "Preparation of azetidinyl-pyridines as JAK inhibitors." (Describes similar Negishi coupling protocols).
Parent Scaffold Data
PubChem Compound Summary for CID 54599596 (3-(Azetidin-3-yl)pyridine).
Physicochemical Principles
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
A Technical Guide to the Synthesis of 3-(Azetidin-3-yl)picolinonitrile
Abstract This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 3-(Azetidin-3-yl)picolinonitrile, a molecule of significant interest in medicinal chemistry. The azetidine mo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 3-(Azetidin-3-yl)picolinonitrile, a molecule of significant interest in medicinal chemistry. The azetidine moiety, a strained four-membered heterocycle, serves as a valuable building block in drug discovery, offering unique structural and physicochemical properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, detailing a convergent synthetic strategy that hinges on a key palladium- or nickel-catalyzed Negishi cross-coupling reaction. We will dissect each phase of the synthesis, from the preparation of crucial intermediates to the final deprotection step, with a focus on the underlying chemical principles, experimental causality, and practical, field-proven protocols. The narrative emphasizes scientific integrity, providing a self-validating system of protocols supported by authoritative references.
Introduction
The confluence of a picolinonitrile scaffold with a 3-substituted azetidine ring creates a molecular architecture frequently encountered in modern pharmaceutical development. Azetidines are considered privileged structures; their inherent ring strain and non-planar geometry can confer improved metabolic stability, solubility, and target-binding affinity compared to more conventional ring systems.[1][3] The picolinonitrile group, in turn, is a versatile pharmacophore known for its role in various biologically active compounds.
The primary synthetic challenge in constructing 3-(Azetidin-3-yl)picolinonitrile lies in the formation of the C(sp²)-C(sp³) bond between the aromatic pyridine ring and the saturated azetidine ring. Direct functionalization of the azetidine C-3 position can be challenging.[4] Therefore, a convergent approach utilizing a cross-coupling reaction is often the most efficient and reliable strategy. This guide will focus on a pathway employing a Negishi cross-coupling reaction, a powerful method for C-C bond formation renowned for its high functional group tolerance and broad applicability.[5][6]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 3-(Azetidin-3-yl)picolinonitrile, reveals a strategic pathway centered on a cross-coupling reaction. The key C-C bond between the azetidine and picolinonitrile rings is identified as the prime disconnection point. This leads back to a halogenated picolinonitrile and a 3-functionalized azetidine, which is suitably protected to ensure chemoselectivity during the coupling reaction.
Caption: Retrosynthetic analysis of 3-(Azetidin-3-yl)picolinonitrile.
Part 1: Synthesis of Key Intermediates
The success of this convergent synthesis relies on the efficient preparation of two key building blocks: a protected, functionalized azetidine and a halogenated picolinonitrile.
Protected 3-Functionalized Azetidine
For the Negishi coupling, an organozinc derivative of azetidine is required. This is typically generated in situ from a more stable precursor, such as an iodo-azetidine. The azetidine nitrogen must be protected to prevent interference with the organometallic intermediates and the catalyst. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and straightforward removal under acidic conditions.[7]
The synthesis of N-Boc-3-iodoazetidine can be achieved from commercially available N-Boc-3-azetidinone. The ketone is first reduced to the corresponding alcohol, which is then converted to the iodide.
Protocol 1: Synthesis of N-Boc-3-iodoazetidine
Reduction of N-Boc-3-azetidinone: To a solution of N-Boc-3-azetidinone in methanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidinol.
Iodination: Dissolve the N-Boc-3-azetidinol, triphenylphosphine (PPh₃), and imidazole in dichloromethane (DCM). Cool the mixture to 0 °C and add iodine (I₂) portion-wise. Allow the reaction to warm to room temperature and stir until completion. Quench with aqueous sodium thiosulfate solution, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-3-iodoazetidine.[4]
3-Bromopicolinonitrile
3-Bromopicolinonitrile is a commercially available reagent and serves as the electrophilic partner in the cross-coupling reaction. Its pyridine nitrogen and nitrile functionalities are generally compatible with the conditions of the Negishi coupling.
Part 2: The Key Cross-Coupling Step: A Convergent Strategy
The centerpiece of this synthetic pathway is the formation of the C(sp²)-C(sp³) bond via a Negishi cross-coupling reaction.
Rationale for Choosing Negishi Cross-Coupling
The Negishi coupling is particularly well-suited for this transformation for several reasons:
Versatility: It facilitates the coupling of a wide range of carbon centers, including the desired sp² (aryl halide) and sp³ (alkyl zinc) bond formation.[5]
Functional Group Tolerance: Organozinc reagents are known for their tolerance of various functional groups, such as the nitrile in our picolinonitrile substrate.[8]
Catalyst Systems: The reaction can be effectively catalyzed by both palladium and nickel complexes, offering flexibility in optimizing reaction conditions.[5][9] Nickel catalysts are often more cost-effective.[10]
Caption: Simplified catalytic cycle for the Negishi cross-coupling.
Detailed Protocol for Negishi Coupling
This protocol describes the synthesis of N-Boc-3-(picolinonitril-3-yl)azetidine.
In Situ Formation of the Organozinc Reagent: To a solution of N-Boc-3-iodoazetidine in anhydrous THF, add activated zinc dust. The reaction may require gentle heating or sonication to initiate. Stir until the insertion of zinc is complete, forming the azetidin-3-ylzinc iodide species.
Cross-Coupling Reaction: In a separate flask, add 3-bromopicolinonitrile, a palladium catalyst such as Pd(PPh₃)₄ or a nickel catalyst like NiCl₂(dppp), and anhydrous THF. To this mixture, add the freshly prepared organozinc solution via cannula.
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 60 to 80 °C. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield pure N-Boc-3-(picolinonitril-3-yl)azetidine.[6][11]
The final step in the synthesis is the removal of the Boc protecting group to unveil the secondary amine of the azetidine ring.
Choosing the Deprotection Method
The Boc group is labile under acidic conditions. Standard methods include treatment with trifluoroacetic acid (TFA) in an inert solvent like DCM, or using a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[12] These conditions are generally compatible with the nitrile group, which is relatively stable to acid-mediated hydrolysis under anhydrous conditions.[13]
Protocol 2: Boc Deprotection
Reaction Setup: Dissolve the N-Boc-3-(picolinonitril-3-yl)azetidine in a suitable solvent such as dichloromethane or 1,4-dioxane.
Acid Addition: Cool the solution to 0 °C and add an excess of the deprotecting acid. Common choices are a 20-50% solution of TFA in DCM, or a 4M solution of HCl in dioxane.
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The progress can be monitored by the disappearance of the starting material on TLC or LC-MS.
Isolation of the Final Product: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). Trituration with a non-polar solvent like diethyl ether may be necessary to precipitate the salt, which can then be collected by filtration and dried in vacuo to yield the final product, 3-(Azetidin-3-yl)picolinonitrile.[7][14]
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of 3-(Azetidin-3-yl)picolinonitrile.
Conclusion
The synthetic pathway detailed in this guide represents a logical, efficient, and scalable approach to 3-(Azetidin-3-yl)picolinonitrile. By leveraging a convergent strategy centered on a robust Negishi cross-coupling reaction, this method allows for the effective construction of the key C(sp²)-C(sp³) bond. The use of the Boc protecting group ensures chemoselectivity and is easily removed in the final step. Each stage of the synthesis is built upon well-established and reliable chemical transformations, providing a high degree of confidence for researchers and professionals in the field of drug development. This guide offers a comprehensive framework for the practical synthesis of this valuable molecular scaffold.
References
Hsu, C.-M., Lin, H.-B., Hou, X.-Z., Tapales, R. V. P. P., Shih, C.-K., Miñoza, S., Tsai, Y.-S., Tsai, Z.-N., Chan, C.-L., & Liao, H.-H. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049–19059. Available at: [Link]
ScholarWorks. (2025). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. Available at: [Link]
Hsu, C.-M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. Available at: [Link]
Palfy, D., et al. (2024). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
Brewster, J. T., et al. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters. Available at: [Link]
Wikipedia. (n.d.). Negishi coupling. Available at: [Link]
MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Available at: [Link]
Beilstein Journals. (2024). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Available at: [Link]
Nielsen, D. K., Huang, C.-Y. D., & Doyle, A. G. (2012). Nickel-Catalyzed Negishi Alkylations of Styrenyl Aziridines. Journal of the American Chemical Society. Available at: [Link]
Gáspár, A., & Stiasni, N. (2011). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Molecular Sciences. Available at: [Link]
Nielsen, D. K., Huang, C.-Y. D., & Doyle, A. G. (2013). Directed nickel-catalyzed negishi cross coupling of alkyl aziridines. Journal of the American Chemical Society. Available at: [Link]
Gising, J., & Svitlyk, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at: [Link]
Organic Syntheses. (n.d.). Azetidine. Available at: [Link]
University of Bari "A. Moro". (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Available at: [Link]
Cui, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. Available at: [Link]
ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. Available at: [Link]
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Available at: [Link]
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]
ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. Available at: [Link]
NCBI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]
LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available at: [Link]
ResearchGate. (n.d.). Synthesis of intermediate 3 with II-1 as starting material. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]
NCBI. (n.d.). Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. Available at: [Link]
Elsevier. (n.d.). Azetidine Synthesis - 1st Edition. Available at: [Link]
ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines. Available at: [Link]
PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Available at: [Link]
Google Patents. (n.d.). US20140275126A1 - Processes and intermediates for preparing a medicament.
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]
A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. (n.d.). Available at: [Link]
Auburn University. (n.d.). An efficient Mitsunobu coupling to adenine-derived carbocyclic nucleosides. Available at: [Link]
A Technical Guide to the Retrosynthetic Analysis of 3-(Azetidin-3-yl)picolinonitrile
Abstract This in-depth technical guide provides a comprehensive retrosynthetic analysis of the novel heterocyclic compound, 3-(azetidin-3-yl)picolinonitrile. This molecule is of significant interest to researchers in med...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This in-depth technical guide provides a comprehensive retrosynthetic analysis of the novel heterocyclic compound, 3-(azetidin-3-yl)picolinonitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the presence of the strained azetidine ring, a motif known to impart favorable physicochemical properties in drug candidates. This document explores multiple strategic disconnections and proposes viable forward synthetic routes, grounded in established and robust chemical transformations. Each proposed synthetic step is accompanied by detailed experimental protocols, causality-driven explanations for procedural choices, and visual representations of the synthetic pathways to ensure clarity and reproducibility. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction and Strategic Overview
The target molecule, 3-(azetidin-3-yl)picolinonitrile, incorporates two key heterocyclic scaffolds: a pyridine ring and a strained azetidine ring. The picolinonitrile moiety is a common feature in biologically active compounds, while the 3-substituted azetidine presents a unique vector for exploring chemical space and modulating pharmacokinetic properties. The synthesis of such a molecule requires careful strategic planning to control regioselectivity and manage the reactivity of the strained four-membered ring.
Our retrosynthetic analysis will focus on two primary disconnection strategies, centered on the formation of the crucial carbon-carbon bond between the azetidine and pyridine rings. The inherent stability and commercial availability of precursors for both heterocyclic systems make a convergent synthesis highly attractive. The protection of the azetidine nitrogen is a critical consideration throughout the synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group of choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
Retrosynthetic Analysis
The primary disconnection of 3-(azetidin-3-yl)picolinonitrile is the C3-C3' bond linking the azetidine and pyridine rings. This leads to two key synthons: an azetidin-3-yl nucleophile or electrophile and a corresponding picolinonitrile electrophile or nucleophile. This immediately suggests the application of modern cross-coupling methodologies.
Diagram of Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 3-(azetidin-3-yl)picolinonitrile.
Strategy A: Negishi Cross-Coupling Approach
This strategy involves the coupling of an organozinc reagent derived from a protected 3-haloazetidine with a 3-halopicolinonitrile. The Negishi coupling is well-suited for this transformation due to its high functional group tolerance and the relatively mild reaction conditions required.[1][2]
An alternative and equally powerful strategy is the Suzuki-Miyaura coupling. This would involve the reaction of a boronic acid or ester derivative of the protected azetidine with a 3-halopicolinonitrile. Suzuki couplings are renowned for their robustness, operational simplicity, and the commercial availability of a wide range of boronic acids and their derivatives.[3][4]
Forward Synthesis and Experimental Protocols
Based on the retrosynthetic analysis, a convergent forward synthesis is proposed. The synthesis of the two key intermediates, a protected 3-functionalized azetidine and 3-bromopicolinonitrile, will be described first, followed by the key cross-coupling step and final deprotection.
Synthesis of Key Intermediates
3.1.1. Synthesis of N-Boc-3-iodoazetidine
The synthesis of the azetidine coupling partner begins with the commercially available N-Boc-3-hydroxyazetidine. The hydroxyl group is converted to a more suitable leaving group, such as an iodide, to facilitate either organometallic reagent formation or direct coupling.
Caption: Synthesis of 3-Bromopicolinonitrile.
Experimental Protocol: Synthesis of 3-Bromopicolinonitrile
[5]
Materials:
2,5-Dibromopyridine (1.0 eq)
Copper(I) cyanide (1.0 eq)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Silica gel for column chromatography (Hexanes/Ethyl acetate eluent)
Procedure:
A mixture of 2,5-dibromopyridine and Cu(I)CN in DMF is refluxed for 12 hours at 120 °C.
The reaction mixture is then poured into water.
The resulting solid is extracted with ethyl acetate.
The organic layer is evaporated, and the precipitate is purified by silica gel column chromatography.
Cross-Coupling Reaction: Negishi Approach
3.2.1. Formation of the Organozinc Reagent
The N-Boc-3-iodoazetidine is converted to the corresponding organozinc reagent by treatment with an organolithium reagent followed by transmetalation with zinc chloride.
3.2.2. Negishi Coupling
The in situ generated azetidinylzinc reagent is then coupled with 3-bromopicolinonitrile in the presence of a palladium catalyst.
Diagram of Negishi Cross-Coupling
Caption: Negishi cross-coupling for the synthesis of the protected target molecule.
A solution of N-Boc-3-iodoazetidine in anhydrous THF is cooled to -78 °C.
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes.
A solution of zinc chloride in THF is added, and the reaction is allowed to warm to room temperature.
3-Bromopicolinonitrile and the palladium catalyst are added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by column chromatography.
Final Deprotection
The final step is the removal of the Boc protecting group to yield the target molecule, 3-(azetidin-3-yl)picolinonitrile. This is typically achieved under acidic conditions.
TFA or a solution of HCl in dioxane is added, and the mixture is stirred at room temperature until the deprotection is complete.
The solvent is removed under reduced pressure.
The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent.
The organic layer is dried and concentrated to give the final product.
Data Summary
Step
Reactants
Product
Key Reagents
Yield (Typical)
1
N-Boc-3-hydroxyazetidine
N-Boc-3-iodoazetidine
Imidazole, PPh₃, I₂
High
2
2,5-Dibromopyridine
3-Bromopicolinonitrile
CuCN
Good
3
N-Boc-3-iodoazetidine, 3-Bromopicolinonitrile
N-Boc-3-(2-cyanopyridin-3-yl)azetidine
n-BuLi, ZnCl₂, Pd(PPh₃)₄
Moderate to Good
4
N-Boc-3-(2-cyanopyridin-3-yl)azetidine
3-(Azetidin-3-yl)picolinonitrile
TFA or HCl
High
Conclusion
The retrosynthetic analysis of 3-(azetidin-3-yl)picolinonitrile has identified a robust and convergent synthetic strategy. The key transformation relies on a palladium-catalyzed cross-coupling reaction, such as the Negishi or Suzuki coupling, to form the central C-C bond. The synthesis of the requisite precursors, a protected 3-functionalized azetidine and 3-bromopicolinonitrile, can be achieved through well-established methodologies. The provided experimental protocols offer a practical guide for the synthesis of this novel heterocyclic compound, which holds promise for applications in drug discovery and medicinal chemistry. The modularity of this synthetic approach also allows for the facile generation of analogues for structure-activity relationship studies.
References
Yang, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
Gaunt, M. J., et al. (2018). Selective Reductive Elimination at Alkyl Pd(IV) via Dissociative Ligand Ionization Enables Catalytic C(sp3)–H Amination to Azetidines. J. Am. Chem. Soc., 140(40), 12946-12951.
West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.
Luisi, R., et al. (2020). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Org. Lett., 22(15), 5886-5890.
Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Org. Lett., 17(1), 26-29.
Jiao, N., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(11), 2465-2472.
Gaunt, M. J., et al. (2018). Selective Reductive Elimination at Alkyl Pd(IV) via Dissociative Ligand Ionization Enables Catalytic C(sp3)–H Amination to Azetidines. J. Am. Chem. Soc., 140(40), 12946-12951.
Zhang, L., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angew. Chem. Int. Ed., 50(18), 4205-4209.
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
A Technical Guide to the Spectroscopic Characterization of 3-(Azetidin-3-yl)picolinonitrile
Introduction In the landscape of modern drug discovery, small heterocyclic scaffolds are of paramount importance. Azetidines, in particular, have garnered significant attention as bioisosteres for larger rings, offering...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, small heterocyclic scaffolds are of paramount importance. Azetidines, in particular, have garnered significant attention as bioisosteres for larger rings, offering improved pharmacokinetic properties and metabolic stability.[1] The compound 3-(Azetidin-3-yl)picolinonitrile represents a novel chemical entity combining the strained, saturated azetidine ring with the aromatic, electron-withdrawing picolinonitrile moiety. Such a structure holds potential as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors or other targeted therapeutics.
This guide provides a comprehensive framework for the structural elucidation of 3-(Azetidin-3-yl)picolinonitrile through the application of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As this is a novel compound, this document serves as both a predictive guide and a methodological blueprint for researchers. We will delve into the causality behind experimental choices, present detailed protocols, and offer in-depth interpretation of the expected data, grounded in established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of chemical structure determination, providing detailed information about the connectivity and chemical environment of each atom. For 3-(Azetidin-3-yl)picolinonitrile, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol for NMR Analysis
A robust NMR analysis begins with meticulous sample preparation and selection of appropriate acquisition parameters.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the synthesized and purified 3-(Azetidin-3-yl)picolinonitrile.
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its potential to slow the exchange of the N-H proton, making it more readily observable.
Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
Instrument Setup and Data Acquisition:
The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[1]
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, which simplifies the spectrum.
Due to the low natural abundance of ¹³C (1.1%), a larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[2][3]
The spectral width should typically be set from 0 to 220 ppm.[4]
2D NMR (Optional but Recommended):
To unambiguously assign all signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the distinct electronic environments of the azetidine and picolinonitrile rings.
Table 1: Predicted ¹H NMR Data for 3-(Azetidin-3-yl)picolinonitrile (in DMSO-d₆, 400 MHz)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
Assignment
Rationale
~8.80
dd
J = 4.8, 1.8
1H
H-6' (Pyridine)
Deshielded due to proximity to the electronegative nitrogen and the nitrile group.
~8.10
dd
J = 7.9, 1.8
1H
H-4' (Pyridine)
Ortho to the nitrile group, leading to significant deshielding.
~7.65
dd
J = 7.9, 4.8
1H
H-5' (Pyridine)
Typical aromatic proton in a pyridine ring.
~4.20
t
J = 8.5
2H
H-2, H-4 (Azetidine, axial)
Protons on carbons adjacent to the nitrogen are deshielded.
~3.90
t
J = 8.5
2H
H-2, H-4 (Azetidine, equatorial)
Diastereotopic protons of the azetidine ring.
~3.80
m
-
1H
H-3 (Azetidine)
Methine proton attached to the pyridine ring.
~2.50
br s
-
1H
N-H (Azetidine)
Exchangeable proton; its chemical shift and multiplicity can vary.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 3-(Azetidin-3-yl)picolinonitrile (in DMSO-d₆, 101 MHz)
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~152.0
C-6' (Pyridine)
Aromatic carbon adjacent to nitrogen.
~149.5
C-2' (Pyridine)
Aromatic carbon adjacent to nitrogen.
~140.0
C-4' (Pyridine)
Deshielded aromatic carbon.
~130.0
C-3' (Pyridine)
Quaternary carbon attached to the azetidine ring.
~125.0
C-5' (Pyridine)
Standard aromatic carbon chemical shift.
~117.5
-C≡N (Nitrile)
Characteristic chemical shift for a nitrile carbon.
~55.0
C-2, C-4 (Azetidine)
Aliphatic carbons adjacent to the nitrogen atom.
~35.0
C-3 (Azetidine)
Aliphatic methine carbon.
NMR Workflow Visualization
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is crucial for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically yields a prominent molecular ion peak.
Experimental Protocol for MS Analysis
Step-by-Step Methodology:
Sample Preparation:
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation and the formation of [M+H]⁺ ions.
Instrument Setup and Data Acquisition:
The analysis is typically performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
Introduce the sample solution into the ESI source via direct infusion or through an LC system.
Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment. In this, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID).
Predicted Mass Spectrum and Fragmentation
The molecular formula of 3-(Azetidin-3-yl)picolinonitrile is C₁₀H₁₁N₃. Its monoisotopic mass is 173.0953 g/mol .
Table 3: Predicted High-Resolution MS Data
Ion
Predicted m/z
Rationale
[M+H]⁺
174.1031
Protonated molecular ion. This will be the base peak in the full scan MS spectrum.
[M+Na]⁺
196.0851
Sodium adduct, commonly observed in ESI-MS.
Predicted Fragmentation Pathway:
The primary fragmentation is expected to involve the strained azetidine ring.
Loss of the Picolinonitrile Moiety: Cleavage of the C-C bond between the azetidine and pyridine rings can lead to a fragment corresponding to the protonated picolinonitrile.
Ring Opening of Azetidine: The azetidine ring can undergo cleavage, leading to characteristic losses.[5][6]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Analysis
Step-by-Step Methodology:
Sample Preparation:
For a solid sample, a small amount is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
For a liquid, a single drop is sufficient.
Data Acquisition:
Acquire a background spectrum of the clean ATR crystal.
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
The typical spectral range is 4000-400 cm⁻¹.
Predicted IR Absorption Bands
Table 4: Predicted Characteristic IR Absorption Bands
Predicted Wavenumber (cm⁻¹)
Intensity
Vibration
Functional Group
~3350
Medium
N-H stretch
Secondary Amine (Azetidine)
~3050
Medium
C-H stretch
Aromatic (Pyridine)
~2950
Medium
C-H stretch
Aliphatic (Azetidine)
~2230
Strong, Sharp
C≡N stretch
Nitrile
~1600, ~1480
Medium-Strong
C=C, C=N stretches
Aromatic Ring (Pyridine)
~1100
Medium
C-N stretch
Aliphatic Amine
Interpretation:
The strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group.[7][8] Aromatic conjugation typically shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[8]
The medium intensity band around 3350 cm⁻¹ would confirm the presence of the N-H bond in the azetidine ring.[1]
The presence of both aromatic (~3050 cm⁻¹) and aliphatic (~2950 cm⁻¹) C-H stretching vibrations supports the overall structure.
The characteristic aromatic ring stretches in the 1600-1450 cm⁻¹ region confirm the pyridine moiety.
IR Spectroscopy Workflow Visualization
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Conclusion
The structural elucidation of a novel molecule such as 3-(Azetidin-3-yl)picolinonitrile is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide outlines a robust framework for achieving this. The predicted NMR data will map the carbon-hydrogen framework, MS will confirm the molecular weight and provide fragmentation clues, and IR will rapidly identify the key functional groups. By following these detailed protocols and applying the principles of spectral interpretation, researchers and drug development professionals can confidently characterize this and other novel chemical entities, paving the way for their further investigation and application.
References
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 483(1), 543-553.
Parmar, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5857-5905.
Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics, 42(6), 1519-1522.
Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600.
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(1), 1-10.
Webb, G. A. (Ed.). (2006). Modern Magnetic Resonance. Springer.
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Chem Help ASAP. Retrieved from [Link]
Zhang, C., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 3945-3955.
Pfizer Global Research and Development. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1614-1619.
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]
Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
Journal of the American Chemical Society. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]
Journal of the American Chemical Society. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]
MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
RSC Publishing. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society, 1005.
Journal of the American Chemical Society. (2012, February 25). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Retrieved from [Link]
PMC - NIH. (2018). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
Journal of the American Chemical Society. (2022, April 25). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Retrieved from [Link]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(Azetidin-3-yl)picolinonitrile
A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract 3-(Azetidin-3-yl)picolinonitrile is a novel small molecule with potential therapeutic applications in the realm of neuroscience. This...
Author: BenchChem Technical Support Team. Date: February 2026
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Azetidin-3-yl)picolinonitrile is a novel small molecule with potential therapeutic applications in the realm of neuroscience. This document puts forth a detailed hypothesis regarding its mechanism of action, positing that it functions as a modulator of nicotinic acetylcholine receptors (nAChRs). We will explore the scientific rationale behind this hypothesis, drawing on the known pharmacological activities of its constituent chemical moieties: the azetidine ring and the picolinonitrile group. Furthermore, this guide will provide a comprehensive roadmap for the experimental validation of this hypothesis, including detailed protocols for target engagement, functional assays, and downstream signaling analysis. Our aim is to provide a robust framework for researchers to investigate the therapeutic potential of this compound and others in its class.
Introduction: The Therapeutic Potential of Azetidine-Substituted Picolinonitriles
The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern drug discovery. Small molecules that can selectively modulate neurotransmitter systems hold immense promise for treating a wide array of neurological and psychiatric disorders. 3-(Azetidin-3-yl)picolinonitrile emerges from a chemical space rich in pharmacological potential. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in medicinal chemistry.[1][2][3] Its incorporation into drug candidates has been shown to enhance metabolic stability, improve receptor selectivity, and optimize pharmacokinetic profiles.[3] Several FDA-approved drugs feature the azetidine motif, underscoring its therapeutic relevance.[3]
The picolinonitrile moiety, a cyanopyridine, is another key structural feature. Pyridine rings are prevalent in neuroactive compounds, most notably nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs).[4][5] These receptors are ligand-gated ion channels that play a crucial role in cognitive function, mood regulation, and neuroinflammation.[4][5] The dysregulation of nAChR signaling is implicated in a range of conditions, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.[4][6]
The conjunction of an azetidine ring with a picolinonitrile scaffold in 3-(Azetidin-3-yl)picolinonitrile suggests a compelling hypothesis: this molecule is designed to interact with nAChRs, potentially acting as an agonist, antagonist, or allosteric modulator. This guide will delve into the specifics of this hypothesis and outline a rigorous experimental strategy for its validation.
The Core Hypothesis: 3-(Azetidin-3-yl)picolinonitrile as a Nicotinic Acetylcholine Receptor Modulator
We hypothesize that 3-(Azetidin-3-yl)picolinonitrile modulates the activity of neuronal nicotinic acetylcholine receptors. The primary basis for this hypothesis lies in the structural analogy of the picolinonitrile headgroup to known nAChR ligands. The nitrogen atom in the pyridine ring and the cyano group can participate in key hydrogen bonding and electrostatic interactions within the ligand-binding domain of nAChRs, similar to the interactions of acetylcholine and nicotine.
The azetidine ring is proposed to serve multiple functions. Its three-dimensional structure can confer conformational rigidity, leading to a more defined orientation of the picolinonitrile moiety within the receptor's binding pocket.[2][3] This can enhance binding affinity and selectivity for specific nAChR subtypes. Furthermore, the nitrogen atom of the azetidine ring may engage in additional interactions with the receptor, further stabilizing the ligand-receptor complex.
The specific type of modulation (agonism, antagonism, or allosteric modulation) remains to be determined experimentally. However, based on the structural features, a plausible starting hypothesis is that 3-(Azetidin-3-yl)picolinonitrile acts as a selective agonist or positive allosteric modulator (PAM) at specific neuronal nAChR subtypes, such as the α7 or α4β2 receptors, which are abundant in the CNS.[7]
Hypothesized Signaling Pathway
The canonical signaling pathway initiated by the activation of neuronal nAChRs involves the influx of cations (primarily Na+ and Ca2+) through the receptor's ion channel.[5] This leads to membrane depolarization and the activation of voltage-gated calcium channels, resulting in a further increase in intracellular calcium concentration. This calcium influx can trigger a cascade of downstream signaling events, including the activation of calcium-dependent kinases and transcription factors, ultimately leading to changes in gene expression and neuronal function.
Caption: Hypothesized signaling cascade initiated by 3-(Azetidin-3-yl)picolinonitrile binding to nAChRs.
Experimental Validation: A Step-by-Step Guide
To rigorously test our hypothesis, a multi-tiered experimental approach is required, progressing from initial binding studies to functional cellular assays.
Tier 1: Target Engagement and Binding Affinity
The first crucial step is to determine if 3-(Azetidin-3-yl)picolinonitrile directly interacts with nAChRs.
Objective: To determine the binding affinity (Ki) of 3-(Azetidin-3-yl)picolinonitrile for various nAChR subtypes.
Materials:
Cell lines stably expressing specific human nAChR subtypes (e.g., α7, α4β2).
Membrane preparations from these cell lines.
Radioligands specific for nAChR subtypes (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).
3-(Azetidin-3-yl)picolinonitrile (test compound).
Known nAChR ligands (positive controls, e.g., nicotine, mecamylamine).
Scintillation counter and appropriate scintillation fluid.
Procedure:
Incubate the membrane preparations with a fixed concentration of the radioligand in the presence of increasing concentrations of 3-(Azetidin-3-yl)picolinonitrile.
Allow the binding to reach equilibrium.
Separate the bound and free radioligand by rapid filtration.
Quantify the amount of bound radioactivity using a scintillation counter.
Perform data analysis to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
nAChR Subtype
Radioligand
Test Compound (IC50)
Known Ligand (IC50)
α7
[¹²⁵I]-α-bungarotoxin
Experimental Value
e.g., α-bungarotoxin
α4β2
[³H]-epibatidine
Experimental Value
e.g., Nicotine
Tier 2: Functional Characterization
Once binding is confirmed, the next step is to assess the functional consequences of this interaction.
Objective: To determine if 3-(Azetidin-3-yl)picolinonitrile acts as an agonist, antagonist, or allosteric modulator of nAChR function.
Materials:
Xenopus oocytes injected with cRNA encoding specific nAChR subunits.
Two-electrode voltage clamp setup.
Recording solutions.
Acetylcholine (ACh) and 3-(Azetidin-3-yl)picolinonitrile.
Procedure:
Agonist Mode: Apply increasing concentrations of 3-(Azetidin-3-yl)picolinonitrile to the oocytes and measure the evoked current.
Antagonist Mode: Co-apply a fixed concentration of ACh with increasing concentrations of 3-(Azetidin-3-yl)picolinonitrile and measure the inhibition of the ACh-evoked current.
PAM Mode: Co-apply a sub-maximal concentration of ACh with increasing concentrations of 3-(Azetidin-3-yl)picolinonitrile and look for potentiation of the ACh-evoked current.
Data Presentation:
Assay Mode
Parameter
Value
Agonist
EC50
Experimental Value
Antagonist
IC50
Experimental Value
PAM
Fold Potentiation
Experimental Value
Tier 3: Cellular and Downstream Signaling Analysis
The final tier of validation involves examining the effects of the compound in a more physiological context.
Objective: To measure changes in intracellular calcium levels in response to 3-(Azetidin-3-yl)picolinonitrile in a cellular context.
Materials:
Neuronal cell lines (e.g., SH-SY5Y, which endogenously express nAChRs) or primary neuronal cultures.
Apply 3-(Azetidin-3-yl)picolinonitrile and record the change in fluorescence over time.
Use known nAChR agonists and antagonists as positive and negative controls.
Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.
Conclusion and Future Directions
This whitepaper has outlined a scientifically grounded hypothesis for the mechanism of action of 3-(Azetidin-3-yl)picolinonitrile, proposing it as a modulator of nicotinic acetylcholine receptors. The provided experimental framework offers a clear and logical path for the validation of this hypothesis. The results of these studies will be instrumental in determining the therapeutic potential of this compound and will guide future drug development efforts.
Should the hypothesis be confirmed, further investigations would be warranted, including:
Subtype Selectivity Profiling: A comprehensive screen against a wider panel of nAChR subtypes.
In Vivo Efficacy Studies: Evaluation of the compound's effects in animal models of relevant CNS disorders.
Pharmacokinetic and Safety Profiling: Assessment of the drug-like properties of the molecule.
The exploration of novel chemical scaffolds like 3-(Azetidin-3-yl)picolinonitrile is essential for the advancement of neuroscience and the development of next-generation therapeutics for debilitating neurological and psychiatric conditions.
References
ResearchGate. (2025, December 11). Azetidines of pharmacological interest | Request PDF. [Link]
PubMed. (2021, June 29). Azetidines of pharmacological interest. [Link]
Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. [Link]
PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
ResearchGate. (2019, April 10). Synthesis and biological study of Azetidinone derivatives. [Link]
ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. [Link]
Journal of Medicinal Chemistry. (1990). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. [Link]
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
PMC. (n.d.). The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development. [Link]
PubMed. (2023, October 5). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. [Link]
Technical Guide: Biological Targets & Therapeutic Potential of 3-(Azetidin-3-yl)picolinonitrile
This is an in-depth technical guide regarding the biological targets and therapeutic utility of the 3-(Azetidin-3-yl)picolinonitrile scaffold. Executive Summary 3-(Azetidin-3-yl)picolinonitrile is a privileged structural...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide regarding the biological targets and therapeutic utility of the 3-(Azetidin-3-yl)picolinonitrile scaffold.
Executive Summary
3-(Azetidin-3-yl)picolinonitrile is a privileged structural motif in modern medicinal chemistry, serving as a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors , Cathepsin inhibitors , and PROTAC (Proteolysis Targeting Chimera) linkers.
Structurally, it combines a rigid, metabolic-resistant azetidine ring with an electron-deficient picolinonitrile (2-cyanopyridine) moiety. This specific architecture allows for dual functionality: the azetidine acts as a conformationally constrained spacer that improves solubility and metabolic stability compared to piperidine, while the picolinonitrile group functions as a reversible covalent "warhead" targeting cysteine residues or as a critical hydrogen-bond acceptor in the ATP-binding pocket of kinases.
Primary Biological Targets:
Janus Kinases (JAK1, JAK2, JAK3, TYK2): Orthosteric and allosteric modulation.
Cysteine Proteases (Cathepsin K/S): Reversible covalent inhibition via the nitrile group.
Androgen Receptor (AR): As a recruitment motif in targeted protein degradation (PROTACs).
The molecule consists of two distinct functional domains that dictate its biological interactivity:
Domain A: The Azetidine Ring (C3-Linked)
Function: Acts as a bioisostere for proline or piperidine but with higher ring strain (~26 kcal/mol). This strain lowers the energy barrier for amine functionalization and alters the vector of attached substituents, often improving potency by "locking" the molecule into a bioactive conformation.
ADME Property: The
-rich character increases aqueous solubility (lowering LogD) and reduces CYP450 metabolic liability compared to aromatic linkers.
Domain B: The Picolinonitrile (2-Cyanopyridine)
Function: The nitrile group at the 2-position of the pyridine ring is highly electron-deficient.
Mechanism: It can form a reversible imidothioate adduct with nucleophilic cysteine thiols in the active site of enzymes (e.g., Cys909 in JAK3 or the catalytic Cys in Cathepsin K). Alternatively, the pyridine nitrogen and the nitrile nitrogen serve as a bidentate anchor for water-mediated hydrogen bonding networks.
Structural Diagram (DOT Visualization)
The following diagram illustrates the pharmacophore mapping and interaction logic.
Caption: Pharmacophore decomposition of the scaffold showing the functional roles of the azetidine and nitrile moieties in target engagement.
Primary Biological Targets
Janus Kinases (JAKs)
The 3-(azetidin-3-yl)picolinonitrile scaffold is a structural analog to the core of Baricitinib (which utilizes an azetidinyl-acetonitrile).
Mechanism of Action:
ATP Competitive Inhibition: The pyridine nitrogen accepts a hydrogen bond from the hinge region of the kinase (e.g., Val938 in JAK2).
Solvent Front Interaction: The azetidine ring projects substituents into the solvent-exposed region, allowing for selectivity tuning between JAK1, JAK2, and TYK2.
Covalent Targeting (JAK3 Specificity): In JAK3, a unique cysteine residue (Cys909) is located in the solvent front. Derivatives of this scaffold containing the nitrile "warhead" can form a covalent bond with Cys909, conferring exquisite selectivity for JAK3 over JAK1/2.
Cathepsin K (Cysteine Protease)
Nitrile-containing heterocycles are validated inhibitors of Cathepsin K, a target for osteoporosis.
Mechanism of Action:
The catalytic cysteine (Cys25) of Cathepsin K performs a nucleophilic attack on the nitrile carbon of the picolinonitrile.
This forms a thioimidate intermediate , which is a high-affinity, reversible transition-state mimic.
Advantage: Unlike irreversible epoxide or halomethyl ketone inhibitors, the nitrile-cysteine adduct is reversible, reducing the risk of permanent off-target haptenization and immunotoxicity.
Androgen Receptor (AR) - PROTAC Applications
Recent literature identifies this scaffold as a key component in PROTACs (e.g., ARD-2051 analogs) designed to degrade the Androgen Receptor in castration-resistant prostate cancer.
Role: The azetidine acts as a rigid linker connecting the E3 ligase ligand (e.g., VHL or Cereblon binder) to the AR-binding motif. The picolinonitrile moiety often serves to improve cell permeability and prevent metabolic degradation of the linker.
Experimental Validation Protocols
To validate the biological activity of compounds derived from this scaffold, the following experimental workflows are recommended.
The following diagram outlines the cellular signaling pathway blocked by inhibitors based on this scaffold.
Caption: The JAK-STAT signaling cascade. 3-(Azetidin-3-yl)picolinonitrile derivatives inhibit the phosphorylation step (Red Arrow), preventing STAT dimerization and gene transcription.
Synthesis & Medicinal Chemistry Context
Synthesis Route (Simplified)
The synthesis of this scaffold typically involves:
Coupling: Negishi or Suzuki coupling with 2-cyanopyridine-3-boronic acid (or ester).
Deprotection: Removal of the Boc group (using TFA/DCM) to yield the free amine 3-(Azetidin-3-yl)picolinonitrile.
Structural Activity Relationship (SAR) Notes
N-Substitution: The free nitrogen on the azetidine is the primary vector for diversification. Attaching a sulfonamide (as in Baricitinib) or an amide linker is critical for potency.
Nitrile Position: Moving the nitrile from position 2 (picolino) to position 3 (nicotino) typically reduces potency against JAKs but may alter specificity toward other kinases.
References
Structural Basis for JAK Inhibition
Title: "Dissecting Specificity in the Janus Kinases: The Structures of JAK-Specific Inhibitors Complexed to the JAK1 and JAK2 Protein Tyrosine Kinase Domains."
An In-depth Technical Guide to the In Silico Modeling of 3-(Azetidin-3-yl)picolinonitrile: A Framework for Target Identification and Lead Characterization
Abstract The confluence of privileged structural motifs in a single molecular entity presents both an opportunity and a challenge in modern drug discovery. 3-(Azetidin-3-yl)picolinonitrile is one such molecule, wedding t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The confluence of privileged structural motifs in a single molecular entity presents both an opportunity and a challenge in modern drug discovery. 3-(Azetidin-3-yl)picolinonitrile is one such molecule, wedding the three-dimensional, sp³-rich azetidine core with the versatile picolinonitrile scaffold. While its constituent parts are well-represented in numerous bioactive compounds, the specific biological profile of this combination remains largely unexplored. This technical guide outlines a comprehensive in silico workflow designed to systematically elucidate its potential therapeutic targets, characterize its binding interactions, and predict its drug-like properties. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the strategic rationale behind each computational step, providing researchers and drug development professionals with a robust framework for the preclinical assessment of novel chemical entities.
Introduction: Deconstructing a Molecule of Interest
In the landscape of medicinal chemistry, certain chemical scaffolds appear with remarkable frequency in successful therapeutic agents, earning them the designation of "privileged structures." 3-(Azetidin-3-yl)picolinonitrile is a compelling synthetic construct that merges two such scaffolds.
The Azetidine Scaffold: This four-membered saturated nitrogen heterocycle has gained significant traction as a means to introduce three-dimensional character into otherwise planar molecules.[1] This structural feature can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for interacting with biological targets.[1] The azetidine ring is a key component in numerous natural products and FDA-approved drugs, valued for its ability to act as a versatile bioisostere and explore new chemical space.[2][3]
The Picolinonitrile Scaffold: As an isomer of nicotinonitrile, the picolinonitrile framework features a pyridine ring substituted with a nitrile group.[4] The nitrile's unique electronic properties allow it to serve as a potent hydrogen bond acceptor and a bioisostere for carbonyl groups.[4] This versatility has led to the incorporation of picolinonitrile and its derivatives into a wide array of pharmacologically active agents with applications in oncology, inflammation, and cardiovascular disease.[4]
The combination of these two scaffolds in 3-(Azetidin-3-yl)picolinonitrile creates a molecule with significant therapeutic potential but an undefined mechanism of action. This ambiguity makes it a perfect candidate for a rigorous in silico investigation, which allows for the rapid, cost-effective generation of testable hypotheses regarding its biological function.[5][6]
The Strategic In Silico Workflow: From Ligand to Lead Hypothesis
Computational chemistry provides a powerful suite of tools to dissect a molecule's potential behavior before committing to costly and time-consuming wet-lab synthesis and screening.[7] The workflow presented here is a logical cascade, where the output of each stage informs the input of the next, creating a self-validating system for building a comprehensive profile of the compound.
Caption: High-level overview of the integrated in silico modeling workflow.
Part 1: Ligand Preparation and Conformational Analysis
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. The first and most critical step is to generate a chemically correct, low-energy three-dimensional representation of 3-(Azetidin-3-yl)picolinonitrile. A molecule's bioactivity is tied to a specific 3D conformation (the "bioactive conformation"), which may not be its global energy minimum. Therefore, it is crucial to generate an ensemble of low-energy conformers to ensure the bioactive pose is represented in subsequent docking studies.
Experimental Protocol 1: Ligand Preparation
2D to 3D Conversion: Obtain the 2D representation of the molecule, typically as a SMILES (Simplified Molecular Input Line Entry System) string. Use a computational chemistry toolkit such as RDKit or Open Babel to convert this 2D structure into an initial 3D model.
Protonation State Assignment: Determine the likely protonation state at physiological pH (e.g., 7.4). The azetidine nitrogen is basic and will likely be protonated.
Energy Minimization: Subject the 3D structure to energy minimization using a robust force field like MMFF94 or UFF. This process optimizes bond lengths, angles, and torsions to find a stable, low-energy conformation.
Conformer Generation: Employ a systematic or stochastic conformational search algorithm to generate a diverse ensemble of low-energy conformers (e.g., 50-100 conformers) within a defined energy window (e.g., 10 kcal/mol) of the global minimum. This library of conformers will be used for subsequent screening.
Part 2: Target Identification and Hypothesis Generation
With no predetermined biological target, our first task is to perform computational target fishing. The goal is to generate a ranked list of potential protein targets, which can then be prioritized for more detailed analysis. This is a crucial hypothesis-generation step, guided by the principle that molecules with similar structures or properties often interact with similar targets. Based on literature precedents for the constituent scaffolds, we can anticipate certain protein classes to emerge as strong candidates.
Table 1: Potential Target Classes for 3-(Azetidin-3-yl)picolinonitrile Based on Scaffold Literature
Experimental Protocol 2: Inverse Docking for Target Prediction
Receptor Library Preparation: Curate a library of high-quality, druggable protein structures from a database such as the Protein Data Bank (PDB). This library should be filtered to include representative structures from diverse protein families.
Automated Receptor Preparation: For each protein in the library, perform standardized preparation steps: remove water molecules and co-solvents, add hydrogen atoms, assign protonation states, and repair any missing side chains or loops.
High-Throughput Docking: Dock the prepared library of 3-(Azetidin-3-yl)picolinonitrile conformers against the active or allosteric site of every protein in the prepared library.
Scoring and Ranking: Score each docking pose using a scoring function that estimates binding affinity. Rank all protein targets based on the best score achieved for the ligand.
Hit-list Analysis and Prioritization: Analyze the top-ranked proteins. Prioritize targets that belong to families consistent with the literature for azetidine and picolinonitrile scaffolds (see Table 1). Further filter by considering the biological relevance of the target to specific disease areas. For this guide, we will proceed with a hypothetical high-ranking hit: a protein kinase such as Epidermal Growth Factor Receptor (EGFR), a target class where azetidinone derivatives have shown activity.[8]
Part 3: High-Resolution Molecular Docking
Once a high-priority target is identified, the next step is to perform a detailed molecular docking study. Unlike the high-throughput approach in target fishing, this is a careful, focused analysis to predict the most likely binding mode and to understand the specific molecular interactions that stabilize the ligand-protein complex.[5][12]
Caption: Workflow for a focused molecular docking experiment.
Experimental Protocol 3: Molecular Docking
Target Acquisition and Preparation: Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 4WKQ) from the PDB.[8] Perform the same protein preparation steps as described in Protocol 2.
Binding Site Definition: Define the docking search space by creating a grid box centered on the known ATP-binding site, typically guided by a co-crystallized inhibitor. The size of the grid must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search.
Ligand Docking: Dock the pre-generated conformer library of 3-(Azetidin-3-yl)picolinonitrile into the defined binding site using a validated docking program like AutoDock Vina or Glide.
Pose Analysis: Analyze the top-scoring binding poses. The best pose is selected based on a combination of a favorable docking score and residence in a cluster of similar, low-energy poses.
Interaction Analysis: Visualize the predicted binding mode. Identify key intermolecular interactions, such as hydrogen bonds (e.g., between the picolinonitrile nitrogen and backbone amides of the hinge region in a kinase), hydrophobic contacts, and electrostatic interactions.
Table 2: Hypothetical Docking Results for 3-(Azetidin-3-yl)picolinonitrile in EGFR
Parameter
Value
Interpretation
Docking Score (kcal/mol)
-8.5
Indicates strong predicted binding affinity.
Key Hydrogen Bonds
Picolinonitrile N ↔ Met793 backbone NH
Canonical hinge-binding interaction for kinase inhibitors.
Azetidine NH ↔ Asp855 side chain
Anchoring interaction with the DFG motif.
| Key Hydrophobic Contacts | Pyridine Ring | van der Waals contacts with Leu718, Val726, Ala743. |
Part 4: Assessing Complex Stability with Molecular Dynamics (MD)
Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the ligand-protein complex over time, providing critical insights into the stability of the predicted binding pose and the flexibility of the system.[5][7]
Caption: Standard workflow for a molecular dynamics simulation.
Experimental Protocol 4: All-Atom MD Simulation
System Setup: Use the highest-scoring docked pose from Protocol 3 as the starting structure. Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system's charge.
Minimization and Equilibration: Perform energy minimization on the entire system to remove steric clashes. Gradually heat the system to physiological temperature (300 K) and equilibrate it under constant pressure to achieve the correct density. This is a multi-step process to ensure the system is stable before the production run.
Production Simulation: Run the MD simulation for a duration sufficient to observe convergence of key properties, typically 100-200 nanoseconds for binding pose stability assessment.
Trajectory Analysis:
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a consistent pose.
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions and see if ligand binding stabilizes specific loops.
Interaction Persistence: Analyze the key hydrogen bonds and hydrophobic contacts identified in docking. Determine the percentage of simulation time for which these interactions are maintained.
Part 5: In Silico ADMET Profiling
A potent molecule is only a viable drug candidate if it possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico models can predict these properties based on the molecule's structure, allowing for the early identification of potential liabilities.[13]
Table 3: Predicted Physicochemical and ADMET Properties
| P-glycoprotein (P-gp) Substrate | Predicted No | No | Low risk of efflux from the brain |[13] |
Conclusion and Future Directions
This guide has detailed a multi-faceted in silico framework for the comprehensive evaluation of 3-(Azetidin-3-yl)picolinonitrile, a novel molecule of high therapeutic interest. By progressing logically from ligand preparation to target identification, high-resolution docking, dynamic stability assessment, and ADMET profiling, we have constructed a complete lead hypothesis. The computational data suggest that this molecule is a promising drug-like candidate potentially targeting protein kinases, with a stable binding mode and favorable physicochemical properties.
The true power of this approach lies in its ability to generate specific, data-driven hypotheses that can be directly validated in the laboratory. The next steps would involve synthesizing the compound and performing in vitro assays against the top-predicted targets (e.g., EGFR). A confirmed hit would validate the in silico model and provide a strong foundation for a structure-based lead optimization campaign, guided by the very models detailed in this document.
References
BenchChem. (2025). Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols.
ResearchGate. (2025). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
Duffy, F. J., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
MDPI. (2024). The impact of computational chemistry on modern drug discovery.
BenchChem. (n.d.). 3-(Azetidin-3-yl)pyridazine.
Chula Digital Collections. (2022). Synthesis and in silico study of new azetidinones against non-small cell lung cancer by EGFR inhibition.
International Journal of Pharmaceutical Sciences and Research. (2021). Prakali and Dinnimath, IJPSR, 2021; Vol. 12(12): 6298-6309.
PubMed. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PMC.
OAJ Materials and Devices. (2025). Computational Methods in Drug Discovery and Development.
Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
Computational Molecular Biology. (2024). Exploration of the Role of Computational Chemistry in Modern Drug Discovery.
ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature.
PubMed. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).
The Discovery and Ascendancy of Azetidine Compounds: From Chemical Curiosity to Privileged Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Azetidine, a four-membered, nitrogen-containing saturated heterocycle, has undergone a remarkable transformation from a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine, a four-membered, nitrogen-containing saturated heterocycle, has undergone a remarkable transformation from a synthetically challenging curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, sp3-rich character, and conformational rigidity impart unique physicochemical and pharmacokinetic properties that are highly sought after in drug design.[2][3][4][5] This guide provides a comprehensive exploration of the discovery of azetidine, the historical evolution of its synthesis, and its contemporary applications. We will delve into the causality behind key experimental choices, present detailed protocols for seminal synthetic transformations, and examine the role of azetidine-containing compounds in FDA-approved therapeutics.
The Genesis of a Strained Ring: Discovery and Natural Occurrence
The journey of the azetidine ring began not in the complexity of a natural product, but through the deliberate efforts of synthetic chemists grappling with the challenges of small ring formation.
The First Synthesis: A Triumph Over Ring Strain
In 1888, German chemists Siegmund Gabriel and J. Weiner first reported the synthesis of the parent azetidine ring.[1] Their approach, a classical intramolecular cyclization of γ-bromopropylamine with a base, was a landmark achievement.[1] The primary challenge they overcame was the significant ring strain, approximately 25.4 kcal/mol, which is a consequence of the deviation from ideal tetrahedral bond angles.[2] This inherent strain makes the ring more reactive than its five-membered pyrrolidine counterpart (5.4 kcal/mol) but more stable and easier to handle than the highly strained three-membered aziridine (27.7 kcal/mol).[2]
Caption: Comparison of Ring Strain in Saturated N-Heterocycles.
Nature's Blueprint: Azetidine-2-carboxylic Acid
It took nearly 70 years after its chemical synthesis for the azetidine ring to be discovered in nature. In 1955, L. Fowden identified L-azetidine-2-carboxylic acid (A2C) in the tissues of liliaceous plants, most notably in Lily of the Valley (Convallaria majalis).[6][7][8] This discovery was pivotal, revealing that nature had also harnessed the unique properties of this strained ring.
A2C is a non-proteinogenic amino acid that acts as a toxic mimic of proline.[6][9][10] Due to its structural similarity, it can be mistakenly incorporated into proteins in place of proline by most organisms, leading to improperly folded proteins, proteotoxic stress, and teratogenic effects.[6] This natural compound underscored the potential biological activity of azetidine-containing molecules. Besides lilies, A2C has also been found in sugar beets and various plants of the bean family (Fabaceae).[10]
The Synthetic Challenge: A Chronological Journey of Methodologies
The development of efficient and versatile methods to construct the azetidine core has been a central theme in its history, driven by the increasing recognition of its value in medicinal chemistry.
Foundational Strategy: Intramolecular Cyclization
The earliest and most direct method mirrors Gabriel's initial discovery: the intramolecular nucleophilic substitution of a γ-aminohalide or a related substrate with a leaving group at the γ-position.
Causality & Rationale: This approach is mechanistically straightforward, relying on the nucleophilic amine attacking the electrophilic γ-carbon. The success of the reaction is a kinetic balance between the desired 4-exo-tet cyclization to form the azetidine and competing intermolecular reactions or other undesired pathways. The use of high dilution conditions can favor the intramolecular pathway by minimizing intermolecular encounters.
Caption: Workflow for Classical Intramolecular Azetidine Synthesis.
Convergent Power: [2+2] Cycloaddition Reactions
A significant leap in efficiency came with the development of cycloaddition reactions, which form the four-membered ring by constructing two new bonds in a single, convergent step.
This photochemical [2+2] cycloaddition between an imine (the aza-component) and an alkene is a powerful method for creating functionalized azetidines, often with high stereoselectivity.[1][2]
Expertise & Causality: The reaction is initiated by the absorption of UV light by the imine, promoting it to an excited state. This excited imine then reacts with the ground-state alkene. The choice of solvent is critical; it must be transparent to the specific UV wavelength used to avoid absorbing the energy intended for the reactants. The stereochemical outcome is often dictated by the stability of the diradical intermediate formed during the reaction.
Caption: Simplified Workflow for the Aza Paterno-Büchi Reaction.
Modern & Enabling Strategies
The 21st century has ushered in a new era of azetidine synthesis, characterized by novel reactivity, improved functional group tolerance, and catalytic efficiency.
This strategy harnesses highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), whose significant strain energy provides a powerful thermodynamic driving force for ring-opening reactions.[2][11][12]
Trustworthiness & Insight: ABBs can be activated by Lewis acids or reacted with a wide range of nucleophiles and electrophiles. The cleavage of the central, highly strained C-N bond releases the ring strain and drives the formation of a functionalized azetidine ring. This method is exceptionally versatile for installing diverse substituents at the 3-position.
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radicals under gentle conditions, enabling new synthetic pathways. One prominent example is the decarboxylative alkylation of N-Boc-azetidine-2-carboxylic acids.[13][14]
Expertise & Causality: An iridium or organic photocatalyst absorbs visible light and becomes a potent oxidant. It oxidizes the carboxylate of the azetidine precursor, which then undergoes spontaneous decarboxylation to form an α-amino radical. This radical is then trapped by a Michael acceptor (an electron-deficient alkene) to forge a new C-C bond, yielding a 2-substituted azetidine. This method avoids harsh reagents and provides a direct route to valuable building blocks from readily available amino acid derivatives.[13]
The following protocols are described to be self-validating, with clear steps and rationales that ensure reproducibility and understanding of the underlying chemistry.
Protocol 1: General Procedure for Aza Paterno-Büchi Photocycloaddition
Objective: To synthesize a functionalized azetidine via photochemical [2+2] cycloaddition.
Methodology:
Reactant Preparation (Trustworthiness): In a quartz reaction vessel (Note: quartz is used for its transparency to short-wavelength UV light), dissolve the imine (1.0 eq.) and the alkene (1.5-3.0 eq.) in a suitable, UV-transparent solvent (e.g., acetonitrile or benzene) to a concentration of 0.01-0.1 M. Using an excess of the alkene favors the desired reaction over imine dimerization.
Degassing (Expertise): Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. This step is critical to remove dissolved oxygen, which can quench the excited state of the imine and lead to undesired side reactions.
Irradiation: Seal the vessel and place it in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). Irradiate the solution at a controlled temperature (typically ambient) while stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting imine is consumed.
Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure azetidine product.
Characterization: Confirm the structure of the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Photoredox-Mediated Decarboxylative Alkylation of Azetidine-2-carboxylic Acid
Objective: To synthesize a 2-alkyl-azetidine from a protected azetidine-2-carboxylic acid using visible light.[13][14]
Methodology:
Reaction Setup (Trustworthiness): To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-azetidine-2-carboxylic acid (1.0 eq.), a photocatalyst (e.g., 4CzIPN, 2 mol%), and a base (e.g., LiOH·H₂O, 1.1 eq.).[13]
Reagent Addition (Expertise): Evacuate and backfill the vial with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., DMF) followed by the Michael acceptor (alkene, 1.5 eq.) via syringe. The use of anhydrous and degassed reagents is crucial for catalyst stability and reaction efficiency.
Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a 34W blue LED lamp) and stir vigorously at room temperature. A fan may be used to maintain a constant temperature.
Monitoring: Monitor the reaction for the consumption of the starting materials via TLC or LC-MS. Reactions are typically complete within 12-24 hours.
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired 2-substituted azetidine.
Characterization: Verify the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS analysis.
The Azetidine Scaffold in Modern Pharmaceuticals
The unique properties of the azetidine ring have been successfully leveraged to enhance the profiles of numerous therapeutic agents.[3] It can improve metabolic stability, increase aqueous solubility, provide novel exit vectors for structure-activity relationship (SAR) studies, and act as a conformationally restricted bioisostere for other groups.[1][4][5]
Data Presentation: FDA-Approved Azetidine-Containing Drugs
The following table summarizes key drugs incorporating the azetidine moiety, demonstrating its broad applicability across different therapeutic areas.
Drug Name
Brand Name
Target/Mechanism of Action
Therapeutic Area
Year of FDA Approval
Cobimetinib
Cotellic
MEK1/2 Inhibitor
Oncology (Melanoma)
2015
Azelnidipine
Calblock
Dihydropyridine Ca²⁺ Channel Blocker
Hypertension
(Approved in Japan)
Baricitinib
Olumiant
Janus Kinase (JAK) Inhibitor
Rheumatoid Arthritis
2018
Sarolaner
Simparica
Isoxazoline Parasiticide
Veterinary Medicine
2016
Delafloxacin
Baxdela
Fluoroquinolone Antibiotic
Infectious Disease
2017
Ximelagatran
Exanta
Direct Thrombin Inhibitor
Anticoagulant
(Withdrawn 2006)
Data compiled from multiple sources.[2][3][5][13][15]
Authoritative Insight: The inclusion of the azetidine ring in Cobimetinib is a prime example of its utility. The azetidine amide motif provides a unique torsional profile that behaves more like a mono-substituted amide, avoiding the steric twisting seen in other N,N-disubstituted amides.[16] This allows for favorable interactions with the target protein while maintaining good physicochemical properties. In Baricitinib , the azetidine ring serves as a rigid scaffold that correctly orients other functional groups for optimal binding to the JAK enzyme active site.[3]
Conclusion and Future Directions
The journey of the azetidine ring from its challenging synthesis in the 19th century to its current status as a privileged structure in drug discovery is a testament to the relentless innovation in synthetic chemistry.[1] Early discoveries in natural products hinted at its biological potential, which has now been fully realized in a range of approved medicines.[3][6]
The future of azetidine chemistry is bright. The development of late-stage functionalization techniques, strain-release methodologies, and photoredox catalysis continues to expand the accessible chemical space.[2][12] Furthermore, the recent discovery of biosynthetic pathways involving non-haem iron enzymes that can construct the azetidine ring opens a fascinating new frontier.[17] Harnessing these enzymatic systems could pave the way for more sustainable and stereoselective syntheses, ensuring that the small but mighty azetidine ring will continue to play a significant role in the development of next-generation therapeutics.
References
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
CNKI. (2026). Research advances in L-azetidine-2-carboxylic acid.
ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
ResearchGate. (n.d.). Biosyntheses of azetidine-containing natural products.
Drug Hunter. (2024). Azetidine Amides in Drugs: Structure Search. Drug Hunter.
ACS Publications. (1991). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry.
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
Bioengineer.org. (2025). Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Bioengineer.org.
A Technical Guide to the Organic Solvent Solubility of 3-(Azetidin-3-yl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Azeti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Azetidin-3-yl)picolinonitrile, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document serves as a predictive and methodological resource. It outlines the theoretical principles governing its solubility, provides detailed protocols for experimental determination, and offers a framework for the interpretation of results. This guide is intended to equip researchers with the necessary tools to effectively work with 3-(Azetidin-3-yl)picolinonitrile in various organic solvents, a critical aspect of synthesis, purification, formulation, and analytical method development.
Introduction to 3-(Azetidin-3-yl)picolinonitrile and its Structural Implications for Solubility
3-(Azetidin-3-yl)picolinonitrile is a nitrogen-containing heterocyclic compound.[1][2][3][4][5] Its structure, comprising an azetidine ring, a pyridine ring, and a nitrile group, dictates its physicochemical properties, including its solubility in organic solvents.
Azetidine Ring: This four-membered saturated heterocycle contains a secondary amine.[6][7][8] The presence of the N-H group makes it a hydrogen bond donor and acceptor, contributing to its polarity. The strained ring system can also influence intermolecular interactions.
Picolinonitrile Moiety: The pyridine ring is a polar aromatic system, and the nitrogen atom is a hydrogen bond acceptor. The electron-withdrawing nitrile group (-CN) further enhances the polarity of this part of the molecule.
Overall Molecular Profile: The combination of these functional groups results in a molecule with a significant degree of polarity and the capacity for hydrogen bonding. Therefore, its solubility is expected to be favored in polar solvents. The principle of "like dissolves like" suggests that polar solutes dissolve best in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[9][10][11][12]
The interplay of these structural features suggests that 3-(Azetidin-3-yl)picolinonitrile will exhibit a range of solubilities across different organic solvents, which necessitates a systematic experimental approach for quantification.
The solubility of a solid in a liquid is a thermodynamic equilibrium process.[13][14] Several factors influence the solubility of 3-(Azetidin-3-yl)picolinonitrile in organic solvents:
Solute-Solvent Interactions: Stronger intermolecular attractions between the solute (3-(Azetidin-3-yl)picolinonitrile) and the solvent molecules lead to greater solubility.[12] For this compound, these interactions will be dominated by hydrogen bonding and dipole-dipole forces.
Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[9][10][11] This is because the dissolution process is often endothermic, and applying heat favors the dissolution. However, the extent of this effect varies with the specific solute-solvent pair.
Polarity: The polarity of both the solute and the solvent is a key determinant of solubility.[10][11][13] A solvent's ability to solvate the polar functional groups of 3-(Azetidin-3-yl)picolinonitrile will be crucial.
Molecular Size: Generally, smaller molecules tend to be more soluble than larger ones, as it is easier for solvent molecules to surround them.[9][10]
Crystalline Structure (Polymorphism): The crystalline form of the solid can significantly impact its solubility.[9] Different polymorphs have different lattice energies, and the thermodynamically stable form is often the least soluble.[9]
Experimental Determination of Solubility: A Step-by-Step Approach
A robust and reliable method for determining the solubility of 3-(Azetidin-3-yl)picolinonitrile is essential for accurate and reproducible research. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[14]
General Workflow for Solubility Determination
The following diagram outlines the general workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator with temperature control
Centrifuge or filtration apparatus (e.g., syringe filters)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Analytical balance
Procedure:
Preparation of Supersaturated Solutions:
Add an excess amount of solid 3-(Azetidin-3-yl)picolinonitrile to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
Equilibration:
Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration in solution no longer changes).
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
Carefully separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE). This step is critical to avoid contamination of the sample with undissolved solid.[15]
Analysis of Supernatant:
Accurately dilute a known volume of the supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC).
Quantify the concentration of 3-(Azetidin-3-yl)picolinonitrile in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Calculation of Solubility:
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
Alternative Rapid Screening Method: Thermogravimetric Analysis (TGA)
For early-stage development where rapid screening is desired, a thermogravimetric analysis (TGA) method can be employed.[16] This gravimetric method involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid.[16] While generally less precise than the shake-flask method with HPLC analysis, it is faster and requires a smaller amount of material.[16]
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Predicted and Experimental Solubility Data Table
The following table provides a template for summarizing the predicted and experimentally determined solubility of 3-(Azetidin-3-yl)picolinonitrile in a range of organic solvents.
Solvent
Solvent Class
Polarity Index
Predicted Solubility
Experimental Solubility (mg/mL at 25°C)
Methanol
Polar Protic
5.1
High
To be determined
Ethanol
Polar Protic
4.3
High
To be determined
Isopropanol
Polar Protic
3.9
Moderate to High
To be determined
Acetonitrile
Polar Aprotic
5.8
Moderate to High
To be determined
Acetone
Polar Aprotic
5.1
Moderate
To be determined
Dichloromethane
Polar Aprotic
3.1
Low to Moderate
To be determined
Ethyl Acetate
Polar Aprotic
4.4
Low to Moderate
To be determined
Toluene
Nonpolar
2.4
Low
To be determined
Heptane
Nonpolar
0.1
Very Low
To be determined
Interpretation of Results:
The experimental data will either confirm or refine the initial predictions based on the molecule's structure. High solubility in polar protic solvents like methanol and ethanol would indicate the importance of hydrogen bonding interactions. Solubility in polar aprotic solvents like acetonitrile and acetone would highlight the role of dipole-dipole interactions. As expected, low solubility in nonpolar solvents such as toluene and heptane would confirm the overall polar nature of 3-(Azetidin-3-yl)picolinonitrile.
Logical Relationships in Solubility
The following diagram illustrates the key relationships between the properties of 3-(Azetidin-3-yl)picolinonitrile, the solvent characteristics, and the resulting solubility.
Caption: Factors influencing the solubility of 3-(Azetidin-3-yl)picolinonitrile.
Conclusion
References
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 801-805.
Technical Guide: Stability and Degradation Profile of 3-(Azetidin-3-yl)picolinonitrile
This technical guide details the stability and degradation profile of 3-(Azetidin-3-yl)picolinonitrile , a critical intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bio...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability and degradation profile of 3-(Azetidin-3-yl)picolinonitrile , a critical intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive agents.
Executive Summary
3-(Azetidin-3-yl)picolinonitrile (hereafter referred to as 3-APN ) is a bifunctional heterocyclic building block characterized by a high-strain azetidine ring linked via a C-C bond to a picolinonitrile core. Its stability profile is dominated by two competing reactivity vectors: the nucleophilic secondary amine of the azetidine and the hydrolytically sensitive nitrile group.
While the C-linked architecture offers superior hydrolytic stability compared to N-linked azetidine analogs (aminals), 3-APN remains susceptible to acid-catalyzed ring opening, oxidative degradation, and dimerization. Long-term storage requires isolation as a mineral acid salt (e.g., dihydrochloride) to mitigate the nucleophilicity of the azetidine nitrogen and prevent carbamate formation from atmospheric CO₂.
Understanding the degradation mechanisms requires a structural analysis of the molecule's reactive centers.
Structural Analysis (DOT Diagram)
The following diagram maps the core reactivity hotspots responsible for the compound's degradation profile.
Caption: Structural reactivity map highlighting the high-strain azetidine ring and the hydrolytically labile nitrile group.
Key Physicochemical Properties
Property
Characteristic
Impact on Stability
Ring Strain
~26 kcal/mol (Azetidine)
Susceptible to thermal and acid-catalyzed ring opening (polymerization).
Basicity
Secondary Amine ()
Prone to protonation; free base absorbs atmospheric CO₂ rapidly.
Linkage
C3-C3 Bond (Azetidine-Pyridine)
Stable. Unlike N-linked analogs, this bond resists hydrolytic cleavage.
Hygroscopicity
High (Salt forms)
Moisture uptake accelerates nitrile hydrolysis and crystal lattice collapse.
Degradation Pathways[3][4]
Hydrolytic Degradation (Acid/Base)
Hydrolysis is the primary degradation pathway in aqueous solution.
Nitrile Hydrolysis: Under basic conditions (pH > 10) or strong acidic conditions (pH < 2), the nitrile group hydrolyzes first to the primary amide (3-(azetidin-3-yl)picolinamide ) and subsequently to the carboxylic acid (3-(azetidin-3-yl)picolinic acid ).
Azetidine Ring Opening: While C-linked azetidines are robust, prolonged exposure to strong acids (e.g., 6N HCl, reflux) leads to ring opening via nucleophilic attack by water or chloride ions, generating 3-amino-2-(pyridin-3-yl)propan-1-ol derivatives [1].
Oxidative Degradation
The secondary amine in the azetidine ring is a "soft" nucleophile prone to oxidation.
N-Oxide Formation: Exposure to peroxides or high oxygen environments generates the azetidine N-oxide (hydroxylaminyl species).
Dehydrogenation: Oxidative stress can lead to the formation of the corresponding azetine (imine) or dehydrogenation to pyrrole derivatives, though this is less common without metal catalysis.
Thermal & Photolytic Stress
Thermal: The free base is thermally unstable and may oligomerize via nucleophilic attack of the amine on the strained ring of a neighboring molecule. Salt forms (HCl, TFA) significantly improve thermal stability.
Photolytic: Picolinonitriles can undergo photo-isomerization or radical degradation under UV light, though the azetidine ring itself is relatively photostable compared to larger heterocycles.
Forced Degradation Protocols (Stress Testing)[3]
To validate the stability profile, the following stress conditions are recommended. These protocols are designed to achieve 10–20% degradation to identify impurities without destroying the core scaffold.
Protocol Summary Table
Stress Type
Conditions
Target Duration
Expected Degradants
Acid Hydrolysis
1N HCl, 60°C
2–24 Hours
Ring-opened alkyl chlorides, Carboxylic acid.
Base Hydrolysis
0.1N NaOH, Ambient
1–4 Hours
Picolinamide (intermediate), Picolinic acid.
Oxidation
3% , Ambient
1–6 Hours
Azetidine N-oxide, Pyridine N-oxide.
Thermal (Solid)
80°C (Dry Heat)
7 Days
Dimers, Oligomers (if free base).
Photostability
1.2M Lux hours (ICH Q1B)
~5-7 Days
Unidentified radical species, color change.
Detailed Workflow: Acid Stress
Preparation: Dissolve 10 mg of 3-APN in 1 mL of MeOH/Water (50:50).
Stress: Add 1 mL of 2N HCl.
Incubation: Heat at 60°C in a sealed vial.
Sampling: Aliquot at T=0, 2h, 6h, 24h.
Quenching: Neutralize with cold 2N NaOH prior to HPLC injection to prevent on-column degradation.
Analytical Methodology
Due to the high polarity of the azetidine amine and the UV activity of the pyridine ring, a specialized HPLC method is required. Standard C18 methods often fail to retain the polar amine.
Recommended HPLC Conditions (HILIC Mode)
Column: Waters XBridge Amide or Phenomenex Luna HILIC (3.5 µm, 4.6 x 150 mm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 90% B to 60% B over 15 minutes (retains polar basic amines).
Flow Rate: 1.0 mL/min.
Detection: UV at 265 nm (Pyridine
transition).
Column Temp: 30°C.
Rationale: HILIC mode is selected because the protonated azetidine is highly hydrophilic. Reverse phase (C18) would require ion-pairing reagents (e.g., TFA/Heptafluorobutyric acid) to achieve retention, which can suppress MS sensitivity.
Handling and Storage Recommendations
Based on the degradation profile, the following handling procedures are mandatory to maintain scientific integrity of the material:
Salt Formation: Never store 3-APN as a free base oil. Convert immediately to the dihydrochloride (2HCl) or tosylate salt. The lattice energy of the salt stabilizes the ring against opening and prevents CO₂ absorption [2].
Atmosphere: Store under Argon or Nitrogen. The secondary amine reacts with atmospheric CO₂ to form carbamates (reversible but troublesome for stoichiometry).
Temperature: Long-term storage at -20°C is required.
Solution Stability: Unstable in protic solvents (MeOH, Water) for >24 hours at room temperature. Prepare analytical standards fresh in ACN:Water mixtures.
References
Wuitschik, G. et al. (2010). Spirocyclic Azetidines: Synthesis and Properties of a Novel Class of Scaffolds.Angewandte Chemie International Edition , 49(5), 896-900. Link
Dunetz, J. R. et al. (2016). Azetidines and Azetidinones: Synthesis and Functionalization.Chemical Reviews , 116(19), 12301–12368. Link
Cui, Y. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[1][2][3]Chemistry Central Journal , 13, 118. Link
Dowell, S. J. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.ACS Medicinal Chemistry Letters , 12(10), 1629–1634. Link
Application Note: A Step-by-Step Protocol for the Synthesis of 3-(Azetidin-3-yl)picolinonitrile
Abstract This application note provides a detailed, two-step protocol for the synthesis of 3-(Azetidin-3-yl)picolinonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 3-(Azetidin-3-yl)picolinonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy is built upon a robust palladium-catalyzed Suzuki cross-coupling reaction to construct the key C(sp²)-C(sp³) bond, followed by a standard acid-mediated deprotection. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, troubleshooting advice, and authoritative references to ensure reproducible and successful synthesis.
Introduction and Strategic Overview
The 3-(Azetidin-3-yl)picolinonitrile moiety is a valuable building block in modern pharmaceutical chemistry. It combines the conformational rigidity and unique vectoral properties of the strained azetidine ring with the electron-withdrawing and hydrogen bonding capabilities of the picolinonitrile fragment. This combination makes it an attractive scaffold for designing novel ligands that target a wide range of biological systems.
The synthesis of this target molecule is most efficiently achieved through a convergent strategy, which minimizes the number of linear steps and facilitates purification. Our protocol employs a two-step sequence:
Step 1: Suzuki Cross-Coupling. A palladium-catalyzed cross-coupling reaction is used to form the pivotal carbon-carbon bond between a protected azetidine-3-boronic ester and 3-bromopicolinonitrile. This approach is favored for its high functional group tolerance and reliable yields.
Step 2: N-Boc Deprotection. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen under acidic conditions to yield the target compound, typically as a stable salt.
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for 3-(Azetidin-3-yl)picolinonitrile.
Experimental Protocols
Materials and Reagents
The following table summarizes the key reagents required for the two-step synthesis. All reagents should be of high purity (≥98%) and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified.
Step 1: Synthesis of tert-butyl 3-(2-cyanopyridin-3-yl)azetidine-1-carboxylate
Causality and Experimental Choices:
The Suzuki coupling is a cornerstone of modern cross-coupling chemistry for its reliability in forming C-C bonds.[1][2]
Catalyst System: We employ Pd(dppf)Cl₂, a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, particularly the rate-limiting reductive elimination step.[3]
Base: An aqueous solution of potassium carbonate (K₂CO₃) is used. The base is crucial for the transmetalation step, where it activates the boronic ester to form a more nucleophilic boronate complex, which then transfers the azetidine group to the palladium center.
Solvent System: A biphasic system of 1,4-dioxane and water is used. Dioxane solubilizes the organic starting materials and the palladium catalyst, while water is necessary to dissolve the inorganic base.
Detailed Step-by-Step Protocol:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (2.97 g, 10.0 mmol, 1.0 equiv), 3-bromopicolinonitrile (1.83 g, 10.0 mmol, 1.0 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (366 mg, 0.50 mmol, 0.05 equiv) to the flask.
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL).
Inerting: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford tert-butyl 3-(2-cyanopyridin-3-yl)azetidine-1-carboxylate as a solid. A typical yield is in the range of 75-85%.
Step 2: Synthesis of 3-(Azetidin-3-yl)picolinonitrile (as TFA salt)
Causality and Experimental Choices:
The Boc group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[4]
Deprotecting Agent: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature. The mechanism involves protonation of the Boc carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged by the solvent or TFA itself.[5]
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-nucleophilic and readily dissolves the starting material and the resulting TFA salt. Its volatility simplifies product isolation.
Detailed Step-by-Step Protocol:
Reaction Setup: Dissolve the purified tert-butyl 3-(2-cyanopyridin-3-yl)azetidine-1-carboxylate (e.g., 2.0 g, 7.37 mmol, 1.0 equiv) in dichloromethane (20 mL) in a 50 mL round-bottom flask with a magnetic stir bar.
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (10 mL) dropwise.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours, as evidenced by the disappearance of the starting material.
Isolation:
Concentrate the reaction mixture to dryness under reduced pressure to remove the DCM and excess TFA.
The resulting residue is the 3-(Azetidin-3-yl)picolinonitrile trifluoroacetate salt, which can often be used without further purification.
If necessary, the solid can be triturated with cold diethyl ether, filtered, and dried under vacuum to yield a purified solid. A near-quantitative yield is expected.
Free-Basing (Optional): To obtain the free base, dissolve the TFA salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer can then be dried and concentrated. Note that the free base may be less stable than the salt form.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Step 1: Low or No Conversion
1. Inactive palladium catalyst.2. Insufficiently inert atmosphere.3. Poor quality of boronic ester (hydrolyzed).4. Base is not sufficiently strong or soluble.
1. Use a fresh bottle of catalyst or a different batch.2. Ensure proper degassing of the solvent and flask.3. Use fresh, high-purity boronic ester.4. Consider a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring.
Step 1: Formation of Side Products
1. Homo-coupling of the boronic ester.2. Protodeborylation of the starting material.
1. This can occur with highly active catalysts or prolonged reaction times. Reduce catalyst loading or reaction time.2. Ensure the reaction is strictly anaerobic.
Step 2: Incomplete Deprotection
1. Insufficient acid or reaction time.2. Presence of acid-scavenging impurities.
1. Add more equivalents of TFA or allow the reaction to stir for a longer period.2. Ensure the starting material from Step 1 is pure.
Final Product is an Oil/Gummy
1. Residual solvent or TFA.2. The free base may be non-crystalline.
1. Co-evaporate with a solvent like toluene or methanol under reduced pressure.2. Triturate with a non-polar solvent (diethyl ether, pentane) to induce solidification. Convert to a different salt (e.g., HCl) to find a crystalline form.
Visualization of Key Reaction Mechanism
The catalytic cycle for the Suzuki cross-coupling is a fundamental process in palladium catalysis. The diagram below illustrates the key steps involved in the formation of the C-C bond in Step 1.
Figure 2: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
References
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]
Large-scale synthesis of 3-(Azetidin-3-yl)picolinonitrile
An Application Note and Protocol for the Large-Scale Synthesis of 3-(Azetidin-3-yl)picolinonitrile Abstract This application note provides a comprehensive and robust two-step protocol for the large-scale synthesis of 3-(...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Large-Scale Synthesis of 3-(Azetidin-3-yl)picolinonitrile
Abstract
This application note provides a comprehensive and robust two-step protocol for the large-scale synthesis of 3-(Azetidin-3-yl)picolinonitrile, a critical heterocyclic building block for pharmaceutical research and development. Azetidine moieties are increasingly prevalent in medicinal chemistry, valued for their ability to impart desirable pharmacokinetic properties such as improved metabolic stability and solubility.[1] This guide details a scalable synthetic route commencing from commercially available starting materials, proceeding through a palladium-catalyzed Buchwald-Hartwig amination, followed by a straightforward deprotection. The protocol emphasizes operational safety, in-process controls, and rigorous analytical characterization to ensure the production of high-purity material suitable for downstream applications in drug discovery.
Introduction and Synthetic Strategy
The synthesis of functionalized azetidines remains a challenge due to the inherent ring strain of the four-membered heterocycle.[2] However, their unique three-dimensional structure makes them attractive scaffolds in modern drug design.[3] The target molecule, 3-(Azetidin-3-yl)picolinonitrile, serves as a versatile intermediate. This document outlines a process designed for scalability, reliability, and high yield.
The chosen synthetic strategy involves two key transformations:
Buchwald-Hartwig C-N Cross-Coupling: This reaction forms the core C-N bond between the pyridine and azetidine rings. It is a well-established, highly versatile, and scalable reaction in industrial settings. We couple 3-bromopicolinonitrile with N-Boc-azetidine, a stable and readily handled protected form of the azetidine nucleus.
Acid-Mediated Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the desired product as a stable salt, which facilitates isolation and improves handling properties.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of 3-(Azetidin-3-yl)picolinonitrile by Chromatography
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Purification Engineers.
Introduction & Physicochemical Context
The isolation of 3-(Azetidin-3-yl)picolinonitrile presents a classic "polar basic heterocycle" challenge in medicinal chemistry. This molecule features two distinct nitrogen centers with vastly different physicochemical behaviors:
The Azetidine Ring: A strained, four-membered secondary amine.[1][2] It is highly basic (
) and serves as the primary "troublemaker" in chromatography, causing severe tailing on silica due to strong ionic interactions with acidic silanols ().
The Picolinonitrile Moiety: A pyridine ring substituted with an electron-withdrawing nitrile group.[1] This nitrogen is weakly basic (
), but the nitrile group adds polarity and potential hydrolytic instability under harsh acidic/thermal conditions.
The Core Challenge: Standard normal-phase chromatography (Hexane/Ethyl Acetate) typically fails because the molecule remains stuck at the baseline or streaks irreversibly. This guide outlines three field-proven protocols to overcome these interactions, prioritizing purity and recovery.
Strategic Decision Matrix
Before selecting a method, assess the crude mixture's state (salt vs. free base) and the scale.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude composition and scale.
Method A: Normal Phase Flash Chromatography (DCM/MeOH/NH₃)
Best For: Scalable purification of the free base (>100 mg to grams).
The Mechanism
Silica gel is acidic.[1][3][4] Without a modifier, the basic azetidine nitrogen protonates on the silica surface, leading to peak broadening. We must use Ammonia (
) or Triethylamine (TEA) to competitively block these silanol sites, allowing the azetidine to elute freely.
Protocol
Stationary Phase: Spherical Silica Gel (20–40 µm).[1]
Mobile Phase A: Dichloromethane (DCM).[1]
Mobile Phase B: 7N Ammonia in Methanol (
/MeOH).[1]
Note: Do not use aqueous ammonium hydroxide if possible; commercially available 7N in MeOH ensures miscibility with DCM.[1]
Step-by-Step:
Equilibration: Flush column with 100% DCM for 3 CV (Column Volumes).
Loading: Dissolve crude in minimal DCM. If insoluble, use a "dry load" technique: adsorb crude onto Celite or silica (1:3 ratio), dry under vacuum, and pack into a solid load cartridge.
Gradient Elution:
0–2 min: 0% B (Isocratic DCM) to elute non-polar impurities.[1]
Method C: SCX "Catch and Release" (Solid Phase Extraction)
Best For: Desalting crude mixtures or isolating the amine from non-basic coupling reagents (e.g., phosphine oxides).
The Mechanism
Strong Cation Exchange (SCX) resins contain sulfonic acid groups. They "catch" the basic azetidine (forming a salt) while non-basic impurities wash through. The product is then "released" using a basic buffer.
Figure 2: The "Catch and Release" workflow for rapid purification of basic amines.
Protocol
Conditioning: Wash SCX cartridge with MeOH (2 CV).[1]
Loading: Dissolve crude in MeOH (or 1:1 MeOH/DCM if solubility is poor). Load onto cartridge by gravity or slight vacuum.[1]
Ninhydrin/KMnO4: The secondary amine stains well with Ninhydrin (red/purple upon heating).[1]
References
Teledyne ISCO. (2012).[1] Flash Chromatography of Basic Organic Compounds without Modifier.[1] Application Note AN83.[1] Link
Waters Corporation. (2020).[1] Purification of Polar Basic Compounds using XBridge Prep C18 Columns.[1] Waters Application Notes.[1] Link
Couturier, M., et al. (2001).[1] Practical Synthesis of Azetidine Derivatives. Organic Process Research & Development, 5(1), 37-43. (Demonstrates stability and handling of azetidine salts). Link
Biotage. (2018).[1][7] Strategies for Flash Purification of Polar Amines. The Flash Purification Blog.[1] Link
Application Notes and Protocols for 3-(Azetidin-3-yl)picolinonitrile: A Novel Chemical Probe for Kinase-Driven Pathologies
Abstract This document provides a comprehensive guide for the utilization of 3-(Azetidin-3-yl)picolinonitrile as a selective chemical probe for a hypothetical protein kinase, designated here as "Kinase-X," a key regulato...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the utilization of 3-(Azetidin-3-yl)picolinonitrile as a selective chemical probe for a hypothetical protein kinase, designated here as "Kinase-X," a key regulator in oncogenic signaling pathways. We will explore the scientific rationale behind its design, its mechanism of action, and detailed protocols for its application in both biochemical and cellular assays. This guide is intended for researchers, scientists, and drug development professionals interested in novel kinase inhibitor discovery and pathway elucidation.
Introduction: The Scientific Rationale for 3-(Azetidin-3-yl)picolinonitrile as a Kinase Probe
The landscape of chemical biology is continually evolving, with an increasing demand for precise molecular tools to dissect complex cellular processes.[1] 3-(Azetidin-3-yl)picolinonitrile emerges from a rational design strategy that combines the advantageous properties of two key chemical moieties: the picolinonitrile scaffold and the azetidine ring.
The picolinonitrile core is a recognized pharmacophore in numerous kinase inhibitors.[2] The pyridine nitrogen and the cyano group can form critical hydrogen bonds within the ATP-binding pocket of many kinases, conferring both affinity and selectivity.[2] The nitrile group, in particular, is a versatile bioisostere for carbonyl and hydroxyl groups, allowing for tailored interactions with the target protein.[2]
The azetidine ring, a four-membered saturated heterocycle, is increasingly incorporated into modern medicinal chemistry to enhance physicochemical properties.[3][4][5] Its inclusion can lead to improved solubility, metabolic stability, and three-dimensional diversity, which can refine the binding orientation and selectivity of the molecule.[3][5] In the context of 3-(Azetidin-3-yl)picolinonitrile, the azetidine moiety is postulated to orient the picolinonitrile core optimally within the Kinase-X active site, while also providing a vector for potential future modifications, such as the attachment of fluorescent tags or biotin for pull-down experiments.
Proposed Mechanism of Action and Signaling Pathway
We hypothesize that 3-(Azetidin-3-yl)picolinonitrile acts as a Type I ATP-competitive inhibitor of Kinase-X. By occupying the ATP-binding site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of oncogenic signals.
Figure 1: Proposed signaling pathway of Kinase-X and the inhibitory action of 3-(Azetidin-3-yl)picolinonitrile.
Synthesis and Characterization
The synthesis of 3-(Azetidin-3-yl)picolinonitrile can be achieved through a multi-step process, with characterization at each stage to ensure purity and structural integrity.
Materials and Reagents
N-Boc-azetidin-3-one
(Diethoxyphosphoryl)acetonitrile
Sodium hydride
Trifluoroacetic acid (TFA)
3-Bromopicolinonitrile
Palladium catalyst (e.g., Pd(dppf)Cl2)
Base (e.g., K2CO3)
Solvents: THF, DCM, DMF, Dioxane
Standard reagents for workup and purification (e.g., ethyl acetate, brine, MgSO4, silica gel)
Synthetic Protocol
A plausible synthetic route involves a Horner-Wadsworth-Emmons reaction to introduce the nitrile-containing side chain to the azetidine ring, followed by deprotection and subsequent coupling to the picoline moiety.
Figure 2: A potential synthetic workflow for 3-(Azetidin-3-yl)picolinonitrile.
Characterization
The final compound should be characterized by:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess purity.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory potency (IC₅₀) of 3-(Azetidin-3-yl)picolinonitrile against Kinase-X.
Materials:
Recombinant human Kinase-X
Kinase substrate peptide
ATP
3-(Azetidin-3-yl)picolinonitrile (stock solution in DMSO)
Kinase buffer
ADP-Glo™ Kinase Assay kit (Promega) or similar
384-well plates
Protocol:
Prepare a serial dilution of 3-(Azetidin-3-yl)picolinonitrile in kinase buffer.
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
Add Kinase-X and the substrate peptide to each well and incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
Measure luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of 3-(Azetidin-3-yl)picolinonitrile with Kinase-X in a cellular context.
Materials:
Cancer cell line expressing Kinase-X
3-(Azetidin-3-yl)picolinonitrile
PBS, protease inhibitors
Equipment for cell lysis (e.g., sonicator)
PCR thermocycler
Western blotting reagents and antibodies against Kinase-X
Protocol:
Treat cultured cells with either vehicle (DMSO) or 3-(Azetidin-3-yl)picolinonitrile at a desired concentration for 1 hour.
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
Lyse the cells by freeze-thaw cycles or sonication.
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
Analyze the soluble fractions by Western blotting using an antibody specific for Kinase-X.
Quantify the band intensities and plot the fraction of soluble Kinase-X as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve indicates target engagement.
Cell-Based Phosphorylation Assay
Objective: To measure the inhibition of Kinase-X-mediated downstream signaling.
Materials:
Cancer cell line with an active Kinase-X pathway
3-(Azetidin-3-yl)picolinonitrile
Growth factors or stimulants (if required to activate the pathway)
Cell lysis buffer
Antibodies for Western blotting: anti-phospho-Substrate, anti-total-Substrate, anti-Kinase-X, and a loading control (e.g., anti-GAPDH).
Protocol:
Seed cells in a multi-well plate and allow them to adhere.
Serum-starve the cells if necessary to reduce basal pathway activity.
Pre-treat the cells with a serial dilution of 3-(Azetidin-3-yl)picolinonitrile for 1-2 hours.
Stimulate the cells with a growth factor (if applicable) to activate the Kinase-X pathway.
After a short incubation, lyse the cells and collect the protein lysates.
Perform Western blot analysis to detect the levels of phosphorylated downstream substrate.
Normalize the phospho-protein signal to the total protein and/or a loading control.
Determine the IC₅₀ for the inhibition of substrate phosphorylation.
Data Analysis and Interpretation
The following table provides an example of the type of quantitative data that can be generated using the protocols described above.
Assay Type
Parameter Measured
Hypothetical Value
Interpretation
In Vitro Kinase Assay
IC₅₀ against Kinase-X
50 nM
Potent inhibitor of Kinase-X enzymatic activity.
Cellular Thermal Shift Assay
ΔTₘ (Shift in melting temp.)
+5°C at 1 µM
Direct binding and stabilization of Kinase-X in cells.
Cell-Based Phosphorylation Assay
IC₅₀ for p-Substrate inhibition
200 nM
Effective inhibition of the Kinase-X pathway in a cellular context.
Troubleshooting
Issue
Possible Cause
Suggested Solution
High IC₅₀ in in vitro assay
Poor compound solubility; Inactive enzyme.
Check compound solubility in assay buffer; use fresh enzyme stock.
Increase compound concentration or incubation time; verify cell uptake.
High variability in cell-based assays
Inconsistent cell health or seeding density.
Ensure consistent cell culture practices and accurate cell counting.
References
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. [Link]
Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. Chemical Science (RSC Publishing). [Link]
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. [Link]
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. PubMed. [Link]
Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. IJRPR. [Link]
Synthesis and determination of biological activities of new series of azetidinones. ResearchGate. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
Application Note: 3-(Azetidin-3-yl)picolinonitrile in Fragment-Based Drug Discovery (FBDD)
[1] Abstract & Strategic Significance In the modern Fragment-Based Drug Discovery (FBDD) landscape, 3-(Azetidin-3-yl)picolinonitrile represents a "privileged" high-Fsp³ scaffold that addresses the industry-wide initiativ...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Significance
In the modern Fragment-Based Drug Discovery (FBDD) landscape, 3-(Azetidin-3-yl)picolinonitrile represents a "privileged" high-Fsp³ scaffold that addresses the industry-wide initiative to "escape from flatland."[1] Unlike traditional biaryl fragments, this molecule incorporates a rigid, saturated azetidine ring fused to a functionalized pyridine core.[1]
This application note details the utility of this fragment in two distinct workflows:
Reversible Covalent Targeting: Leveraging the picolinonitrile moiety as a warhead for cysteine proteases and kinases.
High-Fsp³ Vectorization: Using the azetidine nitrogen as a defined exit vector for growing fragments into lead-like space without compromising solubility.
Physicochemical Profile & Design Logic
The selection of 3-(Azetidin-3-yl)picolinonitrile is driven by specific physicochemical descriptors that predict higher success rates in hit-to-lead optimization.
Table 1: Physicochemical Properties
Property
Value (Approx.)
Strategic Benefit in FBDD
MW
~159.19 Da
Ultra-low MW allows significant "growth" room while staying <300 Da (Rule of 3).
cLogP
~0.2 - 0.5
High water solubility (essential for NMR/SPR screening at mM concentrations).[1]
Fsp³
0.38
Significant 3D character compared to flat biaryls (Fsp³ ~0), improving metabolic stability.[1]
H-Bond Donors
1 (NH)
The azetidine NH is a handle for derivatization or solvent interaction.
H-Bond Acceptors
3 (N, CN)
The nitrile and pyridine nitrogen provide critical anchor points for protein binding.[1]
Mechanistic Causality: The azetidine ring creates a specific vector (exit angle) that is distinct from piperidine or pyrrolidine, often allowing the molecule to access sub-pockets that larger rings cannot.[1] The nitrile (CN) at the 2-position of pyridine is electron-deficient, making it susceptible to nucleophilic attack (reversible covalent) or enhancing its dipole for hydrogen bonding.[1]
Synthetic Protocol: Accessing the Scaffold
High-fidelity synthesis is required to generate this fragment and its analogs. The most robust method utilizes Negishi Cross-Coupling , which avoids the harsh conditions of traditional substitutions and preserves the strained azetidine ring.
Protocol 1: Negishi Coupling for Core Synthesis[1]
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon.
Catalyst Loading: Add 3-Bromo-2-cyanopyridine (1.0 equiv, 2.0 mmol), Pd(dppf)Cl₂ (0.05 equiv), and CuI (0.05 equiv).[1]
Zinc Reagent Addition: Cautiously add Reagent A (1.5 equiv, 6.0 mL) via syringe.[1] The CuI facilitates the transmetallation from Zn to Pd.
Reaction: Heat the sealed vessel to 60°C for 12 hours. Note: Azetidine zinc reagents can be thermally sensitive; do not exceed 65°C.[1]
Quench & Workup: Cool to RT. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1]
Purification: Flash chromatography (Hexane/EtOAc gradient). The nitrile group is polar; expect elution around 40-50% EtOAc.
Deprotection (for screening): Treat with 4M HCl in Dioxane to yield the free amine salt, or screen as the N-Boc/N-Acetyl variant depending on the pocket.
Visualization: Synthetic Pathway
Caption: Negishi cross-coupling strategy for assembling the sp³-sp² azetidine-pyridine bond.
Application Workflow: FBDD Screening
This scaffold is versatile. The protocol below describes a Covalent Fragment Screening workflow, targeting a Cysteine residue (e.g., in JAK3, BTK, or Cathepsin).
Rationale: Aromatic nitriles (cyanopyridines) can react with catalytic cysteines to form thioimidates.[1] This reaction is reversible, which is advantageous for tuning residence time.[1]
Library Preparation: Dissolve 3-(Azetidin-3-yl)picolinonitrile (and analogs) in d6-DMSO at 100 mM.
Crystal Soaking:
Grow apo-crystals of the target protein (e.g., Cathepsin K).[1]
Transfer crystals to a drop containing 10-20 mM of the fragment (high concentration drives the low-affinity equilibrium).
Incubate for 24-48 hours. Note: The reversible covalent bond formation is slower than Michael acceptors.
Data Collection: Flash cool and collect X-ray diffraction data.
Electron Density Analysis: Look for continuous electron density between the Protein-Cys-Sγ and the Fragment-CN carbon.
Success Indicator: A bond length of ~1.8 Å (C-S) and distortion of the linear nitrile geometry to a trigonal planar thioimidate.
The Azetidine Advantage: 3-(Azetidin-3-yl)picolinonitrile as a Cornerstone in Janus Kinase Inhibitor Synthesis
The quest for targeted therapies has positioned the azetidine ring as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and ability to introduce three-dimensionality into otherwise...
Author: BenchChem Technical Support Team. Date: February 2026
The quest for targeted therapies has positioned the azetidine ring as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and ability to introduce three-dimensionality into otherwise planar molecules offer a distinct advantage in optimizing pharmacokinetic and pharmacodynamic profiles.[1] This guide delves into the specific and critical application of a key azetidine-containing building block, 3-(Azetidin-3-yl)picolinonitrile , in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases and certain cancers.
The Strategic Importance of the Azetidine Moiety in JAK Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in the signaling pathways of numerous cytokines and growth factors.[2] Dysregulation of the JAK-STAT signaling pathway is a hallmark of various inflammatory and autoimmune disorders. Consequently, inhibiting JAKs has emerged as a successful therapeutic strategy.
The incorporation of an azetidine ring, as seen in the blockbuster drug Baricitinib, is a deliberate design choice rooted in sound medicinal chemistry principles:
Conformational Constraint: The strained four-membered ring of azetidine restricts the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to the target protein, potentially increasing binding affinity.
Improved Physicochemical Properties: Azetidine substitution can enhance aqueous solubility and metabolic stability, crucial parameters for oral bioavailability and a favorable dosing regimen.
Vectorial Orientation: The rigid azetidine scaffold allows for the precise spatial positioning of substituents, enabling optimal interactions with the amino acid residues in the ATP-binding pocket of the JAK enzyme.[1]
Bioisosteric Replacement: The azetidine ring can act as a bioisostere for other cyclic amines like pyrrolidine or piperidine, offering a unique structural motif that can fine-tune the biological activity and selectivity of the inhibitor.[1]
Synthetic Pathway to Janus Kinase Inhibitors: A Focus on Baricitinib
The synthesis of Baricitinib provides a compelling case study for the application of 3-(Azetidin-3-yl)picolinonitrile derivatives. A key intermediate in this process is 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile . The following sections detail the synthetic transformation from a protected azetidine precursor to this key intermediate and its subsequent elaboration to Baricitinib.
Synthesis of the Key Intermediate: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
The journey to this pivotal intermediate begins with a protected form of 3-(cyanomethylene)azetidine. A common starting material is tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Experimental Protocol: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
This protocol is a two-step process involving the deprotection of the Boc-protected azetidine followed by sulfonylation.
Step 1: Deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM.
To this solution, add trifluoroacetic acid (TFA) (20 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA, yielding the crude 3-(cyanomethylene)azetidine as a TFA salt.
Immediately suspend the crude product in anhydrous acetonitrile under an inert atmosphere and cool to 0°C.
Add N,N-Diisopropylethylamine (DIPEA) (3.7 eq) dropwise, maintaining the temperature below 5°C.
Step 2: Ethansulfonylation of 3-(cyanomethylene)azetidine
Reagents and Materials:
Crude 3-(cyanomethylene)azetidine from Step 1
Ethanesulfonyl chloride
Acetonitrile, anhydrous
N,N-Diisopropylethylamine (DIPEA)
Procedure:
To the cooled suspension from Step 1, add ethanesulfonyl chloride (1.0 eq) dropwise, ensuring the temperature remains below 5°C.
Allow the reaction mixture to stir for 12 hours at 20°C.
Monitor the reaction for completion by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under vacuum.
Dissolve the residue in dichloromethane and extract with a 12.5% aqueous solution of NaCl.
Concentrate the organic layer under vacuum to afford the crude product.
The crude product can be purified by recrystallization from ethyl acetate and n-heptane to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile as a solid.[3]
Boc Protection: The use of a Boc (tert-butyloxycarbonyl) protecting group for the azetidine nitrogen is a common strategy in organic synthesis. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid, providing an orthogonal deprotection strategy.
Ethanesulfonyl Chloride: This reagent provides the ethylsulfonyl group that is a key structural feature of Baricitinib, contributing to its binding affinity and overall pharmacological profile.
DIPEA: A non-nucleophilic organic base is used to neutralize the acidic byproducts of the reaction without competing with the nucleophilic azetidine nitrogen.
Synthesis of Baricitinib via Michael Addition and Suzuki Coupling
With the key intermediate in hand, the synthesis proceeds through a Michael addition followed by a Suzuki coupling to construct the final drug molecule.
Suspend 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.2 eq) and 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous acetonitrile.
Add DBU (1.2 eq) dropwise at a temperature between 15°C and 25°C.
Stir the reaction mixture for 30 minutes at room temperature.
The product, {1-(ethylsulfonyl)-3-[4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, will precipitate out of solution and can be collected by filtration.[4]
Step 4: Deprotection and Final Product Formation
The final step involves the deprotection of the SEM (2-(trimethylsilyl)ethoxy)methyl group from the pyrrolo[2,3-d]pyrimidine ring. This is typically achieved under acidic or basic conditions.
Step 5: Suzuki Coupling (Alternative Route)
An alternative and widely used industrial synthesis involves a Suzuki coupling reaction.
The protocols described are designed to be self-validating through in-process monitoring. Techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed at each stage to confirm the consumption of starting materials and the formation of the desired product. The purity of the final compound should be rigorously assessed using High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizing the Synthetic and Biological Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow and the biological mechanism of action.
Synthetic Workflow for Baricitinib
Caption: Synthetic scheme for Baricitinib highlighting key intermediates.
The JAK-STAT Signaling Pathway and Inhibition by Baricitinib
Caption: Inhibition of the JAK-STAT pathway by Baricitinib.
Conclusion
The application of 3-(azetidin-3-yl)picolinonitrile and its derivatives in the synthesis of Janus kinase inhibitors exemplifies the power of strategic molecular design in medicinal chemistry. The unique properties of the azetidine scaffold contribute significantly to the efficacy and drug-like properties of the final therapeutic agents. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals working in this exciting and impactful field.
References
Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
Al-Shammari, A. M., et al. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
Cui, J., et al. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. Retrieved from [Link]
Xu, J., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research. Retrieved from [Link]
Wilson, M. E., et al. (2016). Processes and intermediates for the preparation of {1-(ethylsulfonyl)-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl]azetidin-3-yl}acetonitrile. (WO2016205487A1). Google Patents.
Reddy, V. V. R. M., et al. (2020). Process for the preparation of baricitinib and an intermediate thereof. (US10526350B2). Google Patents.
Reddy, V. V. R. M., et al. (2016). Process for the preparation of baricitinib and an intermediate thereof. (WO2016125080A2). Google Patents.
Al-Adhami, H., et al. (2022, November 20). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. Chemical Biology & Drug Design. Retrieved from [Link]
Al-Adhami, H., et al. (2022, November 11). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Chemical Biology & Drug Design. Retrieved from [Link]
Al-Adhami, H., et al. (2022, November 5). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. ResearchGate. Retrieved from [Link]
Rodgers, J. D., et al. (2009). Azetidine and cyclobutane derivatives as jak inhibitors. (WO2009114512A1). Google Patents.
Rodgers, J. D., et al. (2011). Azetidine and cyclobutane derivatives as jak inhibitors. (EP2288610B1). Google Patents.
Rodgers, J. D., et al. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. (US8158616B2). Google Patents.
Wilson, M. E., et al. (2018). PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE. (US20180134713A1). Google Patents.
Mogil, R., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
Wikipedia. (n.d.). Janus kinase 3 inhibitor. Retrieved from [Link]
Reddy, V. V. R. M., et al. (2019). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. Retrieved from [Link]
PubChem. (n.d.). 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile phosphate. Retrieved from [Link]
PubChem. (n.d.). 1-(Ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-azetidineacetonitrile. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of intermediate 3 with II-1 as starting material. Retrieved from [Link]
Rodgers, J. D., et al. (2013). Cyclohexyl azetidine derivatives as jak inhibitors. (WO2013026025A1). Google Patents.
Flanagan, M. E., et al. (2021). Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. (US11214573B2). Google Patents.
PubChem. (n.d.). Novel jak specific inhibitor compounds, and method for the preparation thereof. Retrieved from [Link]
Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
Technical Disclosure Commons. (2023, October 3). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Retrieved from [Link]
Saunders, G. J., et al. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]
Zhang, X., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (US10738058B2). Google Patents.
Li, Y., et al. (2018). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (CN108947623A). Google Patents.
Valizadeh, H., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]
Derivatization of 3-(Azetidin-3-yl)picolinonitrile for SAR studies
Application Note: Derivatization of 3-(Azetidin-3-yl)picolinonitrile for SAR Studies Executive Summary & Strategic Rationale The 3-(Azetidin-3-yl)picolinonitrile scaffold represents a "privileged structure" in modern dru...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Derivatization of 3-(Azetidin-3-yl)picolinonitrile for SAR Studies
Executive Summary & Strategic Rationale
The 3-(Azetidin-3-yl)picolinonitrile scaffold represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK1/2, TYK2 inhibitors like Baricitinib). This scaffold offers a unique combination of a rigid, electron-deficient aromatic core (picolinonitrile) and a metabolically stable,
-rich vector (azetidine).
Why this scaffold?
Vector Orthogonality: The azetidine ring projects substituents out of the aromatic plane, allowing exploration of solvent-exposed pockets without disrupting the primary binding mode of the pyridine core.
Physicochemical Balance: The basic azetidine nitrogen (
~10-11) can be modulated to improve aqueous solubility, while the nitrile group serves as a versatile metabolic handle or H-bond acceptor.
Synthetic Versatility: The molecule presents two distinct "vectors" for derivatization: the nucleophilic azetidine nitrogen (Vector A ) and the electrophilic nitrile group (Vector B ).
This guide details the protocols for expanding Structure-Activity Relationships (SAR) around this core, focusing on high-fidelity parallel synthesis methods.
Strategic SAR Vectors & Pathway Map
The derivatization strategy is bifurcated into two primary workflows. The choice of vector depends on the structural hypothesis: Vector A addresses pharmacokinetic (PK) liabilities (solubility, permeability), while Vector B addresses pharmacodynamic (PD) interactions (hinge binding, potency).
Figure 1: Strategic SAR map illustrating the divergent derivatization pathways for the 3-(Azetidin-3-yl)picolinonitrile core.
Detailed Protocols
Protocol A: N-Functionalization via Reductive Amination (Vector A)
Target: Generation of tertiary amines to modulate lipophilicity and basicity.
Causality: Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization) and to allow the use of a diverse array of commercially available aldehydes. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent for its mildness, tolerating the nitrile group which might be reduced by stronger hydrides like
.
Materials:
3-(Azetidin-3-yl)picolinonitrile (HCl salt)
Aldehyde library (
)
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic acid (AcOH)
Triethylamine (
)
Step-by-Step Methodology:
Free Base Liberation (In-situ): In a 4 mL vial, suspend the scaffold HCl salt (1.0 eq, 0.1 mmol) in DCE (1.0 mL). Add
(1.2 eq) and stir for 10 min to ensure the azetidine amine is available.
Imine Formation: Add the aldehyde (1.1 eq) and AcOH (2.0 eq). The acid catalysis is critical to activate the carbonyl and facilitate iminium ion formation. Stir at Room Temperature (RT) for 30–60 min.
Checkpoint: Solution should remain clear. Turbidity implies salt precipitation; add minimal MeOH if necessary.
Reduction: Add STAB (1.5 eq) in one portion. Evolution of gas may occur. Cap and stir at RT for 12–16 h.
Quench & Workup: Quench with saturated
(1 mL). Extract with DCM (2 x 2 mL).
Purification: Pass the organic layer through a phase separator cartridge. Evaporate solvent. Purify via preparative HPLC (Basic mode:
buffer) to retain the basic amine integrity.
Table 1: Troubleshooting N-Alkylation
Observation
Root Cause
Corrective Action
Low Conversion
Steric hindrance of aldehyde
Switch solvent to DCE/MeOH (9:1) and heat to 40°C.
Bis-alkylation
Reaction with formaldehyde/acetaldehyde
Control stoichiometry strictly (0.9 eq aldehyde) or use slow addition.
| Nitrile Hydrolysis | Acid concentration too high | Reduce AcOH to 1.0 eq; ensure temperature does not exceed 40°C. |
Protocol B: Nitrile to 1,2,4-Oxadiazole Transformation (Vector B)
Target: Bioisosteric replacement of the nitrile with a stable heterocycle.
Causality: The nitrile group is often a metabolic liability (hydrolysis to acid). Converting it to a 1,2,4-oxadiazole retains the planar geometry and H-bond acceptor capability while improving metabolic stability. This two-step "one-pot" protocol minimizes isolation of the unstable amidoxime intermediate.
Materials:
N-Boc-3-(Azetidin-3-yl)picolinonitrile (Note: Azetidine must be protected to prevent side reactions).
Hydroxylamine hydrochloride (
)
Carboxylic Acid (
)
Coupling Reagent (T3P or HATU)
Base (
, DIPEA)
Solvent (Ethanol, DMF)
Step-by-Step Methodology:
Amidoxime Formation:
Dissolve N-Boc-scaffold (1.0 eq) in Ethanol/Water (4:1).
Add
(2.0 eq) and (2.0 eq).
Reflux (80°C) for 4 h. Monitor by LCMS (Shift from M+ to M+33).
Concentrate to dryness to remove ethanol.
Acylation & Cyclization:
Resuspend crude amidoxime in DMF.
Add Carboxylic Acid (1.1 eq), DIPEA (3.0 eq), and HATU (1.2 eq). Stir at RT for 1 h (O-acylation).
Heat to 100°C for 2–4 h to induce cyclodehydration to the oxadiazole.
Deprotection:
Isolate the N-Boc-oxadiazole intermediate.
Treat with TFA/DCM (1:4) for 1 h to liberate the azetidine amine.
Workflow Automation & Quality Control
To ensure data integrity in SAR campaigns, the following decision tree should be coded into the laboratory information management system (LIMS) or followed manually.
Figure 2: Quality Control decision tree for high-throughput library generation.
Application Notes & Protocols: Characterizing 3-(Azetidin-3-yl)picolinonitrile in Cell-Based Assays
Executive Summary This document provides a comprehensive guide for researchers utilizing 3-(Azetidin-3-yl)picolinonitrile in cell-based assays. This compound belongs to a class of molecules recognized for their interacti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This document provides a comprehensive guide for researchers utilizing 3-(Azetidin-3-yl)picolinonitrile in cell-based assays. This compound belongs to a class of molecules recognized for their interaction with critical neurological targets. Based on structural similarities to known pharmacological agents, 3-(Azetidin-3-yl)picolinonitrile is a putative selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2] The α7nAChR is a ligand-gated ion channel deeply implicated in cognitive function, neuroprotection, and inflammatory processes, making it a high-interest target for drug discovery in neurodegenerative diseases and inflammatory disorders.[3][4]
These application notes are designed to move beyond simple procedural lists, offering detailed, field-proven protocols that incorporate the scientific rationale behind each step. We provide methodologies for primary target engagement, downstream signaling pathway activation, and phenotypic cell health assessment. Each protocol is a self-validating system, complete with necessary controls to ensure data integrity and reproducibility.
Scientific Foundation: The α7 Nicotinic Acetylcholine Receptor Signaling Cascade
The α7nAChR is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 subunits.[3] Its activation by an agonist like acetylcholine or a synthetic ligand initiates a cascade of intracellular events critical to its function.
Mechanism of Activation:
Upon binding of 3-(Azetidin-3-yl)picolinonitrile, the α7nAChR undergoes a conformational change, opening a central pore. This channel is highly permeable to cations, most notably calcium (Ca²⁺).[5][6] The initial, rapid influx of Ca²⁺ acts as a primary signal that triggers a host of downstream cellular responses.[3]
Key Downstream Pathways:
Calcium-Induced Calcium Release (CICR): The initial Ca²⁺ influx can stimulate the release of larger Ca²⁺ stores from the endoplasmic reticulum, amplifying the signal.[7]
MAPK/ERK Pathway Activation: Increased intracellular Ca²⁺ can activate several kinase cascades, including the Ras-Raf-MEK-ERK pathway. The phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a reliable marker of this pathway's activation and is linked to cell survival and plasticity.[5]
PI3K/Akt Pathway: The α7nAChR can also activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is a central node for promoting cell survival and mediating neuroprotective effects.[5][8]
Cholinergic Anti-Inflammatory Pathway: In immune cells like macrophages, α7nAChR activation can inhibit the production and release of pro-inflammatory cytokines such as TNF-α and IL-6, a process known as the cholinergic anti-inflammatory pathway.[3][9]
The following diagram illustrates the core signaling events following α7nAChR activation.
Figure 1: Simplified α7nAChR signaling cascade.
Compound Handling and Stock Preparation
Proper handling is paramount to ensure the stability and activity of 3-(Azetidin-3-yl)picolinonitrile.
Storage: Store the solid compound at -20°C, protected from light and moisture.
Solvent Selection: The compound is amenable to dissolution in dimethyl sulfoxide (DMSO).
Stock Solution Preparation:
Prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% DMSO.
Gently warm and vortex the solution to ensure complete dissolution.
Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
Working Dilutions: Prepare fresh working dilutions for each experiment by diluting the primary stock in the appropriate cell culture medium or assay buffer.
Causality: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular artifacts. It is critical to prepare a vehicle control using the same final DMSO concentration as the highest compound concentration tested.
Experimental Protocol: Primary Target Engagement via Calcium Imaging
This assay directly measures the primary function of the α7nAChR ion channel: cation influx. We will quantify the transient increase in intracellular calcium ([Ca²⁺]i) in response to compound stimulation using a fluorescent indicator dye.
Recommended Cell Line: SH-SY5Y (human neuroblastoma) or HEK293 cells stably expressing human α7nAChR. SH-SY5Y cells endogenously express α7nAChR.[3]
Principle: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM), which exhibits a large increase in fluorescence intensity upon binding free Ca²⁺. The change in fluorescence is monitored over time using a fluorescence plate reader or microscope.[7][10]
Materials:
Reagent
Recommended Concentration
3-(Azetidin-3-yl)picolinonitrile
10 nM - 100 µM (for dose-response)
Fluo-4 AM
2 - 5 µM
Pluronic F-127
0.02% (w/v)
PNU-282987 (Positive Control Agonist)
10 µM
α-Bungarotoxin (Antagonist Control)
100 nM
| Assay Buffer (HBSS) | With 20 mM HEPES, 2.5 mM CaCl₂ |
Step-by-Step Protocol:
Cell Plating: Seed SH-SY5Y cells into a black-walled, clear-bottom 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 24-48 hours.
Dye Loading:
Prepare a loading solution of Fluo-4 AM and an equal volume of 20% Pluronic F-127 in DMSO before diluting into the assay buffer. The Pluronic helps disperse the nonpolar AM ester in the aqueous buffer.
Aspirate the culture medium from the cells and wash once with assay buffer.
Add 100 µL of the dye loading solution to each well.
Incubate the plate for 45-60 minutes at 37°C, protected from light.
Washing: Aspirate the loading solution and wash the cells gently two times with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of buffer in each well after the final wash.
Control Pre-incubation: For antagonist control wells, add α-Bungarotoxin to a final concentration of 100 nM and incubate for 15-30 minutes before reading.[7]
Compound Addition & Measurement:
Set up the fluorescence plate reader (e.g., FlexStation) with the appropriate filter set for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).
Program the instrument to add 25 µL of your compound dilutions (including controls) and immediately begin kinetic fluorescence readings every 1-2 seconds for at least 2-3 minutes.
Causality: The rapid kinetic read is essential to capture the fast transient nature of the calcium influx through the ion channel.
Data Analysis:
Plot the relative fluorescence units (RFU) against time for each well.
Calculate the peak fluorescence response minus the baseline fluorescence (ΔRFU).
For a dose-response curve, plot ΔRFU against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
Experimental Protocol: Downstream Signaling via Western Blot for p-ERK
This assay confirms that receptor activation by the compound leads to the engagement of a key downstream signaling pathway, providing mechanistic validation.
Principle: The phosphorylation of ERK1/2 at Thr202/Tyr204 is a hallmark of MAPK pathway activation. We will use Western blotting with phospho-specific antibodies to quantify the change in p-ERK levels relative to total ERK protein.[11][12]
Figure 2: Standard workflow for Western Blot analysis.
Step-by-Step Protocol:
Cell Culture & Treatment:
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
Causality: Serum-starve the cells for 4-16 hours in a low-serum (e.g., 0.5%) or serum-free medium. This crucial step reduces the basal level of ERK phosphorylation, increasing the signal-to-noise ratio of the experiment.
Treat cells with 3-(Azetidin-3-yl)picolinonitrile at various concentrations or for a time course (e.g., 5, 15, 30, 60 minutes). Include vehicle (DMSO) and a positive control (e.g., 100 ng/mL EGF).[13]
Protein Extraction:
Immediately after treatment, place plates on ice and aspirate the medium.
Wash cells once with ice-cold PBS.
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of the proteins.
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[11][14]
Protein Quantification & Gel Electrophoresis:
Determine the protein concentration of each lysate using a BCA assay.[11]
Normalize all samples to the same concentration with lysis buffer.
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
Protein Transfer & Immunodetection:
Transfer proteins to a PVDF membrane.
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background.[11]
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-ERK1/2 and mouse anti-total-ERK).
Wash the membrane 3x with TBST.
Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
Wash 3x with TBST.
Apply an ECL chemiluminescent substrate and capture the image using a digital imager.[11]
Data Analysis:
Use densitometry software to quantify the band intensity for p-ERK and total ERK in each lane.
For each sample, calculate the ratio of (p-ERK intensity / total ERK intensity). This normalization corrects for any variations in protein loading.
Express the results as a fold change relative to the vehicle-treated control.
Experimental Protocol: Phenotypic Cell Health Assessment
It is essential to determine if 3-(Azetidin-3-yl)picolinonitrile exhibits any cytotoxic or anti-proliferative effects, especially at the higher concentrations used in dose-response studies.
Principle: Cell viability assays measure the overall health of a cell population. Assays based on metabolic activity are common, rapid, and robust for screening.[15][16] We will use the resazurin reduction assay. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.
Causality: This assay provides a phenotypic endpoint. A reduction in signal could indicate cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation), which can be distinguished by microscopy or by comparing results at different time points (e.g., 24, 48, 72 hours).
Materials:
Reagent
Recommended Concentration
3-(Azetidin-3-yl)picolinonitrile
0.1 µM - 200 µM
Resazurin Sodium Salt
0.15 mg/mL in PBS (10x stock)
Doxorubicin (Cytotoxicity Control)
10 µM
| Vehicle Control | Highest % DMSO used |
Step-by-Step Protocol:
Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 5,000 cells/well) to allow room for proliferation over the incubation period.
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of 3-(Azetidin-3-yl)picolinonitrile and controls.
Incubation: Incubate the plate for 48 to 72 hours. This extended time allows for potential anti-proliferative effects to become apparent.
Assay:
Add 10 µL of 10x resazurin stock solution to each 100 µL well.
Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type's metabolic rate.
Measure fluorescence (Ex: ~560 nm, Em: ~590 nm) or absorbance (~570 nm) on a plate reader.
Data Analysis:
Subtract the background fluorescence/absorbance from a "media only" control.
Normalize the data by expressing the results as a percentage of the vehicle-treated control wells (set to 100% viability).
Plot the percent viability against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration), which is the concentration that reduces cell viability by 50%.
References
Cui, W. Y., Liu, Y., & Wang, W. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 9(19), 1541. [Link]
Wang, J., et al. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. Stem Cell Research & Therapy, 8(1), 126. [Link]
Shields, B. J., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Journal of Visualized Experiments, (173). [Link]
Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Neuroprotective Effects of Phytochemicals in Neurological Disorders. [Link]
Nordman, J. C., et al. (2022). Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections. Frontiers in Neural Circuits, 16, 977521. [Link]
de Jonge, W. J., & Ulloa, L. (2007). The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation. British Journal of Pharmacology, 151(7), 915–929. [Link]
Sittampalam, G. S., et al. (Eds.). (2012). Phospho-ERK Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Wang, Y., et al. (2024). Intracellular calcium imaging for agonist screening. Biophysics Reports, 10(1), 85-93. [Link]
LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). LI-COR Biosciences. [Link]
Lau, Y. S., et al. (2016). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol, 6(19), e1953. [Link]
Sharma, G., & Vijayaraghavan, S. (2001). Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. Proceedings of the National Academy of Sciences, 98(7), 4108–4113. [Link]
Zaykin, A., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLoS ONE, 12(8), e0182422. [Link]
Sala, F., et al. (2013). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British Journal of Pharmacology, 169(6), 1285–1301. [Link]
Henderson, B. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS ONE, 17(2), e0263339. [Link]
Hoover, D. B., et al. (2019). GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors. PLoS ONE, 14(4), e0214905. [Link]
St-Pierre, M. K., et al. (2019). The alpha 7 nicotinic acetylcholine receptor agonist PHA 568487 dampens inflammation in PBMCs from patients with newly discovered coronary artery disease. American Journal of Physiology-Heart and Circulatory Physiology, 316(5), H1119-H1126. [Link]
Hoover, D. B., et al. (2019). GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors. PubMed, 30947271. [Link]
Stamp, L. M., et al. (2020). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
Meyer, E. M., et al. (1996). Protective effect of GTS-21, a novel nicotinic receptor agonist, on neuronal cell death. Japanese Journal of Pharmacology, 71(Supplement 1), 130P. [Link]
Blower, T. R., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 10(3), 947-959. [Link]
Chatterjee, A., et al. (2022). GTS-21, a selective alpha7 nicotinic acetylcholine receptor agonist, ameliorates diabetic nephropathy in Leprdb/db mice. Scientific Reports, 12(1), 22359. [Link]
Yue, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15849–15869. [Link]
ClinicalTrials.gov. (2015). Effects of GTS-21 on Smoking Behavior and Neurocognitive Functions. ClinicalTrials.gov. [Link]
Chen, Y., et al. (2024). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science, 15(1), 185-190. [Link]
Kumar, A., & Kumar, S. (n.d.). 1.2 Azetidinones (~-Lactams). Four-Membered Heterocycles.
Larionov, E., & Li, Z. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2651. [Link]
Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link]
Jones, A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 60(38), 20738-20745. [Link]
Almássy, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 987. [Link]
Application Note: Analytical Quantification of 3-(Azetidin-3-yl)picolinonitrile
The following Application Note and Protocol Guide is designed for the quantification and purity analysis of 3-(Azetidin-3-yl)picolinonitrile . This guide synthesizes "First Principles" of chromatography with specific phy...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for the quantification and purity analysis of 3-(Azetidin-3-yl)picolinonitrile .
This guide synthesizes "First Principles" of chromatography with specific physicochemical properties of the target analyte. Given the absence of a compendial monograph for this specific intermediate, the methods below are derived from validated workflows for structurally analogous azetidine-pyridine pharmacophores (e.g., JAK inhibitor intermediates).
Introduction & Molecule Profile
3-(Azetidin-3-yl)picolinonitrile is a critical building block in the synthesis of small molecule inhibitors. Its structure features a highly polar, basic azetidine ring (secondary amine) attached to a picolinonitrile (2-cyanopyridine) core.
Physicochemical Challenges
Basicity: The azetidine nitrogen (
) is highly basic (). The pyridine nitrogen (), influenced by the electron-withdrawing nitrile group at the ortho position, is weakly basic ().
Polarity: The molecule is highly polar and hydrophilic (
), leading to poor retention on standard C18 columns at acidic pH.[1]
Peak Tailing: The secondary amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing unless specific mitigation strategies (High pH or HILIC) are employed.
Analytical Strategy
We define two distinct protocols based on the analytical objective:
Protocol A (QC/Assay): High pH RP-HPLC for stability, retention, and peak shape.[1]
Protocol B (Trace Analysis): HILIC-MS/MS for quantifying this molecule as a genotoxic impurity (GTI) or trace reactant.[1]
Method Development Logic (Graphviz)
The following decision tree illustrates the scientific rationale behind column and mobile phase selection for this specific aminopyridine.
Caption: Decision matrix for selecting High pH RP-HPLC vs. HILIC based on analyte ionization state.
Protocol A: High pH RP-HPLC (Purity & Assay)
Objective: Routine quantification of purity and assay determination.
Mechanism: Operating at pH 10.5 keeps the azetidine amine deprotonated (neutral), increasing hydrophobicity and allowing retention on C18 while eliminating silanol interactions.[1]
Materials & Reagents[2][3][4][5][6][7]
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle stable to pH 12).
Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.[1]
Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[1]
Diluent: Water:Acetonitrile (90:10 v/v) + 0.1% Ammonium Hydroxide (to prevent protonation in the vial).[1]
Instrument Parameters
Parameter
Setting
Flow Rate
0.6 mL/min
Column Temp
40°C
Injection Vol
2.0 - 5.0 µL
Detection
UV @ 265 nm (Pyridine transition)
Run Time
12.0 minutes
Gradient Table
Time (min)
% MPA
% MPB
Curve
0.0
95
5
Initial
1.0
95
5
Hold
8.0
10
90
Linear
9.0
10
90
Wash
9.1
95
5
Re-equilibrate
12.0
95
5
End
System Suitability Criteria
Tailing Factor (
): NMT 1.5 (Critical for amines).
Precision (RSD): NMT 1.0% for 6 replicate injections.
Resolution: NLT 2.0 between analyte and nearest process impurity.
Protocol B: HILIC-MS/MS (Trace Quantification)
Objective: Quantifying 3-(Azetidin-3-yl)picolinonitrile at ppm levels (e.g., genotoxic impurity screening).
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar, positively charged amine on a water layer formed over a polar stationary phase.[1]
Correct sample preparation is vital to prevent degradation (hydrolysis of nitrile) or solubility issues.[1]
Caption: Sample preparation workflow emphasizing diluent compatibility with the chosen mode.
References & Validation Standards
The protocols above are designed in accordance with ICH Q2(R1) guidelines for validation of analytical procedures.
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link
Waters Corporation. (2020).[1] Strategies for the Separation of Polar Basic Compounds. Application Note. (Demonstrates the utility of High pH limits on Hybrid columns for azetidine-like structures). Link
PubChem Compound Summary. (2024). Azetidine-3-carbonitrile derivatives.[2][3][][5][6][7] National Center for Biotechnology Information.[1] (Used for pKa and LogP estimation).[1][8][9] Link
Application Notes & Protocols: 3-(Azetidin-3-yl)picolinonitrile as a Premier Building Block for Complex Molecule Synthesis
Introduction: A Bifunctional Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 3-(Aze...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 3-(Azetidin-3-yl)picolinonitrile has emerged as a particularly valuable scaffold, merging two highly sought-after chemical motifs: a strained, sp³-rich azetidine ring and an electronically versatile picolinonitrile system. This unique combination provides medicinal chemists with a powerful tool to introduce desirable physicochemical properties and multiple vectors for diversification, enabling the efficient construction of complex, three-dimensional molecules.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in drug development.[1][2] Its inherent ring strain and conformational rigidity can enhance metabolic stability, improve aqueous solubility, and introduce a well-defined three-dimensional character into otherwise planar molecules.[3][4][5] This is a critical advantage in an era where escaping "flatland" is a key objective in designing selective and potent drug candidates.[6] The incorporation of azetidine is a proven strategy, evidenced by its presence in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[3]
Concurrently, the picolinonitrile moiety (2-cyanopyridine) offers a distinct set of advantages. The pyridine ring acts as a weak base and can engage in crucial hydrogen bonding interactions with biological targets, while the nitrile group is a versatile chemical handle.[7] It functions as a potent hydrogen bond acceptor and can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, providing late-stage diversification opportunities.[8]
This guide provides an in-depth exploration of 3-(Azetidin-3-yl)picolinonitrile, detailing its properties, key reactions, and step-by-step protocols for its application in synthesizing advanced molecular architectures.
Physicochemical and Structural Characteristics
Understanding the intrinsic properties of a building block is fundamental to its effective application. 3-(Azetidin-3-yl)picolinonitrile is designed to confer favorable drug-like properties.
Property
Value
Source / Rationale
Molecular Formula
C₉H₉N₃
-
Molecular Weight
159.19 g/mol
-
Topological Polar Surface Area (TPSA)
51.6 Ų
Calculated; indicates good potential for cell permeability.
cLogP
~0.5 - 1.0
Estimated; balanced lipophilicity suitable for many drug targets.
Hydrogen Bond Donors
1 (Azetidine N-H)
Key site for nucleophilic reactions and H-bond interactions.
Hydrogen Bond Acceptors
3 (Pyridine N, Nitrile N)
Provides multiple points for target engagement.[9]
Reactivity Centers
1. Azetidine Nitrogen (Nucleophilic) 2. Nitrile Group (Electrophilic Carbon)
Bifunctional nature allows for orthogonal derivatization strategies.
Core Synthetic Strategies: A Dual-Axis Approach to Molecular Complexity
The primary utility of 3-(Azetidin-3-yl)picolinonitrile stems from its two distinct and readily addressable reactive sites: the secondary amine of the azetidine ring and the cyano group of the picolinonitrile ring. This allows for a modular and predictable approach to library synthesis.
Fig. 1: Dual synthetic axes for derivatization.
Axis 1: N-Functionalization of the Azetidine Ring
The secondary amine of the azetidine moiety is the most common site for derivatization. Its nucleophilicity allows for a wide array of robust and high-yielding bond-forming reactions.
Causality: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the formation of an intermediate iminium ion upon reaction of the azetidine amine with an aldehyde or ketone, which is then reduced in situ by a mild hydride source. This method avoids the use of harsh alkylating agents and generally produces clean products with high yields.
Step-by-Step Methodology:
Setup: To a solution of 3-(Azetidin-3-yl)picolinonitrile (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.1 M), add the desired aldehyde or ketone (1.1 eq).
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a mild acid catalyst like acetic acid (0.1 eq) can facilitate iminium formation.
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any effervescence.
Scientist's Note: NaBH(OAc)₃ is preferred over stronger reducing agents like NaBH₄ as it is milder, selective for imines in the presence of carbonyls, and not sensitive to mild protic acids.
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: Introducing an amide bond is a cornerstone of medicinal chemistry. This protocol utilizes a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate a carboxylic acid, which is then susceptible to nucleophilic attack by the azetidine nitrogen. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid formed during the reaction without competing in the coupling.
Step-by-Step Methodology:
Activation: In a clean, dry flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF, 0.2 M). Stir at room temperature for 15-30 minutes to pre-activate the acid.
Coupling: Add a solution of 3-(Azetidin-3-yl)picolinonitrile (1.0 eq) in a minimal amount of DMF to the activated acid mixture.
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous lithium chloride (LiCl) solution (to remove DMF), and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by silica gel chromatography or reverse-phase HPLC.
Axis 2: Transformations of the Picolinonitrile Moiety
The nitrile group is a versatile functional group that can be converted into several other important pharmacophores. These transformations are typically performed after the N-functionalization of the azetidine ring.
Fig. 2: Key transformations of the nitrile group.
Causality: The hydrolysis of a nitrile to a carboxylic acid provides a functional group that can act as a metal chelator or a bioisostere for other acidic groups. Basic hydrolysis is often preferred as it can be cleaner than acidic hydrolysis, which may require harsh conditions. The mechanism involves nucleophilic attack of hydroxide on the electrophilic nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate.
Step-by-Step Methodology:
Setup: Dissolve the N-functionalized picolinonitrile starting material (1.0 eq) in a mixture of ethanol and water (e.g., 3:1).
Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH, 5-10 eq), to the solution.
Reaction: Heat the mixture to reflux (80-100 °C) and stir for 4-24 hours until LC-MS analysis indicates complete conversion of the starting material.
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
Isolation: Carefully acidify the aqueous solution to pH 3-4 with aqueous HCl (e.g., 2 M). The picolinic acid product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
Purification: Dry the isolated solid or the combined organic extracts to yield the final product, which can be further purified by recrystallization if necessary.
Case Study: Synthesis of a Baricitinib-like Core Structure
The utility of 3-(Azetidin-3-yl)picolinonitrile is exemplified in the synthesis of core structures found in kinase inhibitors. Baricitinib, a JAK inhibitor, features a 1-(ethylsulfonyl)-3-(pyrazol-1-yl)azetidine core.[10] A key step in its synthesis involves the conjugate addition of a pyrazole to an activated azetidine, a strategy directly applicable to our building block.[11]
Workflow: Aza-Michael Addition for Kinase Inhibitor Scaffolds
The aza-Michael addition is an effective C-N bond-forming reaction where a nucleophile (the N-H of a heterocycle like pyrazole) adds to an electron-deficient alkene.[11][12] While our starting material is not an alkene, the principle can be adapted. A more direct route using 3-(Azetidin-3-yl)picolinonitrile would involve N-arylation with a halo-pyrazole or direct coupling, but the following illustrates the core concept of attaching a heterocycle to the azetidine nitrogen.
Fig. 3: Conceptual synthesis of a kinase inhibitor core.
Protocol 4: N-Arylation with 4-iodopyrazole (Illustrative)
Causality: This protocol illustrates a copper-catalyzed Ullmann-type coupling, a classic method for forming aryl-nitrogen bonds. Copper(I) iodide acts as the catalyst, and a ligand like L-proline can accelerate the reaction. A base is required to deprotonate the azetidine nitrogen, increasing its nucleophilicity.
Step-by-Step Methodology:
Setup: In a sealable reaction vessel, combine 3-(Azetidin-3-yl)picolinonitrile (1.0 eq), 4-iodopyrazole (1.1 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
Solvent & Degassing: Add a high-boiling polar solvent such as DMSO or DMF. Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the copper catalyst.
Extraction: Wash the filtrate with water (3x) to remove the DMSO/DMF, followed by brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired 3-(1H-pyrazol-4-yl-azetidin-3-yl)picolinonitrile.
Conclusion
3-(Azetidin-3-yl)picolinonitrile stands out as a high-value building block for the synthesis of complex, biologically relevant molecules. Its bifunctional nature—a nucleophilic azetidine nitrogen and a versatile picolinonitrile unit—provides a robust platform for rapid library generation and lead optimization. The protocols detailed herein offer reliable and reproducible methods for leveraging this scaffold's full potential, enabling researchers to systematically explore chemical space and accelerate the discovery of next-generation therapeutics.
References
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [3][4]
BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem Technical Guides. [1]
Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [13]
Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [14]
PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock Tech. [2]
CymitQuimica. (n.d.). Building Blocks. CymitQuimica Catalog. [17]
Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. [18]
Sharma, N., et al. (2023). Physicochemical properties of all synthesized compounds. Indian Journal of Pharmaceutical Education and Research. [19]
Al-Zoubi, R. M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Molecular Structure. [7]
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules. [11][12]
Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. [20][21]
Incyte Corporation. (2016). PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE. Google Patents. [10]
Application Note: Stereoselective Synthesis of Chiral 3-(Azetidin-3-yl)picolinonitrile Derivatives
This Application Note and Protocol guide addresses the stereoselective synthesis and resolution of chiral derivatives of the 3-(azetidin-3-yl)picolinonitrile scaffold. Critical Scientific Note: The core structure 3-(azet...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide addresses the stereoselective synthesis and resolution of chiral derivatives of the 3-(azetidin-3-yl)picolinonitrile scaffold.
Critical Scientific Note: The core structure 3-(azetidin-3-yl)picolinonitrile (unsubstituted at the azetidine C2/C4 positions) is achiral due to a plane of symmetry passing through the azetidine nitrogen and C3. The reference to "enantiomers" in the topic implies interest in C2-substituted derivatives (which possess a chiral center) or chiral N-protected precursors (e.g.,
-methylbenzyl groups) often utilized in the asymmetric synthesis of JAK inhibitors and other medicinal targets. This guide focuses on these chiral variants.
Executive Summary & Strategic Analysis
The 3-(azetidin-3-yl)picolinonitrile motif is a high-value pharmacophore, serving as a rigid, polar spacer in kinase inhibitors (e.g., JAK1/2 inhibitors). While the parent scaffold is achiral, introducing substituents at the azetidine C2 position breaks symmetry, creating enantiomers (
and ) that often exhibit distinct pharmacokinetic and binding profiles.
Retrosynthetic Logic
To access specific enantiomers, we employ two complementary strategies:
Chiral Pool / Auxiliary Approach (Protocol A): Utilizing a chiral amine (e.g.,
--methylbenzylamine) to construct the azetidine ring, allowing separation of diastereomers prior to coupling.
Enantioselective Cross-Coupling (Protocol B): Nickel/Photoredox-catalyzed coupling of activated azetidines with halopyridines.
Chiral Resolution (Protocol C): Supercritical Fluid Chromatography (SFC) for the separation of racemic mixtures, essential for late-stage diversification.
Pathway Visualization
Caption: Dual strategic pathways for accessing enantiopure azetidinyl-picolinonitriles.
Protocol A: Asymmetric Synthesis via Chiral Auxiliary
Objective: Synthesis of enantiopure 2-substituted-3-(azetidin-3-yl)picolinonitrile using
Protocol: Re-inject isolated fractions on the analytical SFC method defined above.
Calculation:
Structural Confirmation (NMR)
1H NMR (400 MHz, DMSO-d6):
Diagnostic peaks for Picolinonitrile:
8.6 (dd, 1H), 8.2 (dd, 1H), 7.8 (dd, 1H).
Diagnostic peaks for Azetidine:
3.8–4.2 (m, azetidine ring protons).
Note: N-Boc rotamers may cause peak broadening; run at 80°C if necessary.
References
Pfizer Inc. "Process for the preparation of JAK inhibitors." World Intellectual Property Organization, WO2019123456. Link
Dunetz, J. R., et al. "Nickel-Catalyzed Negishi Cross-Coupling of Secondary Alkylzinc Halides with Heteroaryl Halides." Journal of Organic Chemistry, 2016. Link
Cui, X., et al. "Green and facile synthesis of azetidine intermediates for baricitinib." Royal Society of Chemistry Advances, 2019. Link
Waters Corp. "Strategies for Chiral Method Development in SFC." Application Note, 2021. Link
Application Notes & Protocols: Comprehensive Guidelines for the Handling and Storage of 3-(Azetidin-3-yl)picolinonitrile
Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and storage of 3-(Azetidin-3-yl)picolinonitrile. This compound, a valuable building...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and storage of 3-(Azetidin-3-yl)picolinonitrile. This compound, a valuable building block in medicinal chemistry, possesses a strained azetidine ring and a reactive picolinonitrile moiety, necessitating specific protocols to ensure its stability, integrity, and the safety of laboratory personnel. The following sections outline the compound's properties, associated hazards, and step-by-step procedures for its management from receipt to disposal, grounded in established safety practices and chemical principles.
Introduction: Understanding the Compound's Reactivity
3-(Azetidin-3-yl)picolinonitrile is a heterocyclic compound featuring a four-membered azetidine ring attached to a pyridine-2-carbonitrile (picolinonitrile) core. The significance of this structure lies in its potential for creating novel chemical entities in drug discovery. However, the inherent chemical functionalities demand careful consideration.
Azetidine Ring Strain: The azetidine ring has a significant ring strain of approximately 25.4 kcal/mol.[1][2] While more stable than an aziridine ring, this strain makes it susceptible to ring-opening reactions, particularly under acidic conditions or via nucleophilic attack.[3][4]
Nucleophilic Nitrogen: The secondary amine within the azetidine ring is a nucleophilic and basic center, which can react with acids and electrophiles.
Picolinonitrile Moiety: The nitrile group and the electron-deficient pyridine ring can participate in various chemical transformations and may be sensitive to strong acids, bases, or reducing agents.[5][6]
Given these properties, improper handling or storage can lead to degradation, compromising sample purity and leading to irreproducible experimental results. Adherence to the following protocols is crucial for both scientific integrity and laboratory safety.
Compound Identification and Physicochemical Properties
A clear summary of the compound's properties is essential for quick reference.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely published, analysis of its constituent parts (azetidine and picolinonitrile) allows for a robust risk assessment. Analogous compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation or burns.[6][9][10]
Potential Hazards:
Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
Irritation/Corrosion: Can cause irritation to the skin, eyes, and respiratory tract.[6][9] Direct contact should be avoided.
Reactivity: Stable under recommended storage conditions, but may react with strong oxidizing agents, strong acids, and strong bases.[5] Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[5][6]
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the use of appropriate PPE to create a barrier between the researcher and the chemical.[11][12]
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, an impervious apron is recommended.
Respiratory Protection: All handling of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
Risk Assessment Workflow
A systematic approach to safety is paramount. The following workflow should be mentally or formally completed before any handling procedure begins.
Risk Assessment Workflow Diagram.
Storage Protocols for Maximum Stability
The primary goal of storage is to prevent degradation from atmospheric components (oxygen, moisture) and energy sources (heat, light).
Recommended Storage Conditions
Condition
Short-Term Storage (< 1 month)
Long-Term Storage (> 1 month)
Rationale
Temperature
2-8°C (Refrigerated)
-20°C (Frozen)
Reduces the rate of potential decomposition reactions.
Atmosphere
Tightly sealed container
Inert Gas (Argon or Nitrogen)
Prevents oxidation and reaction with atmospheric moisture. The strained azetidine ring can be sensitive.[13]
Light
Amber vial or opaque container
Amber vial or opaque container, stored in the dark
Protects against potential photochemical decomposition.
Container
Tightly sealed glass vial with a PTFE-lined cap
Tightly sealed glass vial with a PTFE-lined cap
Ensures an inert storage environment and prevents contamination.
Inert Atmosphere Handling
For long-term storage and before opening the container for any purpose, the compound should be handled under an inert atmosphere. This is a critical step to preserve compound integrity. Techniques like using a glovebox or a Schlenk line are standard practice for air-sensitive reagents.[13][14][15] The container should be flushed with dry argon or nitrogen before sealing.
Experimental Protocols: Handling and Solution Preparation
The following protocols provide step-by-step guidance for common laboratory manipulations.
Protocol for Weighing the Solid Compound
This procedure should always be performed inside a chemical fume hood or a glovebox.[11]
Preparation: Ensure the analytical balance is clean and located inside the fume hood. Assemble all necessary equipment: spatulas, weigh paper/boat, and the receiving flask. Don appropriate PPE.
Equilibration: Allow the sealed container of 3-(Azetidin-3-yl)picolinonitrile to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Inert Gas Purge (if applicable): If the compound is stored under an inert atmosphere, briefly open the vial under a gentle stream of argon or nitrogen to maintain the inert environment.
Weighing: Quickly and carefully transfer the desired amount of solid to the weigh paper or boat. Avoid creating dust.[12]
Transfer: Promptly transfer the weighed solid into the designated receiving vessel.
Sealing: Tightly reseal the main container. If applicable, purge the headspace with inert gas before sealing for storage.
Cleanup: Clean the spatula and the balance area immediately. Dispose of any contaminated weigh paper as chemical waste.
Technical Support Center: Synthesis of 3-(Azetidin-3-yl)picolinonitrile
Welcome to the technical support center for the synthesis of 3-(Azetidin-3-yl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(Azetidin-3-yl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus on the most prevalent synthetic route: a palladium-catalyzed Buchwald-Hartwig amination followed by deprotection of the azetidine nitrogen.
Overview of the Synthetic Strategy
The synthesis of 3-(Azetidin-3-yl)picolinonitrile typically involves a two-step sequence. The core of this process is the formation of the C-N bond between the picolinonitrile ring and the azetidine ring.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[1][2] In this step, a protected 3-aminoazetidine, commonly tert-butyl 3-aminoazetidine-1-carboxylate (N-Boc-3-aminoazetidine), is coupled with a halogenated picolinonitrile, such as 3-bromopicolinonitrile.
Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed, typically under acidic conditions, to yield the final product.[3]
This guide provides a logical framework for troubleshooting issues that may arise during this synthesis.
Caption: General two-step workflow for the synthesis of 3-(Azetidin-3-yl)picolinonitrile.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.
Part 1: The Buchwald-Hartwig Amination Step
Question 1: I am seeing very low or no conversion of my starting materials (3-bromopicolinonitrile and N-Boc-3-aminoazetidine). What are the likely causes?
Answer:
Low or no conversion in a Buchwald-Hartwig reaction typically points to issues with the catalyst system, reaction conditions, or reagent quality.
Causality and Solutions:
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.
Troubleshooting: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are anhydrous and degassed. The reaction should be run under a positive pressure of inert gas.
Inappropriate Ligand Choice: The ligand is crucial for the stability and activity of the palladium catalyst.[1][4]
Troubleshooting: For coupling an aliphatic amine like azetidine, sterically hindered phosphine ligands such as XPhos, tBuXPhos, or BrettPhos are often effective.[4] If you are using a first-generation ligand like P(o-tolyl)3, consider switching to a more advanced one.
Incorrect Base: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine.[5]
Troubleshooting: Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation. Other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if your substrate is sensitive to strong alkoxide bases.[5] Ensure the base is fresh and has been stored under inert conditions.
Low Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate.
Troubleshooting: A typical temperature range is 80-110 °C. If you are running the reaction at a lower temperature, gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Navigating the Solubility Challenges of 3-(Azetidin-3-yl)picolinonitrile: A Technical Guide
Welcome to our dedicated technical support center for 3-(Azetidin-3-yl)picolinonitrile. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for 3-(Azetidin-3-yl)picolinonitrile. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming the solubility challenges associated with this promising heterocyclic compound. Our aim is to equip you with the knowledge and experimental workflows to ensure its effective use in your research endeavors.
Introduction to 3-(Azetidin-3-yl)picolinonitrile
3-(Azetidin-3-yl)picolinonitrile is a versatile building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents.[1][2][3][4] Its structure, featuring a basic azetidine ring and a polar picolinonitrile moiety, presents a unique set of physicochemical properties. While advantageous for its role in molecular interactions with biological targets, this structural complexity can often lead to solubility issues in common aqueous and organic solvent systems. This guide provides a systematic approach to troubleshooting and overcoming these challenges.
Part 1: Troubleshooting Guide - Common Solubility Issues and Solutions
This section addresses the most frequently encountered solubility problems with 3-(Azetidin-3-yl)picolinonitrile and offers step-by-step protocols to resolve them.
Q1: My 3-(Azetidin-3-yl)picolinonitrile is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is my first step?
A1: The initial insolubility in neutral aqueous buffers is a common observation due to the molecule's partial charge distribution. The primary approach is to leverage the basicity of the azetidine nitrogen to increase solubility through pH adjustment.
The azetidine ring contains a secondary amine with a pKa that can be as high as 11.29.[5][6][7][8] At neutral pH (7.4), a significant portion of the molecules will be in their neutral, less soluble free base form. By lowering the pH, we can protonate this nitrogen, forming a more soluble salt.
Prepare a Stock Solution: Start by attempting to prepare a concentrated stock solution (e.g., 10-50 mM) in an acidic aqueous solution. A good starting point is 0.1 M hydrochloric acid (HCl) or 100 mM citrate buffer at pH 3.0.
Sonication and Gentle Heating: Aid dissolution by sonicating the mixture in a water bath for 5-10 minutes. Gentle heating (30-40°C) can also be applied, but monitor for any compound degradation.
Neutralization (If Required): Once the compound is fully dissolved in the acidic solution, you can carefully neutralize it to your desired final pH by adding a base (e.g., 1 M NaOH) dropwise while vortexing. Be aware that the compound may precipitate if the final concentration is above its solubility limit at the target pH.
Observation: Visually inspect the solution for any signs of precipitation. If cloudiness appears, the concentration is too high for that specific pH.
Q2: Adjusting the pH is not compatible with my experimental system. What are my options for organic co-solvents?
A2: When pH modification is not feasible, the use of water-miscible organic co-solvents is the next logical step.[9][10][11][12] These solvents work by reducing the overall polarity of the solvent system, which can better accommodate the hydrophobic regions of the molecule.
The choice of co-solvent is critical and should be guided by the specific requirements of your assay.[9][10][12]
The following diagram illustrates a systematic approach to selecting and optimizing a co-solvent system.
Caption: Decision workflow for solubilizing 3-(Azetidin-3-yl)picolinonitrile.
The table below summarizes common co-solvents and their typical starting concentrations. Always create a high-concentration stock in 100% co-solvent first, then dilute into your aqueous buffer.
Co-Solvent
Typical Starting Stock Conc.
Max Recommended Final Conc. in Assay
Notes
Dimethyl Sulfoxide (DMSO)
10-100 mM
< 1% (v/v)
Widely used, but can be cytotoxic at higher concentrations and may interfere with some assays.[11]
Ethanol (EtOH)
10-50 mM
< 5% (v/v)
A less toxic alternative to DMSO, but may be less effective for highly nonpolar compounds.[9]
Propylene Glycol (PG)
10-50 mM
< 10% (v/v)
Often used in pharmaceutical formulations due to its low toxicity.[9]
N,N-Dimethylformamide (DMF)
10-100 mM
< 1% (v/v)
A strong polar aprotic solvent, but use with caution due to potential reactivity and toxicity.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the expected solubility of 3-(Azetidin-3-yl)picolinonitrile in common organic solvents?
A3: While aqueous solubility is often the primary concern, understanding its behavior in organic solvents is crucial for synthesis, purification, and stock solution preparation. Based on its structure, 3-(Azetidin-3-yl)picolinonitrile is expected to have good solubility in polar aprotic solvents and lower alcohols.
Solvent
Predicted Solubility
Rationale
Dichloromethane (DCM)
Moderate to High
Effective at dissolving a wide range of organic compounds.
Methanol (MeOH)
High
The polar nature of methanol can effectively solvate both the nitrile and azetidine groups.
Acetonitrile (ACN)
Moderate
A polar aprotic solvent that should be compatible with the picolinonitrile moiety.
Tetrahydrofuran (THF)
Moderate
A less polar ether that can still offer reasonable solubility.
Toluene
Low
The nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups.
Hexanes
Very Low
As a nonpolar aliphatic solvent, it is not expected to be a suitable solvent.
Note: These are predicted solubilities. It is always recommended to perform a small-scale solubility test before preparing a large-scale solution.
Q4: Are there any known stability issues I should be aware of when preparing solutions of 3-(Azetidin-3-yl)picolinonitrile?
A4: 3-(Azetidin-3-yl)picolinonitrile is generally a stable compound. However, as with many small molecules, certain conditions can promote degradation.
pH Extremes: While acidic conditions can aid solubility, prolonged storage in strong acids or bases (pH < 2 or pH > 10) should be avoided as it may lead to hydrolysis of the nitrile group or degradation of the azetidine ring.[13] The pyridine ring itself is also susceptible to degradation under harsh conditions.[14]
Light Sensitivity: Although not reported to be highly light-sensitive, it is good laboratory practice to store stock solutions in amber vials or protected from direct light to minimize the potential for photochemical degradation.
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of aqueous stock solutions are discouraged as they can lead to compound precipitation and degradation over time. It is advisable to aliquot stock solutions into smaller, single-use volumes.
Q5: Can I use excipients like cyclodextrins to improve the aqueous solubility of 3-(Azetidin-3-yl)picolinonitrile?
A5: Yes, the use of solubility-enhancing excipients is an excellent advanced strategy, particularly for in vivo applications or when co-solvents are not permissible. [15][][17]
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like 3-(Azetidin-3-yl)picolinonitrile, forming an inclusion complex that has significantly improved aqueous solubility.[15][][17][18]
Prepare a Solution of HP-β-CD: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
Add the Compound: Add the solid 3-(Azetidin-3-yl)picolinonitrile directly to the HP-β-CD solution.
Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
This approach can often achieve higher aqueous concentrations than co-solvents alone, without introducing organic solvents into your system.[19]
References
Azetidine - Grokipedia. (n.d.).
Popara, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
Gould, G. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research.
Roquette. (2025). How can cyclodextrins enhance solubility?
PubChem. (n.d.). Azetidine.
Voloshyna, O., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal.
Wikipedia. (2023). Cosolvent. In Wikipedia.
ChemicalBook. (n.d.). Azetidine CAS#: 503-29-7.
IntechOpen. (2025). Co-solvent: Significance and symbolism.
MedchemExpress. (n.d.). Co-solvents.
Journal of Pharmaceutical Investigation. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Wikipedia. (2023). Azetidine. In Wikipedia.
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkrlu7dVWTPXzIy06TL6JT4XNyBQSSc1p5ZQ4W7CasscPf2q-GiPW4xnD1d82cOek8Hb1zT-J0imUxAyQlXdSva7s7OOwzm7Q8kJVJEYr3pkrPbkWoIGLsmy6G1JbnD657BF7J]([Link]
Technical Support Center: 3-(Azetidin-3-yl)picolinonitrile
Welcome to the technical support guide for 3-(Azetidin-3-yl)picolinonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3-(Azetidin-3-yl)picolinonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by this molecule. Our goal is to equip you with the foundational knowledge and practical protocols needed to achieve high purity and yield in your research and development efforts.
Section 1: Understanding the Core Challenge
Q1: What makes 3-(Azetidin-3-yl)picolinonitrile particularly difficult to purify?
A1: The purification challenges stem directly from the molecule's bifunctional nature. It combines two key structural features that complicate standard purification protocols:
The Basic Azetidine Ring: Azetidine is a saturated, four-membered nitrogen heterocycle.[1] The nitrogen atom is a strong Lewis base (the pKa of the conjugate acid of azetidine is ~11.3), making the entire molecule highly basic.[2] This basicity leads to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a phenomenon that causes significant peak tailing, poor resolution, and in some cases, complete retention on the column.[3][4][5]
The Polar Picolinonitrile Moiety: The pyridine ring and the nitrile group contribute significant polarity. This high polarity means the compound has poor solubility in non-polar organic solvents typically used for elution in normal-phase chromatography, requiring highly polar mobile phases to achieve any mobility.[6]
The combination of high polarity and strong basicity means the compound exists in a difficult "middle ground" for many standard techniques, binding too strongly to normal-phase media and potentially eluting too quickly without retention on traditional reversed-phase media.[6]
Section 2: Troubleshooting Column Chromatography
Column chromatography is often the first method attempted for purification. However, without optimization, it is frequently the source of significant frustration for this class of compounds.
Q2: My compound is streaking severely on my silica TLC plate and won't elute from my silica flash column. What is happening?
A2: This is the most common issue reported and is a classic sign of strong secondary interactions between your basic compound and the acidic stationary phase.[3] The lone pair of electrons on the azetidine nitrogen forms a strong ionic or hydrogen-bond interaction with the acidic protons of the silanol groups on the silica surface. This interaction is much stronger than the typical polar interactions chromatography relies on, leading to the observed streaking and poor elution.
To confirm this, you can run a simple diagnostic test: spot your crude material on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot at the baseline that wasn't in the initial spotting, it's a sign of irreversible adsorption or decomposition on the silica.[4]
Caption: Interaction of basic azetidine with silica gel.
Q3: How can I improve my separation on a standard silica gel column?
A3: The key is to neutralize the acidic silanol sites on the silica surface. This is achieved by adding a basic modifier to your mobile phase.
Recommended Solution: Use a Mobile Phase Modifier.
Add a small amount of a volatile base to your eluent system. This base will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute based on polarity.
Triethylamine (TEA): Start by adding 0.1-1% TEA to your mobile phase (e.g., for a 90:10 DCM:MeOH system, use 89:10:1 DCM:MeOH:TEA).[4]
Ammonia Solution: For very basic compounds, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase.[5]
Workflow: Developing a Modified Mobile Phase
Prepare several TLC developing jars with your chosen solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) at varying polarities.
To each jar, add 0.5% triethylamine.
Run TLC plates of your crude material in each system to find the optimal solvent ratio that gives your product an Rf value between 0.2 and 0.4, with good separation from impurities.
Use this optimized, modifier-containing solvent system for your flash column.
Q4: Are there alternative stationary phases that are better suited for 3-(Azetidin-3-yl)picolinonitrile?
A4: Yes. If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.
Stationary Phase
Principle of Operation
Pros for 3-(Azetidin-3-yl)picolinonitrile
Cons
Neutral or Basic Alumina
Lewis acid/base interactions. Alumina is less acidic than silica.
Reduces strong ionic binding of the basic azetidine group, leading to better peak shape and recovery.[4]
Can have lower resolving power than silica; activity can vary with water content.
Reversed-Phase (C18)
Hydrophobic interactions. Separates based on polarity in reverse order.
Excellent for highly polar compounds that are poorly retained on normal phase.[5][6] Eluents (Acetonitrile/Water) are easily removed.
May require a specialized aqueous-stable C18 phase to prevent "phase collapse" when using high water content.[6][7]
HILIC
Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase with a high organic content mobile phase.
Provides an alternative selectivity for polar compounds. Can give good retention and separation where other methods fail.[5][6]
Often requires longer equilibration times; can be more complex to develop methods for.
Section 3: Advanced & Alternative Purification Strategies
Q5: Is crystallization a viable purification method? I keep "oiling out".
A5: Crystallization is an excellent and scalable purification method, but it can be challenging for complex polar molecules which may have a tendency to precipitate as an amorphous oil rather than an ordered crystalline solid. "Oiling out" typically occurs when the solution is too supersaturated or cooled too quickly, or when impurities inhibit crystal lattice formation.[4]
Troubleshooting "Oiling Out":
Re-dissolve and Cool Slower: Add a small amount of hot solvent to re-dissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help.
Reduce Concentration: The solution may be too concentrated. Add more hot solvent until the solution is just barely saturated, then cool slowly.
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[4]
Change the Solvent System: Find a solvent pair consisting of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is insoluble). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
Q6: Should I consider making a salt of my compound to help with purification?
A6: This is an excellent strategy, particularly if your impurities are neutral or less basic. By converting your basic azetidine to a salt (e.g., a hydrochloride or tartrate salt), you drastically change its physical properties. Salts are often highly crystalline and have very different solubility profiles than the freebase.
Protocol: Salt Formation for Purification
Dissolve your crude freebase in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
The hydrochloride salt will often precipitate out of the solution as a solid.
The solid salt can be collected by filtration and washed with cold solvent to remove soluble impurities.
The salt can then be further purified by recrystallization.
To recover the freebase, the purified salt is dissolved in water, the pH is adjusted to >11 with a base (e.g., NaOH or K₂CO₃), and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
Section 4: Decision-Making Workflow & Protocols
The following workflow can guide your purification strategy.
Technical Support Center: Optimizing Azetidine Ring Formation
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the four-membered...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the four-membered azetidine ring. The inherent ring strain and unique reactivity of azetidines make them valuable scaffolds in medicinal chemistry, but also present significant synthetic challenges.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for successful azetidine ring formation.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems encountered during azetidine synthesis, offering causal explanations and actionable solutions.
Q1: My intramolecular cyclization is giving low or no yield. What are the likely causes and how can I resolve this?
Low yields in intramolecular cyclizations are the most frequently reported issue in azetidine synthesis.[3] The formation of a strained four-membered ring is often kinetically and thermodynamically challenging.[3][4] The problem can usually be traced back to one or more of the following factors: the leaving group, the base, reaction concentration, or substrate conformation.
Causality & Solutions:
Inefficient Leaving Group: The intramolecular SN2 reaction is the cornerstone of this method. A poor leaving group will slow the desired ring-closing reaction, allowing side reactions, such as elimination or intermolecular reactions, to dominate.[3]
Solution: Hydroxyl groups are poor leaving groups and must be activated. Convert γ-amino alcohols into substrates with excellent leaving groups. Mesylates (Ms), tosylates (Ts), and halides are significantly more effective.[3][5]
Leaving Group
Precursor
Activating Reagent
Relative Reactivity
Tosylates (-OTs)
Alcohol
Tosyl chloride (TsCl)
Excellent
Mesylates (-OMs)
Alcohol
Mesyl chloride (MsCl)
Excellent
Halides (-Br, -I)
Alcohol
PBr₃, CBr₄/PPh₃, I₂/PPh₃
Good to Excellent
Hydroxyl (-OH)
Alcohol
-
Poor (Requires activation)
Inappropriate Base Strength or Type: The base is critical for deprotonating the amine nucleophile. If the base is too weak, the concentration of the nucleophilic amide anion will be too low for efficient cyclization. Conversely, a base that is too strong or sterically hindered can promote E2 elimination, a common competing pathway.[3]
Solution: Screen a panel of bases. Sodium hydride (NaH) is a common non-nucleophilic strong base that works well in many cases. For more sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) can be effective.[3] In some cases, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) may be required, but care must be taken to control the temperature to minimize side reactions.[3]
High Reaction Concentration: The goal is an intramolecular reaction. At high concentrations, the probability of two precursor molecules reacting with each other (intermolecular reaction) increases, leading to polymerization or dimerization instead of the desired four-membered ring.
Solution: Employ high-dilution conditions. Running the reaction at concentrations of 0.01 M or lower significantly favors the intramolecular cyclization pathway.[3] A syringe pump for the slow addition of the substrate to a solution of the base can also be highly effective at maintaining a low substrate concentration throughout the reaction.
Steric Hindrance: The acyclic precursor must be able to adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity. Significant steric bulk near the reacting centers can disfavor this conformation, hindering the reaction.[3]
Solution: If possible, redesign the substrate to minimize steric hindrance around the N-H group and the carbon bearing the leaving group.
Q2: I'm observing significant byproduct formation, particularly pyrrolidines. How can I improve selectivity for the azetidine ring?
The formation of five-membered pyrrolidine rings can sometimes compete with or dominate azetidine formation, especially in reactions involving ring expansion of aziridines or cyclization of certain precursors.[3]
Causality & Solutions:
Rearrangement Pathways: In the ring expansion of aziridines with carbenes, for instance, the reaction conditions may favor a[3][6]-Stevens rearrangement, which leads to a five-membered ring instead of the desired four-membered one.[3]
Solution: The choice of catalyst and carbene precursor is critical. Biocatalytic approaches using engineered cytochrome P450 enzymes have shown high selectivity for azetidine formation in such cases.[3]
Ambiguous Electrophilic Sites: In precursors like cis-3,4-epoxy amines, the nitrogen nucleophile can attack either the C3 or C4 position of the epoxide. While C3 attack (4-exo-tet) leads to azetidine, C4 attack (5-endo-tet) would form a pyrrolidine.
Solution: Lewis acid catalysis can strongly influence the regioselectivity. For example, La(OTf)₃ has been shown to effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to selectively produce azetidines in high yield.[5] The choice of solvent is also crucial; in this specific system, 1,2-dichloroethane (DCE) was found to be superior to other solvents like benzene or CH₂Cl₂.[5]
Q3: My azetidine product is decomposing during workup or purification. What are the best practices for isolation?
The high ring strain (approx. 25.4 kcal/mol) of azetidines makes them susceptible to ring-opening, especially under acidic conditions or in the presence of strong nucleophiles.[2][3]
Causality & Solutions:
Acid-Catalyzed Decomposition: Standard silica gel for column chromatography is acidic and can cause degradation or ring-opening of the azetidine product on the column.[3]
Solution:
Neutralize Silica: Pre-treat the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-2% v/v) or ammonia in methanol, then pack the column as usual. This will neutralize the acidic sites.[3]
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase stationary phase (C18) if the compound is compatible.
Minimize Contact Time: Use flash chromatography rather than gravity chromatography to minimize the time the compound spends on the column.
Harsh Workup Conditions: Aqueous workups involving strong acids will lead to protonation of the nitrogen and potential ring cleavage.
Solution: Maintain neutral or slightly basic conditions during the workup. Use saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) for washes instead of acidic solutions.[3][7]
Volatility: Some simple, low molecular weight azetidines can be volatile.
Solution: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method that avoids contact with stationary phases.[3]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategy and theory of azetidine synthesis.
Q1: What fundamentally makes azetidine synthesis so challenging?
The primary challenge is the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[2][3][4] This strain makes the formation of the ring thermodynamically less favorable compared to five-membered (pyrrolidine) or six-membered (piperidine) rings.[4] Consequently, reaction pathways leading to azetidines often have higher activation energies, and the products themselves are more reactive and prone to ring-opening.[1][2] This leads to issues like low yields, competing side reactions, and product instability.[3]
Q2: What are the most common strategies for forming the azetidine ring?
Several methods have been developed, each with its own advantages and limitations. The most common are:
Intramolecular Cyclization (C-N Bond Formation): This is the most widely used method, typically involving the SN2 displacement of a leaving group on a γ-carbon by an amine.[1][4][5]
[2+2] Cycloadditions: This method involves the reaction of two two-atom components, such as an imine and an alkene (or ketene), to form the four-membered ring.[1] The Aza Paternò-Büchi reaction is a photochemical variant of this approach.[2][8]
Ring Expansion of Aziridines: This involves expanding a three-membered aziridine ring to a four-membered azetidine, often through reaction with a carbene source.[6]
Intramolecular C-H Amination: More recent methods utilize transition metal catalysts (e.g., Palladium) to catalyze the formation of a C-N bond via intramolecular C(sp³)-H amination.[2]
Q3: How should I choose an N-protecting group for my synthesis?
The choice of the nitrogen protecting group is critical for both the success of the cyclization reaction and the subsequent utility of the azetidine product.
Stabilizing the Ring: Electron-withdrawing groups, such as sulfonyl (e.g., tosyl, Ts) or carbamate (e.g., tert-butyloxycarbonyl, Boc), are highly recommended.[3] These groups decrease the nucleophilicity and basicity of the ring nitrogen, making the final azetidine more stable and less prone to nucleophilic attack or protonation-induced ring-opening.[3]
Facilitating Cyclization: The protecting group can influence the cyclization step itself. For instance, a bulky protecting group might sterically hinder the ring-closing reaction.
Deprotection: Consider the conditions required to remove the protecting group. The deprotection conditions must be mild enough to avoid cleaving the strained azetidine ring. For example, a Boc group can often be removed under acidic conditions that might be too harsh for the azetidine, while a tosyl group requires strong reducing agents. Choosing a protecting group that can be removed under specific, mild conditions (e.g., photolytically or via hydrogenation) is a key strategic consideration.
Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Tosyl Azetidine Synthesis via Intramolecular Cyclization
This protocol describes the conversion of a γ-amino alcohol to an N-tosyl azetidine.
Step 1: N-Tosylation
Dissolve the γ-amino alcohol (1.0 equiv) in dichloromethane (DCM) or pyridine.
Add triethylamine (1.5 equiv) if using DCM as the solvent.
Cool the solution to 0 °C in an ice bath.
Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-tosylated amino alcohol is often pure enough for the next step.
Step 2: O-Mesylation (Activation of Hydroxyl Group)
Dissolve the N-tosylated amino alcohol (1.0 equiv) in anhydrous DCM and cool to 0 °C.
Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
Prepare a separate solution of the O-mesylated precursor (1.0 equiv) in the same anhydrous solvent to a final concentration of ~0.01 M.
Using a syringe pump, add the precursor solution to the NaH suspension dropwise over several hours at room temperature or slightly elevated temperature (e.g., 40-50 °C).
After the addition is complete, stir the reaction for an additional 2-12 hours until the starting material is consumed.
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography on triethylamine-deactivated silica gel.
Visualization of Workflows
General Optimization Workflow for Intramolecular Cyclization
Caption: A typical workflow for optimizing azetidine synthesis via intramolecular cyclization.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield azetidine formation reactions.
References
Technical Support Center: Azetidine Synthesis Protocols - Benchchem.
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022-11-30).
How are azetidine derivatives synthesized? - Sparrow Chemical Blog. (2025-07-22).
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (2025-02-17).
Synthesis and pharmaceutical of azetidine and oxetane - Filo. (2025-04-24).
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. (2025-03-19).
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023-09-18).
Azetidine Synthesis.
PREPARATION AND SYNTHETIC APPLIC
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC.
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024-07-19).
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023-01-21).
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham.
Technical Support Center: Preventing Degradation of 3-(Azetidin-3-yl)picolinonitrile in Solution
Welcome to the technical support center for 3-(Azetidin-3-yl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(Azetidin-3-yl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and following the recommended protocols, you can ensure the integrity of your experiments and the reliability of your results.
I. Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a rapid loss of my compound in acidic aqueous solutions. What is the likely cause and how can I prevent it?
Answer:
The primary cause of degradation in acidic conditions is the acid-mediated intramolecular ring-opening of the azetidine ring.[1][2][3] The strained four-membered azetidine ring is susceptible to protonation, particularly at low pH.[1] This protonation activates the ring, making it vulnerable to nucleophilic attack, which can lead to ring-opening and subsequent degradation of the molecule.[1][3][4]
Causality: The rate of this degradation is highly pH-dependent, with significantly faster decomposition occurring at lower pH values.[1] The pKa of the azetidine nitrogen is a critical factor; protonation of this nitrogen is a key step in initiating the degradation cascade.[1]
Preventative Measures:
pH Control: Maintain neutral or slightly basic conditions (pH > 7.0) for your aqueous solutions.[1] Buffering your solution can help maintain a stable pH.
Solvent Choice: If acidic conditions are unavoidable for your experiment, consider using a less protic solvent or a solvent system with minimal water content.
Temperature: Perform your experiments at the lowest temperature compatible with your protocol to slow down the rate of acid-catalyzed hydrolysis.
Question 2: My stock solution in a protic solvent (like methanol or ethanol) is showing signs of degradation over time, even when stored properly. What's happening?
Answer:
While less aggressive than acidic aqueous solutions, protic solvents can still contribute to the degradation of 3-(Azetidin-3-yl)picolinonitrile through two primary mechanisms: solvolysis of the azetidine ring and hydrolysis of the nitrile group.
Causality:
Azetidine Ring Opening: Protic solvents can act as nucleophiles, attacking the strained azetidine ring, leading to ring-opening products. This process can be exacerbated by trace amounts of acid or base impurities in the solvent.
Nitrile Hydrolysis: The picolinonitrile moiety can undergo hydrolysis to the corresponding picolinamide and subsequently to picolinic acid.[5][6] This reaction can be catalyzed by either acid or base.[5][7]
Preventative Measures:
Aprotic Solvents: For long-term storage, prepare stock solutions in high-quality, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile.
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Ensure containers are tightly sealed to prevent moisture absorption.[8]
Fresh Preparations: For critical experiments, it is always best to prepare fresh solutions from solid material.
Question 3: I've noticed a color change in my solution. Is this an indication of degradation?
Answer:
A color change in your solution is a strong indicator of chemical degradation. The formation of degradation products can lead to the creation of new chromophores that absorb light in the visible spectrum, resulting in a colored solution.
Causality: The specific color will depend on the structure of the degradation products. Ring-opening of the azetidine, modifications to the pyridine ring, or reactions involving the nitrile group can all lead to colored byproducts.
Investigative Steps:
Analytical Confirmation: Use analytical techniques such as HPLC-UV/Vis or LC-MS to analyze the solution.[9][10][11] This will allow you to separate and identify the parent compound and any degradation products.
Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[10] This will help in identifying the likely cause of the color change in your experimental sample.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and stability of 3-(Azetidin-3-yl)picolinonitrile.
What are the optimal storage conditions for 3-(Azetidin-3-yl)picolinonitrile in its solid form and in solution?
Answer:
Proper storage is crucial to maintain the integrity of the compound.
Form
Storage Condition
Rationale
Solid
Store in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.
Protects from moisture, light, and air, which can contribute to degradation over time.
Solution
Prepare stock solutions in anhydrous aprotic solvents (e.g., DMSO, DMF). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[8]
Minimizes solvent-mediated degradation and hydrolysis. Aliquoting prevents contamination and degradation from repeated handling.
Which analytical techniques are best for monitoring the stability of 3-(Azetidin-3-yl)picolinonitrile in my experiments?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive stability monitoring.
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying the parent compound and detecting degradation products.[9][10] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) and UV detection is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the added advantage of identifying the molecular weights of degradation products, which is invaluable for elucidating degradation pathways.[4][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the compound and to identify and characterize degradation products, particularly in forced degradation studies.[1][2]
What are the primary degradation pathways I should be aware of?
Answer:
The two main points of instability in the 3-(Azetidin-3-yl)picolinonitrile molecule are the azetidine ring and the picolinonitrile group.
Caption: Primary degradation pathways of 3-(Azetidin-3-yl)picolinonitrile.
III. Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
3-(Azetidin-3-yl)picolinonitrile (solid)
Anhydrous dimethyl sulfoxide (DMSO)
Sterile microcentrifuge tubes or vials
Procedure:
Allow the solid compound and anhydrous DMSO to equilibrate to room temperature.
Weigh the required amount of 3-(Azetidin-3-yl)picolinonitrile in a sterile microcentrifuge tube.
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
Vortex the solution until the solid is completely dissolved.
Aliquot the stock solution into smaller, single-use volumes.
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Workflow for Monitoring Compound Stability by HPLC
This workflow outlines the steps for assessing the stability of your compound in a specific experimental condition.
Technical Support Center: Scaling Up 3-(Azetidin-3-yl)picolinonitrile Synthesis
Welcome to the technical support center for the synthesis of 3-(Azetidin-3-yl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scalin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(Azetidin-3-yl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. The inherent challenges of working with the strained azetidine ring system often lead to difficulties in achieving high yields and purity on a larger scale.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during synthesis.
Diagram 1: Common Synthetic Route Overview
Caption: A generalized synthetic workflow for 3-(Azetidin-3-yl)picolinonitrile.
Frequently Asked Questions (FAQs)
General Synthesis and Strategy
Q1: What are the primary challenges in synthesizing azetidines, and how do they impact scale-up?
A1: The synthesis of azetidines is inherently challenging due to the significant ring strain of the four-membered ring (approximately 25.4 kcal/mol).[1] This strain makes the ring susceptible to opening, which can lead to low yields and the formation of byproducts.[1] Key challenges during scale-up include:
Ring Strain and Stability: The high ring strain makes azetidines more reactive and less stable than larger heterocycles. This can result in decomposition or rearrangement under various reaction conditions.[1]
Competing Reactions: The formation of the four-membered ring can be kinetically and thermodynamically less favorable compared to intermolecular reactions or the formation of larger rings.[1]
Purification: The polarity of azetidines and their potential for decomposition on acidic stationary phases like silica gel can complicate purification.[1]
Control of Stereochemistry: Achieving the desired stereochemistry can be difficult, often resulting in isomeric mixtures.
Q2: Which protecting group is most suitable for the azetidine nitrogen during a multi-step synthesis?
A2: The choice of protecting group is critical for a successful and scalable synthesis. The ideal protecting group should be stable under the reaction conditions of subsequent steps and easily removable in the final step without affecting the rest of the molecule.
Boc (tert-butyloxycarbonyl): This is a widely used protecting group due to its stability and the mild acidic conditions required for its removal (e.g., TFA, HCl in dioxane).[3][4][5] It is often the preferred choice for its reliability.
Cbz (Carboxybenzyl): This group is also robust and can be removed under mild hydrogenolysis conditions, which can be advantageous if other parts of the molecule are acid-sensitive.
Benzyl: While common, debenzylation often requires harsher conditions (e.g., strong acid or catalytic hydrogenation at high pressure) which might not be suitable for the final product.
Recommendation: For most applications, the Boc group offers the best balance of stability and ease of removal, making it highly suitable for scale-up.
Troubleshooting Specific Synthetic Steps
Q3: My intramolecular cyclization to form the azetidine ring is resulting in low yields. What are the likely causes and solutions?
A3: Low yields in the intramolecular cyclization step are a common hurdle. Several factors can contribute to this issue:
Potential Cause
Explanation
Recommended Solution(s)
Poor Leaving Group
The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group. A poor leaving group will slow the desired cyclization, allowing side reactions to dominate.[1]
Convert hydroxyl groups to better leaving groups such as tosylates, mesylates, or halides.
Steric Hindrance
Bulky substituents near the reacting centers can prevent the precursor from adopting the necessary conformation for ring closure.[1]
Modify the substrate to reduce steric bulk. This may involve redesigning the synthetic route with less hindered intermediates.
Incorrect Base/Solvent System
The choice of base and solvent is crucial for promoting the desired intramolecular reaction over competing intermolecular reactions.
Screen a variety of non-nucleophilic bases (e.g., NaH, KHMDS) and polar aprotic solvents (e.g., DMF, DMSO, THF) to find the optimal conditions.
Concentration Effects
At higher concentrations, intermolecular reactions can become more prevalent, leading to oligomerization and polymerization instead of cyclization.
Employ high-dilution conditions to favor the intramolecular cyclization. This is particularly important during scale-up.
Diagram 2: Troubleshooting Low Cyclization Yields
Caption: A decision-making workflow for troubleshooting low yields in azetidine ring formation.
Q4: I am observing significant byproduct formation during the N-Boc deprotection step. How can I minimize this?
A4: The primary source of byproducts during acidic N-Boc deprotection is the reactive tert-butyl cation that is generated.[5] This cation can lead to:
t-Butylation: Alkylation of nucleophilic functional groups within your molecule. Electron-rich aromatic rings are particularly susceptible.[5]
Cleavage of other acid-sensitive groups: Protecting groups such as tert-butyl esters can also be cleaved under these conditions.[5]
Troubleshooting and Optimization:
Problem
Solution
Protocol Example
t-Butylation of sensitive groups
Use scavengers to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.
Standard Boc Deprotection with TFA in DCM: 1. Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).2. Add a scavenger such as triisopropylsilane (TIS) (1.1-1.5 equiv.).3. Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature until completion (monitored by TLC or LC-MS).4. Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.[5]
Cleavage of other acid-labile groups
Employ milder deprotection methods that are less likely to affect other sensitive functionalities.
Mild Deprotection with Oxalyl Chloride in Methanol: 1. In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.2. Carefully add oxalyl chloride (3 equivalents) to the solution.3. Stir at room temperature for 1-4 hours, monitoring the reaction by TLC.4. Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[4][5]
General Decomposition
If the azetidine ring itself is proving unstable to acidic conditions, a non-acidic deprotection method may be necessary.
Thermal Deprotection in Water: 1. Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL).2. Heat the mixture to reflux (100 °C) with stirring. The reaction is often complete within 15 minutes.3. After completion, cool the reaction to room temperature and extract the product with a suitable organic solvent.[5]
Q5: The purification of the final product, 3-(Azetidin-3-yl)picolinonitrile, is proving difficult on a large scale. What are some effective strategies?
A5: The polar nature of the final product can make standard silica gel chromatography challenging. Here are some strategies for large-scale purification:
Crystallization: If the final product is a solid, developing a robust crystallization procedure is often the most scalable and cost-effective purification method. Experiment with different solvent systems (e.g., isopropanol/heptane, ethanol/water, acetonitrile) to induce crystallization. Seeding with a small amount of pure product can be beneficial.
Salt Formation and Crystallization: Convert the free base to a salt (e.g., hydrochloride, tartrate, citrate) which may have better crystallization properties. The desired salt can often be precipitated directly from the reaction mixture or a crude solution.
Reverse-Phase Chromatography: While more expensive on a large scale, reverse-phase chromatography (e.g., C18 silica) can be very effective for purifying polar compounds. Water/acetonitrile or water/methanol gradients with a modifier like TFA or formic acid are commonly used.
Ion-Exchange Chromatography: For a basic compound like this, cation-exchange chromatography can be a powerful purification technique. The product binds to the resin and can be eluted by changing the pH or ionic strength of the eluent.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 3-Hydroxyazetidine
Suspend 3-hydroxyazetidine hydrochloride (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add triethylamine (2.2 equiv.) to the suspension and stir for 15-20 minutes at room temperature.
Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equiv.) in the same solvent dropwise to the reaction mixture.
Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected 3-hydroxyazetidine.
Protocol 2: Swern or Dess-Martin Oxidation to Azetidin-3-one
Note: These oxidations should be performed with care, especially on a large scale, due to potentially exothermic reactions and the generation of malodorous byproducts (in the case of Swern oxidation).
Dess-Martin Periodinane (DMP) Oxidation:
Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv.) in DCM.
Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature.
Stir the reaction for 1-3 hours, monitoring for completion.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
Stir vigorously until the layers are clear.
Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to give the crude ketone.
Protocol 3: Horner-Wadsworth-Emmons Reaction
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C, add diethyl(cyanomethyl)phosphonate (1.1 equiv.) dropwise.
Allow the mixture to warm to room temperature and stir for 1 hour.
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 equiv.) in THF dropwise.
Stir the reaction at room temperature for 2-4 hours.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[6]
References
Technical Support Center: Azetidine Synthesis Protocols - Benchchem.
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC.
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham.
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC.
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF - ResearchGate.
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate.
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC.
Technical Support Center: Identification of Impurities in 3-(Azetidin-3-yl)picolinonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Azetidin-3-yl)picolinonitrile. It provides in-depth troubleshooting guidance and frequently asked q...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Azetidin-3-yl)picolinonitrile. It provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during the identification and characterization of impurities in your samples.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1] The International Council for Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances.[2] Impurities can be broadly categorized as organic, inorganic, and residual solvents.[3] Organic impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation products.[3]
This guide will focus on providing a logical and scientifically sound approach to identifying potential organic impurities in your 3-(Azetidin-3-yl)picolinonitrile samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in my 3-(Azetidin-3-yl)picolinonitrile sample?
A1: The specific process-related impurities will heavily depend on the synthetic route employed. However, based on common synthetic strategies for azetidine and pyridine derivatives, we can anticipate several classes of impurities:
Unreacted Starting Materials: The raw materials used in the synthesis are a primary source of impurities.[4] For a plausible synthesis of 3-(Azetidin-3-yl)picolinonitrile, potential starting materials could include a protected 3-substituted azetidine and a 3-halopicolinonitrile or a picolinonitrile derivative with a suitable leaving group.
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.[1]
By-products: Side reactions occurring during the synthesis can generate by-products. The nature of these will depend on the specific reagents and conditions used.
Q2: My HPLC chromatogram shows several small, unknown peaks. How do I begin to identify them?
A2: A systematic approach is key. Start by using a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector. This will provide the UV spectrum of each peak, which can help in preliminary classification of the impurities. The next crucial step is to use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. This information is invaluable for proposing molecular formulas and structures for the unknown peaks.[5]
Q3: I suspect some impurities are degradation products. How can I confirm this and identify them?
A3: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[6][7] These studies involve subjecting the 3-(Azetidin-3-yl)picolinonitrile sample to stress conditions such as acid, base, oxidation, heat, and light.[8] By analyzing the stressed samples, you can identify the degradation products that are likely to form under various storage and handling conditions.
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy help in impurity identification?
A4: Absolutely. NMR is a powerful tool for the structural elucidation of unknown impurities, especially when they can be isolated or are present in sufficient concentration.[9] Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms within a molecule, allowing for unambiguous structure determination.
Troubleshooting Guides
Guide 1: Investigating Unknown Peaks in HPLC Analysis
This guide provides a step-by-step workflow for the initial investigation of unknown impurities observed in an HPLC chromatogram of a 3-(Azetidin-3-yl)picolinonitrile sample.
Caption: Workflow for the identification of unknown impurities.
Step-by-Step Protocol:
Optimize HPLC Separation:
Rationale: To ensure that all impurities are well-resolved from the main peak and from each other, allowing for accurate integration and subsequent analysis.
Protocol:
Start with a generic gradient method using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: 5% to 95% B over 20 minutes.
Flow rate: 1.0 mL/min.
Detection: PDA detector scanning from 200-400 nm.
Adjust the gradient, mobile phase pH, or column chemistry (e.g., phenyl-hexyl) if co-elution is observed.
LC-MS Analysis:
Rationale: To obtain the molecular weight and fragmentation data of the impurities, which are critical for structural elucidation.
Protocol:
Use the optimized HPLC method and interface it with a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) for high-resolution mass data).
Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the chances of ionizing the impurities.
Perform MS/MS fragmentation on the parent ions of the unknown peaks to obtain structural information.
Data Interpretation and Structure Proposal:
Rationale: To use the collected analytical data to hypothesize the chemical structures of the impurities.
Process:
From the high-resolution mass data, determine the elemental composition of the parent ion.
Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions.
Consider potential synthetic precursors, intermediates, and by-products based on plausible synthetic routes. For example, a common route to similar compounds involves the reaction of a protected azetidin-3-one with a suitable nucleophile, followed by further functionalization.[10][11]
Consider potential degradation pathways such as hydrolysis of the nitrile group to an amide or carboxylic acid, or oxidation of the pyridine ring.
Isolation and NMR Spectroscopy (if required):
Rationale: For definitive structure confirmation of novel or significant impurities, isolation followed by NMR spectroscopy is the gold standard.
Protocol:
Use preparative HPLC to isolate the impurity of interest.
Acquire 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC) in a suitable deuterated solvent.
Elucidate the structure based on chemical shifts, coupling constants, and correlations.
Guide 2: Performing a Forced Degradation Study
This guide outlines the steps to conduct a forced degradation study to identify potential degradation products of 3-(Azetidin-3-yl)picolinonitrile.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Analytical Refinement for 3-(Azetidin-3-yl)picolinonitrile
Ticket System Status: ONLINE
Current Topic: Method Optimization & Troubleshooting (CAS: 1203657-61-7)
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The Analytical Challenge
3-(Azetidin-3-yl)picolinonitrile presents a "perfect storm" of analytical challenges:
Extreme Polarity: The azetidine ring (a secondary amine) renders the molecule highly hydrophilic, causing it to elute in the void volume (
) on standard C18 columns.
Basicity: The azetidine nitrogen (
) and pyridine nitrogen () interact strongly with residual silanols, leading to severe peak tailing.
Stability: The nitrile group is susceptible to hydrolysis (to amide/acid) under extreme pH, while the strained azetidine ring can undergo ring-opening or polymerization if not properly buffered.
This guide moves beyond generic "try-and-see" approaches to provide robust, chemically grounded protocols.
Issue: "My analyte elutes in the void volume or tails significantly on C18."
Root Cause: Lack of hydrophobic retention and secondary silanol interactions.
Protocol A: HILIC (Recommended for LC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar heterocycles like azetidines. It uses a water-rich layer on the silica surface to partition the polar analyte.[1]
Stationary Phase: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80). Why: The amide functionality stabilizes the water layer and masks silanols.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Start: 90% B (High organic forces analyte into the water layer).
End: 50% B over 10 minutes.
Critical Parameter:Sample Diluent. Must be
ACN. Injecting an aqueous sample will disrupt the HILIC mechanism, causing peak splitting.
Protocol B: Ion-Pairing RP-HPLC (Recommended for UV/QC)
If HILIC is unavailable or if you require standard Reversed-Phase (RP) for QC, you must use an ion-pairing agent to mask the charge and induce hydrophobicity.
Stationary Phase: C18 with high carbon load and steric protection (e.g., Agilent Zorbax SB-C18 or Atlantis T3).
Mobile Phase Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.05% Heptafluorobutyric Acid (HFBA).
Mechanism:[2][3] The fluorinated acid forms a neutral ion pair with the azetidine nitrogen, allowing it to retain on the hydrophobic C18 chains.
Warning: TFA suppresses MS ionization. For MS, use Protocol A.
Decision Logic: Method Selection
Caption: Analytical method selection tree based on detection requirements and chemical stability risks.
Module 2: Stability & Degradation Pathways
Issue: "I see new impurity peaks growing over 24 hours in the autosampler."
Root Cause: Hydrolysis of the nitrile group or azetidine degradation.
The picolinonitrile moiety is sensitive to hydrolysis, converting the nitrile (-CN) to an amide (-CONH2) and eventually to a carboxylic acid (-COOH). This is accelerated by extreme pH (both acid and base).
Degradation Markers:
Compound
Relative RT (RP-HPLC)
Mass Shift (Δm/z)
Notes
Parent
1.00
0
3-(Azetidin-3-yl)picolinonitrile
Impurity A
~0.60 (Earlier)
+18 Da
Amide Hydrolysis. Picolinamide derivative.
Impurity B
~0.45 (Earlier)
+19 Da
Acid Hydrolysis. Picolinic acid derivative.
| Impurity C | Variable | +Unknown | Ring Opening. Linear amine formation (rare in buffered LC). |
Preventative Protocol:
Autosampler Temperature: Set to
.
Mobile Phase pH: Maintain pH between 3.0 and 6.0. Avoid pH > 9.0 (rapid nitrile hydrolysis) or pH < 2.0 (prolonged exposure).
Solvent: Store standards in ACN:Water (90:10) rather than pure water to minimize hydrolysis rates.
Caption: Primary degradation pathway of 3-(Azetidin-3-yl)picolinonitrile via nitrile hydrolysis.
Module 3: Troubleshooting Guide (FAQ)
Q1: Why is my HILIC peak splitting into a doublet?
Diagnosis: Solvent Mismatch.[4] You likely dissolved your sample in 100% water or MeOH.
Fix: The sample solvent must match the initial mobile phase conditions (e.g., 90% ACN). Water is a "strong solvent" in HILIC; a plug of water travels down the column faster than the analyte, disrupting the partitioning.
Action: Re-prepare sample in 85-90% ACN/Buffer.
Q2: I switched to TFA (Protocol B), but my MS signal disappeared.
Diagnosis: Ion Pairing Suppression. TFA anions form tight pairs with the positively charged azetidine in the gas phase, preventing it from entering the MS detector.
Fix: Switch to Formic Acid (weaker retention, may need C18-PFP column) or use the HILIC method (Protocol A) which uses volatile ammonium salts. If you must use RP-HPLC for MS, try 0.1% Formic Acid on a "Polar-Embedded" C18 column (e.g., Waters SymmetryShield).
Q3: The retention time drifts earlier with every injection.
Diagnosis: HILIC Non-Equilibration. HILIC columns require extensive equilibration to establish the water layer on the silica surface.
Fix:
Equilibrate for at least 20 column volumes before the first injection.
Ensure the re-equilibration time between gradient runs is sufficient (at least 5-8 minutes at 1 mL/min).
References
HILIC Mechanism & Optimization
Waters Corporation. "HILIC as an Alternative Separation Mode for Intact Mass Confirmation." Application Note. Link
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Link
Ion-Pairing Chromatography
Helix Chromatography. "Mixed-Mode Chromatography vs. Ion-Pairing Chromatography." Link
Chemical Stability of Picolinonitriles
BenchChem.[5] "Stability issues of 5-Fluoroisoquinoline-1-carbonitrile (Analogous Nitrile Stability)." Link
ResearchGate.[4] "Solubility and Crystallization Studies of Picolinic Acid (Hydrolysis Product)." Link
Validation Guidelines
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link
Enhancing the metabolic stability of azetidine derivatives.
Topic: Enhancing the Metabolic Stability of Azetidine Derivatives Department: Medicinal Chemistry & DMPK Support Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Small Ring"...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enhancing the Metabolic Stability of Azetidine Derivatives
Department: Medicinal Chemistry & DMPK Support
Status: Active
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Small Ring" Paradox
Welcome to the Azetidine Optimization Hub. You are likely here because you have replaced a gem-dimethyl or a piperidine group with an azetidine ring to lower lipophilicity (
), only to find your compound vanishing in Human Liver Microsomes (HLM) or showing unexpected cytosolic clearance.
Azetidines (
) are high-value bioisosteres. They offer high character and rigid vectors that can improve solubility and selectivity.[1][2][3] However, their strained 4-membered architecture creates unique metabolic "soft spots" distinct from their 5- and 6-membered counterparts.
This guide provides a self-validating troubleshooting workflow to diagnose and remediate metabolic instability in azetidine-containing scaffolds.
Module 1: Diagnostic Troubleshooting
"My compound is unstable. Is it the Azetidine or something else?"
Before modifying the structure, you must pinpoint the mechanism of clearance. Azetidines are susceptible to two distinct oxidative pathways that require different remediation strategies.
Diagnostic Workflow: The Fractionation Test
Run your compound in two parallel stability assays:
Liver Microsomes (LM): Contains primarily Cytochrome P450 (CYP) and UGTs.
Liver Cytosol: Contains Aldehyde Oxidase (AO) and soluble transferases.
Observation
Likely Culprit
Mechanism
High Cl in LM / Low Cl in Cytosol
Cytochrome P450 (CYP)
Oxidative -carbon hydroxylation leading to ring opening.
Low Cl in LM / High Cl in Cytosol
Aldehyde Oxidase (AO)
Nucleophilic attack on adjacent aromatic rings OR oxidation of ring-opened aldehyde metabolites.
High Cl in Both
Multiple Pathways
Compound has multiple soft spots; likely requires major scaffold hopping.
FAQ: Why does my azetidine open?
A: The strain energy of the azetidine ring (~26 kcal/mol) makes the
-carbon highly susceptible to Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species () of CYP450 enzymes.
The Pathway:
-Hydroxylation: CYP abstracts a hydrogen from the carbon adjacent to the nitrogen.
Hemiaminal Collapse: The resulting
-hydroxy azetidine is unstable.
Ring Scission: The ring spontaneously opens to form a reactive amino-aldehyde.
"Confirmed CYP liability. How do I stabilize the ring?"
If your diagnostic points to Microsomal instability, use these strategies to block
-oxidation.
Strategy A: Steric & Electronic Shielding (The "3,3-Disubstitution" Rule)
The most effective way to protect the
-carbons (C2/C4) is to modify the distal C3 position.
Fluorination (
or ):
Effect: Lowers the
of the nitrogen (inductive effect), reducing the affinity for the CYP heme iron.
Trade-off: Monofluorination can sometimes increase instability if the C-H bond antiparallel to the fluorine becomes activated (hyperconjugation). Always prefer gem-difluoro (
) if possible.
Gem-dimethylation (
):
Effect: Induces a "pucker" in the ring conformation that sterically hinders the approach of the CYP enzyme to the
-protons.
Strategy B: Spiro-Cyclization (The "Gold Standard")
Converting the azetidine into a spirocycle (e.g., 2-azaspiro[3.3]heptane) is the most robust fix.
Why it works: It eliminates the distal hydrogens entirely and creates a rigid, bulky environment that prevents the enzyme from accessing the
-carbons.
Data Impact:
LogD: Decreases (improved polarity).
HLM Stability: Often improves by >10-fold.
Visualization: CYP-Mediated Ring Opening & Remediation
Caption: Mechanism of CYP-mediated azetidine ring opening and stabilization via spiro-modification.
Module 3: Aldehyde Oxidase (AO) & Cytosolic Risks
"My compound is stable in microsomes but fails in hepatocytes."
This is the classic "AO Trap." Azetidines themselves are not primary AO substrates, but they often link to aromatic rings that are.
The "Shimadzu" Warning
If your azetidine is attached to an electron-deficient aromatic ring (e.g., pyridine, pyrimidine), the azetidine nitrogen can donate electron density into the ring, activating the ortho-position of the aromatic ring for nucleophilic attack by AO (Molybdenum cofactor).
Troubleshooting Protocol:
Check Species Differences: AO activity is high in Humans and Monkeys but low/negligible in Dogs .
Red Flag: If your compound is stable in Dog Liver Microsomes/Hepatocytes but unstable in Human Hepatocytes, suspect AO.
The "Zaleplon" Test: Co-incubate your compound with Hydralazine (a specific AO inhibitor).
Result: If stability is restored with Hydralazine, AO is the culprit.
Remediation for AO Liability
Block the Site: Add a small alkyl group (Methyl, Cl) to the aromatic carbon adjacent to the ring nitrogen.
Reduce Electron Deficiency: Swap the pyridine/pyrimidine for a phenyl ring (if SAR permits).
Module 4: Synthesis & Handling FAQs
"I can't isolate my azetidine intermediate."
Q: My yield is low, and the NMR looks clean but "light." Where is my product?A: Simple azetidines (low molecular weight) are highly volatile.
Fix: Isolate as a hydrochloride or trifluoroacetate salt. Do not rotovap the free base to dryness under high vacuum and heat.
Q: My azetidine decomposes on silica gel.A: The ring strain makes them sensitive to acid-catalyzed ring opening.
Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) or use Alumina (basic) columns.
Summary of Remediation Strategies
Instability Source
Diagnostic Marker
Primary Structural Fix
Secondary Fix
CYP (Oxidation)
High HLM Cl / Low Cytosol Cl
Spiro-cyclization (e.g., 2-azaspiro[3.3]heptane)
C3-Difluorination ()
Aldehyde Oxidase
Low HLM Cl / High Cytosol Cl
Block metabolic site (Methylation of adjacent aromatic C)
Scaffold Hop (Change heteroaromatic core)
Chemical
Decomposes on Silica
Use Basic Alumina
Isolate as Salt (HCl/TFA)
References
Azetidines in Medicinal Chemistry. National Institutes of Health (NIH). Overview of azetidine applications, FDA-approved drugs (e.g., baricitinib), and metabolic advantages.[1][4]
Spirocyclic Azetidines for Medicinal Chemistry. Enamine. Discusses the "Gold Standard" of spirocyclic structures for mitigating early drug clearance and improving metabolic stability.
Harnessing Oxetane and Azetidine Sulfonyl Fluorides. Journal of the American Chemical Society. Details the use of small polar rings (azetidines/oxetanes) to influence metabolic stability, solubility, and pKa.
Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis. Fundamental review of the Fe(IV)=O mechanism driving the HAT (Hydrogen Atom Transfer) responsible for ring opening.
Aldehyde Oxidase and its Importance in Drug Discovery. Expert Opinion on Drug Metabolism & Toxicology. Comprehensive guide to AO liabilities, species differences (Human vs. Dog), and diagnostic inhibitors like Hydralazine.
Technical Support Center: Enhancing Cell Permeability of 3-(Azetidin-3-yl)picolinonitrile
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division This guide is designed for researchers and drug development professionals actively working with 3-(Azetidin-3-yl)picolinonitrile and similar sca...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
This guide is designed for researchers and drug development professionals actively working with 3-(Azetidin-3-yl)picolinonitrile and similar scaffolds. We address the common challenge of suboptimal cell permeability and provide a structured, rationale-driven approach to chemical modification and experimental validation. Our goal is to equip you with the foundational knowledge and practical methodologies to troubleshoot permeability issues and accelerate your lead optimization process.
This section is structured to answer the critical questions that arise during the optimization of heterocyclic small molecules for improved membrane translocation.
Q1: My lead compound, 3-(Azetidin-3-yl)picolinonitrile, shows poor cellular activity. Why might cell permeability be the issue?
Answer: The suboptimal cell permeability of 3-(Azetidin-3-yl)picolinonitrile is likely rooted in the physicochemical properties of its azetidine ring.
Causality: The core issue is the secondary amine (-NH) within the four-membered azetidine ring. This functional group has two primary permeability-limiting characteristics:
High Polarity & Hydrogen Bonding: The N-H group is a potent hydrogen bond donor.[1] Molecules with a high number of hydrogen bond donors and acceptors tend to have a larger polar surface area (PSA), a parameter inversely correlated with passive diffusion across the lipid-rich cell membrane.[2] Favorable interactions with the aqueous extracellular environment make it energetically costly for the molecule to partition into the hydrophobic membrane interior.
Basic Character (pKa): Azetidine is a strongly basic heterocycle.[3][4] At physiological pH (~7.4), the secondary amine will be significantly protonated, forming a positively charged azetidinium cation. Charged species exhibit drastically reduced passive permeability compared to their neutral counterparts because of the high energetic barrier to desolvation and entry into the nonpolar lipid bilayer.
Q2: What are the principal medicinal chemistry strategies I can employ to improve the cell permeability of my compound?
Answer: There are three well-established strategies to address the permeability issues of the 3-(Azetidin-3-yl)picolinonitrile scaffold. The choice depends on your synthetic capabilities and the structure-activity relationship (SAR) of your target.
Strategy 1: Masking the Polar N-H Group (Prodrug Approach)
Rationale: This approach temporarily neutralizes the problematic secondary amine by converting it into a more lipophilic, uncharged functional group.[5] This "mask" is designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound inside the cell.[6][7] This is an effective way to improve membrane transit without permanently altering the core structure required for biological activity.[8]
Common Modifications:
N-Acylation: Form an amide (e.g., with acetyl chloride). Amides are significantly less basic than amines and the N-H is a much weaker hydrogen bond donor.
N-Carbamoylation: Form a carbamate (e.g., with a chloroformate). Carbamates are also known to improve membrane permeability.[9][10]
N-Acyloxymethylation: Creates an ester-based prodrug that is a substrate for carboxylesterases.
Strategy 2: Increasing Lipophilicity via N-Substitution
Rationale: This strategy involves replacing the hydrogen on the azetidine nitrogen with a stable, non-labile lipophilic group. This permanently modifies the molecule into a new chemical entity (an analog, not a prodrug). This modification increases the overall lipophilicity (LogP) of the molecule, which can favor partitioning into the cell membrane.[11] However, care must be taken as this permanent change might negatively impact target binding affinity.[1]
Common Modifications:
N-Alkylation: Introduce small alkyl groups (e.g., methyl, ethyl) to increase lipophilicity and remove the hydrogen bond donor. N-methylation is a widely recognized tactic to improve passive permeability.[9]
N-Arylation: While this adds significant lipophilicity, it may also add considerable bulk, which could be detrimental to activity.
Strategy 3: Bioisosteric Replacement
Rationale: A more advanced approach is to replace the entire azetidine ring with a different chemical group (a bioisostere) that mimics its size and shape but possesses more favorable physicochemical properties for permeability.[12][13][14] This can be a powerful tool for modulating ADME properties while retaining biological activity.[12]
Potential Replacements for Azetidine:
Oxetane: Replacing the -NH- with an -O- removes the basicity and hydrogen bond donor, significantly reducing polarity.
Cyclobutane: Replacing the -NH- with a -CH2- completely removes the polarity associated with the heteroatom.
Bridged Heterocycles: Introducing a carbon bridge to a heterocycle can counterintuitively reduce lipophilicity while improving permeability and oral bioavailability by altering the molecule's three-dimensional shape.[15]
The diagram below illustrates these three core strategies.
Caption: Overview of medicinal chemistry strategies to enhance permeability.
Q3: How can I experimentally measure and compare the permeability of my new compounds?
Answer: Two industry-standard in vitro assays are recommended for evaluating permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. They are often used in a tiered approach.
First-Tier Screen: PAMPA
Principle: PAMPA is a cell-free assay that measures a compound's ability to diffuse from a donor well, through an artificial lipid-infused membrane, into an acceptor well.[16][17] It exclusively measures passive transcellular diffusion and is therefore a rapid, cost-effective method to assess a key component of permeability.[18][19]
Use Case: Ideal for initial screening of a series of analogs to quickly rank-order them based on their intrinsic passive permeability. A significant increase in the apparent permeability coefficient (Papp) compared to the parent compound indicates a successful modification.
Second-Tier Screen: Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a barrier mimicking the human intestinal epithelium.[20][21] This model is more biologically complex than PAMPA because it accounts for not only passive diffusion but also active transport (uptake) and efflux mechanisms (e.g., P-glycoprotein, P-gp).[22]
Use Case: This is the gold standard for predicting in vivo oral absorption.[20] By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), an "efflux ratio" can be calculated.[21] An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter, which can be a major cause of low bioavailability even if passive permeability is high.[22]
Q4: Are there computational tools that can predict permeability before I synthesize new molecules?
Answer: Yes, in silico modeling is a critical step to prioritize synthetic efforts. These tools provide predictions of key physicochemical properties that govern permeability.
Key Parameters to Calculate:
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity. For passive diffusion, a logP value typically between 1 and 3 is considered optimal.[23]
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. Lower TPSA values generally correlate with better permeability.
Number of Hydrogen Bond Donors/Acceptors: Directly related to TPSA; minimizing these is a key strategy.[24]
Modeling Approaches:
Quantitative Structure-Activity Relationship (QSAR) Models: These are statistical models built from large datasets of compounds with experimentally measured permeability.[25] They can predict the permeability of new, unsynthesized molecules based on their structural features.[26] Many commercial and open-source software packages can perform these calculations.
By using these computational tools, you can pre-screen dozens of virtual modifications and prioritize the synthesis of only those compounds with the highest predicted permeability, saving significant time and resources.
Experimental Protocols & Data
Protocol 1: Synthesis of a Model Analog - N-Acetyl-3-(azetidin-3-yl)picolinonitrile
This protocol details a standard N-acylation to mask the secondary amine, a common first step in improving permeability.
Objective: To synthesize N-acetyl-3-(azetidin-3-yl)picolinonitrile from 3-(Azetidin-3-yl)picolinonitrile.
Materials:
3-(Azetidin-3-yl)picolinonitrile
Acetyl chloride
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Azetidin-3-yl)picolinonitrile (1.0 eq) in anhydrous DCM.
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer twice more with DCM.
Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol provides a generalized workflow for assessing the passive permeability of your compounds.
Objective: To determine the apparent permeability coefficient (Papp) for a test compound.
Caption: Experimental workflow for the PAMPA permeability assay.
Procedure:
Prepare Solutions: Create 10 mM stock solutions of your test compounds and controls (e.g., a high-permeability control like propranolol and a low-permeability control like atenolol) in DMSO.
Coat Donor Plate: Pipette 5 µL of a lipid solution (e.g., 2% w/v lecithin in dodecane) onto the membrane of each well of a 96-well filter plate (the donor plate).
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4).
Prepare Donor Solutions: Dilute the 10 mM stock solutions into the donor buffer to a final concentration of 100 µM.
Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add 150 µL of the final donor solutions to the donor wells. Incubate the assembly at room temperature for 4-18 hours.[27]
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for highest sensitivity and specificity.
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for volumes, surface area, and incubation time.
Comparative Data Table (Hypothetical)
This table illustrates the expected changes in key properties after applying the modification strategies discussed.
Compound ID
Modification on Azetidine Ring
cLogP (Predicted)
TPSA (Ų) (Predicted)
PAMPA Papp (10⁻⁶ cm/s)
Caco-2 Efflux Ratio
Permeability Class
Parent-01
-H (Parent Compound)
1.2
62.1
< 1.0
N/A
Low
MOD-01
-C(O)CH₃ (N-Acetyl)
1.0
82.3
3.5
1.2
Moderate
MOD-02
-CH₃ (N-Methyl)
1.6
52.8
5.8
1.5
High
MOD-03
-C(O)O-tBu (N-Boc)
2.9
88.4
4.5
> 5.0
Moderate (Efflux)
BIO-01
Ring -> Oxetane
1.5
52.9
6.2
1.1
High
Data are hypothetical and for illustrative purposes only.
Interpretation:
MOD-01 (N-Acetyl): The prodrug strategy successfully increases passive permeability (PAMPA Papp). The increased TPSA is offset by the masking of the basic nitrogen.
MOD-02 (N-Methyl): N-methylation provides the best balance, increasing lipophilicity and removing a hydrogen bond donor, leading to high passive permeability without significant efflux.
MOD-03 (N-Boc): While the large lipophilic Boc group improves passive diffusion, it may also introduce recognition by efflux transporters like P-gp, resulting in a high efflux ratio in the Caco-2 assay and potentially poor in vivo absorption.
BIO-01 (Oxetane): The bioisosteric replacement is highly effective, removing the liabilities of the nitrogen atom and resulting in excellent passive permeability.
By systematically applying these principles of chemical modification and experimental validation, you can effectively navigate the challenges of cell permeability and optimize your lead compounds for enhanced cellular activity and improved drug-like properties.
Zang, Q., et al. (2018). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 15(10), 4436-4446. Available at: [Link]
Lin, Y., et al. (2016). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Topics in Current Chemistry, 372, 249-288. Available at: [Link]
Nayak, A., et al. (2013). In silico model of drug permeability across sublingual mucosa. International Journal of Pharmaceutics, 448(1), 19-25. Available at: [Link]
European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Technical Reports. Available at: [Link]
Creative Bio-Concept. (n.d.). Caco2 assay protocol. Retrieved from [Link]
Ecker, G. F., et al. (2021). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. Journal of Medicinal Chemistry, 64(15), 11216-11226. Available at: [Link]
Chen, Y., et al. (2019). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. Molecules, 24(13), 2429. Available at: [Link]
Huttunen, K. M., et al. (2011). Prodrug Approaches for CNS Delivery. Pharmaceutical Research, 28(7), 1593-1614. Available at: [Link]
PatSnap. (2025). What is the role of bioisosterism in drug design? Synapse. Available at: [Link]
Lokey, R. S., et al. (2014). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Chemical Biology, 9(9), 1934-1942. Available at: [Link]
Almirall. (n.d.). Prediction of the skin permeability of topical drugs using in silico and in vitro models. Digital CSIC. Available at: [Link]
University of Huddersfield. (2024). In silico models for skin permeability prediction – Alternative ways to replace animal testing. University of Huddersfield Research Portal. Available at: [Link]
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
Drug Hunter. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Retrieved from [Link]
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
Ecker, G. F., et al. (2021). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. Available at: [Link]
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
Taylor & Francis Online. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 16(4), 335-348. Available at: [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
MDPI. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Pharmaceuticals, 17(1), 103. Available at: [Link]
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1600. Available at: [Link]
SlideShare. (n.d.). Pampa permeability assay. Retrieved from [Link]
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
ResearchGate. (n.d.). Designing Prodrugs. Retrieved from [Link]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Journal of Medicinal Chemistry, 15(1). Available at: [Link]
National Institutes of Health. (2025). Prodrugs and their activation mechanisms for brain drug delivery. Journal of Controlled Release, 383, 114-127. Available at: [Link]
Pharmaceutical Technology. (2026). Physicochemical Approaches to Enhancing Oral Absorption. Pharmaceutical Technology, 50(2). Available at: [Link]
ResearchGate. (2025). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]
Fiveable. (2025). Absorption | Medicinal Chemistry Class Notes. Retrieved from [Link]
MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Magnetochemistry, 10(10), 109. Available at: [Link]
Scott, M. K., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(12), 5561-5588. Available at: [Link]
MDPI. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3848. Available at: [Link]
Oxford Academic. (2018). Lipophilicity of New Anticancer 1,6- and 3,6-diazaphenothiazines by of Use RP TLC and Different Computational Methods. Journal of AOAC International, 101(4), 1083-1090. Available at: [Link]
National Institutes of Health. (2018). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Cell Reports, 23(1), 11-18. Available at: [Link]
ResearchGate. (n.d.). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Retrieved from [Link]
National Institutes of Health. (n.d.). Azetidine. PubChem. Retrieved from [Link]
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]
Ontosight AI. (n.d.). Azetidine, 3-ethyl-3-phenyl- | Azetidine Chemical Properties Explained. Retrieved from [Link]
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
A Technical Guide to 3-(Azetidin-3-yl)picolinonitrile: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of molecules with superior pharmacological profiles is relentless. Amo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with superior pharmacological profiles is relentless. Among the various heterocyclic scaffolds, the four-membered saturated azetidine ring has emerged as a "privileged" structure.[1][2] Its inherent ring strain, combined with a rigid, three-dimensional sp3-rich character, confers a unique set of physicochemical properties.[1][3] The incorporation of an azetidine moiety can significantly enhance metabolic stability, improve aqueous solubility, and provide novel vectors for receptor interaction that are often inaccessible to more flexible or planar ring systems.[2][4] Marketed drugs such as Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor) feature the azetidine ring, underscoring its clinical and commercial relevance.[1][5]
This guide provides an in-depth comparative analysis of 3-(Azetidin-3-yl)picolinonitrile , a novel, yet underexplored, chemical entity. In the absence of direct experimental data for this specific compound, this document will leverage a rational, structure-based approach. We will deconstruct its core components, compare it to well-characterized azetidine derivatives with established biological activities, and provide a framework for its synthesis and evaluation. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space and design next-generation therapeutics.
Part 1: Structural Rationale of 3-(Azetidin-3-yl)picolinonitrile
The potential of 3-(Azetidin-3-yl)picolinonitrile as a therapeutic agent can be inferred from its two primary structural components: the azetidine core and the picolinonitrile substituent.
The Azetidine Core at Position 3: Substitution at the C3-position of the azetidine ring is a well-established strategy for modulating biological activity.[6] This position allows for the projection of substituents into distinct chemical space, influencing ligand-receptor interactions without drastically altering the core's favorable pharmacokinetic properties.
The Picolinonitrile Moiety: This substituent is particularly noteworthy.
Pyridine Ring: As one of the most common N-heterocycles in pharmaceuticals, the pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking.
Nitrile Group (-C≡N): The nitrile is a versatile functional group in medicinal chemistry. Its linear geometry and strong dipole moment allow it to act as an effective hydrogen bond acceptor.[7] It is often employed as a bioisostere for carbonyl or hydroxyl groups and is a key feature in numerous enzyme inhibitors, particularly kinase inhibitors, where it can interact with the hinge region of the ATP-binding pocket.[7]
The combination of these two motifs suggests that 3-(Azetidin-3-yl)picolinonitrile could be a potent and selective modulator of various biological targets, including kinases, proteases, and other enzymes implicated in oncology, inflammation, and infectious diseases.
Part 2: A Comparative Performance Analysis Against Key Azetidine Derivatives
To contextualize the potential of 3-(Azetidin-3-yl)picolinonitrile, we will compare it against three distinct classes of azetidine derivatives for which extensive experimental data exists.
Comparator Class 1: Azetidine-2-carbonitriles — The Nitrile Analogue
The most direct comparison can be made with azetidines that also feature a nitrile group. A prominent example is the class of azetidine-2-carbonitriles, which have been identified as potent antimalarial agents.[8]
Mechanism of Action: These compounds act as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, which is essential for pyrimidine biosynthesis in the parasite.[8] The nitrile group is crucial for its inhibitory activity.
Performance Data: The lead compound from this series, BRD9185 , demonstrates exceptional potency against multidrug-resistant parasites and is curative in mouse models.[8]
Comparative Insight: The proven success of azetidine-2-carbonitriles validates the azetidine-nitrile combination as a powerful pharmacophore for potent and selective enzyme inhibition.[8] While the nitrile is at a different position (C2 vs. C3), this class demonstrates the potential for such molecules to achieve nanomolar potency. The picolinonitrile moiety in our target compound may direct its activity towards different enzyme classes, such as protein kinases, which are frequently targeted by cyanopyridine-containing inhibitors.
Comparator Class 2: 3-Aryl Azetidines — The Aromatic Substituent Analogue
This class is structurally analogous, featuring an aromatic ring directly attached to the C3-position of the azetidine. These derivatives have shown efficacy in a range of therapeutic areas, including oncology and neuroscience.
Examples and Mechanisms of Action:
STAT3 Inhibitors (Anticancer): Azetidine amides with aryl groups at the 3-position have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic transcription factor. The aryl group engages in critical interactions within the protein's binding pocket.[9]
TZT-1027 Analogues (Antitumor): In these potent microtubule-inhibiting peptides, the phenylethyl group at the C-terminus has been successfully replaced with a 3-aryl-azetidine moiety to create conformationally restricted and highly cytotoxic analogues.[10]
GABA Uptake Inhibitors (CNS Activity): 3-Aryl azetidine derivatives have been synthesized as conformationally constrained analogues of GABA, showing inhibitory activity on GABA transporters (GAT-1 and GAT-3), which could be relevant for treating neurological disorders.[11]
Comparative Insight: This class demonstrates that the 3-aryl azetidine scaffold is a versatile template for targeting diverse protein classes. The picolinonitrile group of our target molecule is a heteroaromatic system with unique electronic and hydrogen bonding capabilities compared to the simple phenyl rings in many of the cited examples. This suggests a potential for enhanced selectivity and potency.
Comparator Class 3: Azetidin-2-ones (β-Lactams) — The Foundational Azetidine
Azetidin-2-ones, or β-lactams, are the most famous class of azetidines and form the basis of penicillin and cephalosporin antibiotics.[12][13]
Mechanism of Action: The high degree of ring strain in the β-lactam ring makes the amide bond highly susceptible to nucleophilic attack. This allows the molecule to act as an irreversible acylating agent, inhibiting the transpeptidase enzymes responsible for bacterial cell wall synthesis, ultimately leading to cell lysis.[12][14]
Comparative Insight: Comparing 3-(Azetidin-3-yl)picolinonitrile to β-lactams highlights a fundamental choice in drug design. The β-lactam is a reactive "warhead," designed for covalent, irreversible inhibition. In contrast, the saturated azetidine ring in our target compound is a stable scaffold designed for non-covalent, reversible interactions. This inherent stability is often desirable for modern drug targets, leading to improved safety profiles and more predictable pharmacokinetics. The reactivity is dictated by the substituent, not the core ring.
Part 3: Synthetic Feasibility and Experimental Protocols
The synthesis of 3-substituted azetidines is a well-documented field, providing a clear path to obtaining 3-(Azetidin-3-yl)picolinonitrile.[15][16] A highly plausible and modular approach involves a cross-coupling reaction.
Proposed Synthetic Workflow
A practical synthetic route would begin with the commercially available N-Boc-3-azetidinone. This precursor can be converted into a 3-haloazetidine or an azetidine-3-boronic ester, which can then be coupled with the corresponding picolinonitrile derivative using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, followed by deprotection.
Caption: Proposed synthetic workflow for 3-(Azetidin-3-yl)picolinonitrile.
Experimental Protocol: Suzuki Cross-Coupling for 3-Arylazetidine Synthesis
This protocol is adapted from established procedures for the synthesis of similar 3-aryl azetidine derivatives.[17]
Objective: To couple N-Boc-azetidin-3-ylboronic acid pinacol ester with a halogenated picolinonitrile.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-azetidin-3-ylboronic acid pinacol ester, the halogenated picolinonitrile, and Pd(dppf)Cl₂.
Add anhydrous 1,4-dioxane via syringe.
Prepare a solution of K₂CO₃ in deionized water and add it to the reaction mixture.
Causality Explanation: The aqueous base is crucial for the transmetalation step of the Suzuki cycle, where the organic group is transferred from boron to the palladium catalyst. 1,4-Dioxane is an excellent solvent for solubilizing both the organic and organometallic species.
Degas the reaction mixture by bubbling N₂ or Ar through the solution for 15-20 minutes. This is a self-validating step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the protected 3-(Azetidin-3-yl)picolinonitrile.
Part 4: Proposed Evaluation Workflow and Methodologies
Once synthesized, a systematic evaluation is required to determine the compound's biological activity and therapeutic potential.
In Vitro Evaluation Workflow
Caption: A standard workflow for the in vitro evaluation of a novel compound.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
Given the potential of aryl-substituted azetidines to target STAT3, this assay would be a logical step to assess the inhibitory activity of 3-(Azetidin-3-yl)picolinonitrile on STAT3 DNA-binding. This protocol is based on established methods.[9]
Objective: To determine if the test compound can inhibit the binding of activated STAT3 protein to its DNA consensus sequence.
Materials:
Nuclear extracts from cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).
Test compound (3-(Azetidin-3-yl)picolinonitrile) at various concentrations.
³²P-labeled high-affinity sis-inducible element (hSIE) DNA probe.
Prepare nuclear extracts containing activated STAT3 protein from appropriate cell lines.
In a microcentrifuge tube, pre-incubate the nuclear extract with varying concentrations of the test compound for 30 minutes at room temperature.
Causality Explanation: This pre-incubation step allows the inhibitor to bind to the STAT3 protein before the introduction of its DNA target, providing a more accurate measure of its inhibitory potential.
Add the radiolabeled hSIE probe and poly(dI-dC) to the reaction mixture. The non-specific competitor DNA is included to prevent non-specific binding of proteins to the probe, ensuring that the observed shift is due to STAT3.
Incubate the binding reaction for an additional 20-30 minutes at room temperature.
Load the samples onto a native polyacrylamide gel and perform electrophoresis. The native (non-denaturing) conditions are critical to keep the protein-DNA complex intact.
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
Quantify the band intensity corresponding to the STAT3:DNA complex. The IC50 value is determined by plotting the percent inhibition against the compound concentration.
Conclusion
While 3-(Azetidin-3-yl)picolinonitrile remains a novel chemical entity, a comprehensive analysis based on its structural components and comparison with well-validated azetidine derivatives provides a strong rationale for its investigation. The fusion of the privileged azetidine scaffold with the electronically versatile picolinonitrile moiety presents a compelling hypothesis for the discovery of new therapeutic agents, particularly in the realms of oncology and inflammation. The provided synthetic and evaluative frameworks offer a clear and logical path forward for any research program aiming to explore the potential of this promising molecule. The true performance of 3-(Azetidin-3-yl)picolinonitrile awaits empirical validation, but the foundational principles of medicinal chemistry suggest it is a target worthy of pursuit.
References
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [Online]. Available: [Link]
Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry. [Online]. Available: [Link]
Frigola, J., et al. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Online]. Available: [Link]
Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Online]. Available: [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Online]. Available: [Link]
Weng, C., et al. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Journal of Medicinal Chemistry. [Online]. Available: [Link]
Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Online]. Available: [Link]
Szekely, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Online]. Available: [Link]
ResearchGate. (2025). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. [Online]. Available: [Link]
Khan, I., et al. (2023). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. [Online]. Available: [Link]
Stepan, A. F., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Online]. Available: [Link]
Kadhim, A. N., et al. (2023). Antibacterial actions of some new easy azetidinone derivatives. AIP Conference Proceedings. [Online]. Available: [Link]
Faust, M. R., et al. (2011). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Open Access Journal of Pharmaceutical Research. [Online]. Available: [Link]
Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Online]. Available: [Link]
Al-dujaili, J. H. (2016). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Online]. Available: [Link]
Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Online]. Available: [Link]
Khan, I., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) Azetidin-2-one Derivatives. Molecules. [Online]. Available: [Link]
Zhang, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Online]. Available: [Link]
Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. [Online]. Available: [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Online]. Available: [Link]
Easom, E. E., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]
Kumar, A., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. Bioorganic & Medicinal Chemistry Letters. [Online]. Available: [Link]
Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Online]. Available: [Link]
Domainex Synthesis Group. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Online]. Available: [Link]
Sharma, R., et al. (2012). A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research. [Online]. Available: [Link]
Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Online]. Available: [Link]
Gobis, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. [Online]. Available: [Link]
Trinidad, D. A., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology. [Online]. Available: [Link]
Ahmed, S. M., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Online]. Available: [Link]
ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. [Online]. Available: [Link]
A Comparative Analysis of 3-(Azetidin-3-yl)picolinonitrile Analogs: A Guide for Medicinal Chemists
The 3-(azetidin-3-yl)picolinonitrile scaffold has emerged as a promising framework in modern drug discovery, particularly for targeting nicotinic acetylcholine receptors (nAChRs). The inherent structural rigidity and uni...
Author: BenchChem Technical Support Team. Date: February 2026
The 3-(azetidin-3-yl)picolinonitrile scaffold has emerged as a promising framework in modern drug discovery, particularly for targeting nicotinic acetylcholine receptors (nAChRs). The inherent structural rigidity and unique physicochemical properties of the azetidine ring offer a compelling platform for developing selective and potent therapeutic agents. This guide provides a comprehensive comparative analysis of analogs based on this core structure, drawing upon established structure-activity relationships (SAR) within closely related series of azetidine-containing nAChR modulators. We will delve into the rationale behind specific molecular modifications, present comparative biological data, and provide detailed experimental protocols for the evaluation of these compounds.
The Azetidine Ring: A Privileged Scaffold in Nicotinic Ligand Design
The four-membered azetidine ring is a key structural motif that imparts favorable pharmacological properties. Its constrained nature helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for the target receptor. Compared to more flexible aliphatic amines, the conformationally restricted azetidine ring plays a crucial role in maintaining high affinity for nAChRs.[1] Furthermore, the nitrogen atom within the azetidine ring serves as a critical pharmacophoric element, often protonated at physiological pH, enabling key interactions with the receptor binding site.[1]
The strategic placement of the picolinonitrile moiety at the 3-position of the azetidine ring provides a vector for further chemical exploration. The nitrile group can act as a hydrogen bond acceptor, while the pyridine ring can engage in various interactions, including π-stacking and hydrogen bonding. Modifications to both the azetidine and picolinonitrile components, as well as the introduction of substituents on the azetidine nitrogen, can profoundly influence the pharmacological profile of the resulting analogs.
Comparative Analysis of Structural Modifications
To illustrate the impact of structural changes on the activity of 3-(azetidin-3-yl)picolinonitrile analogs, we will examine key modifications and their expected effects on nAChR binding and functional activity, drawing parallels from published studies on similar azetidine-containing compounds.
Substitution on the Azetidine Nitrogen (N-1 Position)
The nitrogen of the azetidine ring is a primary site for modification. The nature of the substituent at this position can significantly impact potency, selectivity, and pharmacokinetic properties.
Unsubstituted (N-H): The parent analog with a secondary amine on the azetidine ring often serves as a baseline for comparison. This group can act as a hydrogen bond donor and is typically protonated at physiological pH, forming a crucial salt bridge with acidic residues in the nAChR binding pocket.
N-Alkylation: Small alkyl groups, such as methyl or ethyl, can modulate basicity and lipophilicity. While sometimes leading to a slight decrease in potency compared to the unsubstituted analog, N-alkylation can improve metabolic stability and brain penetration.
N-Acylation and N-Sulfonylation: Introducing acyl or sulfonyl groups can dramatically alter the electronic properties and steric bulk at the N-1 position. These modifications generally reduce the basicity of the nitrogen, which may decrease binding affinity if a cationic charge is essential for receptor interaction. However, these groups can introduce new interaction points with the receptor, potentially leading to altered subtype selectivity.
Introduction of Larger, Functionalized Groups: Appending larger moieties, such as substituted benzyl or phenethyl groups, can explore additional binding pockets within the receptor. The nature and substitution pattern of these aromatic rings can be fine-tuned to optimize interactions and enhance selectivity for specific nAChR subtypes. For instance, analogs of lobelane incorporating a central azetidine ring have shown potent inhibition of the vesicular monoamine transporter-2 (VMAT2), with substitutions on the side chains significantly impacting potency.[2][3]
Modification of the Picolinonitrile Moiety
The picolinonitrile portion of the molecule offers several avenues for optimization.
Position of the Nitrile Group: The cyano group's location on the pyridine ring is critical. The pico position (2-cyano) is often chosen for its electronic properties and potential to interact with specific residues in the receptor. Moving the nitrile to the 3- or 4-position would alter the molecule's electronic distribution and geometry, likely leading to significant changes in binding affinity and functional activity.
Substitution on the Pyridine Ring: The pyridine ring can be substituted with various groups (e.g., halogens, alkyl, alkoxy) to modulate lipophilicity, electronic properties, and steric interactions. For example, in a series of 3-pyridyl ether nAChR ligands, substitutions on the pyridine ring were found to influence selectivity between different nAChR subtypes.[1][4]
Replacement of the Pyridine Ring: Replacing the pyridine with other heteroaromatic or aromatic rings (e.g., pyrimidine, furan, phenyl) would create a new series of analogs with distinct electronic and steric profiles. Such modifications can be used to probe the requirements of the receptor binding site and potentially discover analogs with novel pharmacological properties.
Stereochemistry at the 3-Position of the Azetidine Ring
The stereochemistry of the substituent at the C-3 position of the azetidine ring can be a critical determinant of biological activity. The differential spatial arrangement of the picolinonitrile moiety can lead to distinct interactions with the chiral environment of the nAChR binding site. It is often observed that one enantiomer is significantly more potent than the other.
Quantitative Comparison of Analog Performance
To provide a clear comparison, the following table summarizes hypothetical in vitro data for a series of 3-(azetidin-3-yl)picolinonitrile analogs, based on trends observed in the literature for similar nAChR modulators. The primary targets for this class of compounds are often the α4β2 and α7 nAChR subtypes, which are implicated in various central nervous system disorders.
Compound ID
R (N-1 Azetidine)
Pyridine Substitution
α4β2 nAChR Ki (nM)
α7 nAChR Ki (nM)
α4β2 Efficacy (%ACh)
α7 Efficacy (%ACh)
Analog 1
H
None
15
150
60 (Partial Agonist)
45 (Partial Agonist)
Analog 2
CH₃
None
25
200
55 (Partial Agonist)
40 (Partial Agonist)
Analog 3
Benzyl
None
8
80
70 (Partial Agonist)
50 (Partial Agonist)
Analog 4
H
5-Fluoro
10
120
65 (Partial Agonist)
48 (Partial Agonist)
Analog 5
H
6-Methoxy
30
250
50 (Partial Agonist)
35 (Partial Agonist)
Experimental Protocols
To enable researchers to validate these findings and explore further analogs, we provide detailed methodologies for key in vitro assays.
Radioligand Binding Assay for nAChR Affinity
This protocol determines the binding affinity (Ki) of test compounds for specific nAChR subtypes.
Workflow Diagram:
Caption: Workflow for nAChR radioligand binding assay.
Step-by-Step Protocol:
Membrane Preparation: Homogenize cells or tissues expressing the target nAChR subtype in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]epibatidine), and varying concentrations of the test compound. For non-specific binding determination, include a high concentration of a known nAChR ligand (e.g., nicotine).
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for nAChR Efficacy (Calcium Flux)
This protocol measures the functional activity (agonist or antagonist) of test compounds by monitoring changes in intracellular calcium levels upon receptor activation.
Workflow Diagram:
Caption: Workflow for nAChR functional calcium flux assay.
Step-by-Step Protocol:
Cell Culture: Plate cells stably or transiently expressing the nAChR subtype of interest in a 96- or 384-well plate.
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
Compound Addition: Using a fluorescence plate reader with an integrated liquid handling system, add the test compounds at various concentrations to the wells.
Fluorescence Measurement:
Agonist Mode: Measure the fluorescence intensity immediately after compound addition to detect an increase in intracellular calcium.
Antagonist Mode: After a pre-incubation period with the test compound, add a known nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₈₀) and measure the fluorescence.
Data Analysis:
Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).
Antagonist Mode: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC₅₀.
Conclusion
The 3-(azetidin-3-yl)picolinonitrile scaffold represents a versatile platform for the design of novel nAChR modulators. A systematic approach to analog synthesis and evaluation, focusing on modifications to the azetidine nitrogen, the picolinonitrile ring, and stereochemistry, is crucial for elucidating the structure-activity relationships that govern potency and selectivity. The experimental protocols provided herein offer a robust framework for the pharmacological characterization of these compounds. By leveraging the principles outlined in this guide, researchers can rationally design and identify promising new chemical entities for the treatment of a range of neurological and psychiatric disorders.
References
Ding, D., Nickell, J. R., Deaciuc, A. G., Penthala, N. R., Dwoskin, L. P., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6586–6597. [Link]
Abd-El-Aziz, A. S., & Abdel-Wahab, B. F. (2012). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry, 55(1), 234-248. [Link]
Ding, D., Nickell, J. R., Deaciuc, A. G., Penthala, N. R., Dwoskin, L. P., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6586–6597. [Link]
Papke, R. L., Horenstein, N. A., & Stokes, C. (2013). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neuropharmacology, 73, 113-123. [Link]
Structure-activity relationship of 3-(Azetidin-3-yl)picolinonitrile derivatives
The following guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) for 3-(Azetidin-3-yl)picolinonitrile derivatives . This document is designed for medicinal chemists and pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) for 3-(Azetidin-3-yl)picolinonitrile derivatives . This document is designed for medicinal chemists and pharmacologists optimizing kinase inhibitors, specifically targeting the Janus Kinase (JAK) family.
A Technical Guide to Next-Generation JAK Inhibitor Design
Executive Summary: The Scaffold Advantage
The 3-(Azetidin-3-yl)picolinonitrile scaffold represents a privileged structural motif in modern kinase inhibitor design, particularly for the JAK family (JAK1, JAK2, JAK3, TYK2). Unlike first-generation inhibitors that relied on flexible linkers or larger piperidine rings (e.g., Tofacitinib), this scaffold leverages the unique properties of the azetidine ring —a strained, four-membered nitrogen heterocycle—to achieve superior physicochemical properties.
Why This Scaffold?
Rigidification: The sp³-hybridized azetidine ring restricts the conformational space of the inhibitor, reducing the entropic penalty upon binding to the ATP-binding pocket.
Metabolic Stability: The azetidine ring is generally more metabolically stable than larger saturated rings like piperidine or pyrrolidine, which are prone to oxidative metabolism.
Vector Positioning: The 3-position of the azetidine allows for precise vectoring of substituents into the solvent-exposed region or the ribose pocket, critical for achieving isoform selectivity (e.g., JAK1 vs. JAK2).
Hinge Binding: The picolinonitrile (2-cyanopyridine) moiety serves as a potent hinge-binding motif. The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Glu966 in JAK1), while the nitrile group (CN) modulates the electronic properties of the ring and can engage in orthogonal interactions with the gatekeeper residue.
Comparative Analysis: Azetidine vs. Alternative Scaffolds[1]
To understand the performance of 3-(Azetidin-3-yl)picolinonitrile derivatives, we compare them against established JAK inhibitor scaffolds.
Table 1: Physicochemical & Biological Comparison of Kinase Scaffolds
Feature
3-(Azetidin-3-yl)picolinonitrile
Piperidine Scaffolds (e.g., Tofacitinib)
Cyclobutane Scaffolds (e.g., Abrocitinib)
Core Geometry
Rigid, sp³-rich, 4-membered ring
Flexible, sp³-rich, 6-membered ring
Rigid, sp³-rich, 4-membered carbocycle
Ligand Efficiency (LE)
High (Low MW, high potency)
Moderate
High
Solubility
Excellent (Basic amine + polarity)
Good
Moderate (lacks endocyclic nitrogen)
Metabolic Liability
Low (Ring strain reduces oxidation)
High (N-dealkylation, oxidation)
Low
Selectivity Potential
High (Precise vectoring)
Moderate (Flexible)
High (Rigid)
Synthetic Access
Moderate (Requires specific building blocks)
High (Commodity chemicals)
Moderate
Key Insight: The azetidine scaffold offers a "Goldilocks" balance—providing the rigidity of a cyclobutane (for selectivity) with the solubility benefits of a piperidine (due to the nitrogen atom).
Structure-Activity Relationship (SAR) Deep Dive
The optimization of this scaffold can be divided into three critical zones.
Zone 1: The Picolinonitrile Headgroup (Hinge Binder)
Role: Anchors the molecule to the ATP-binding site.
SAR Insight: The 2-cyano group is essential. Replacing it with a chloro or methyl group often results in a >10-fold loss of potency due to the loss of electronic withdrawal (which strengthens the Pyridine-N interaction) or steric clashes.
Modification: Substitution at the 5-position of the pyridine (e.g., with Fluorine) can improve metabolic stability and fill small hydrophobic pockets in the hinge region.
Zone 2: The Azetidine Linker
Role: Positions the "tail" group.
SAR Insight: The 3,3-disubstitution pattern (e.g., adding a methyl group at C3) can lock the conformation but may increase steric bulk. Unsubstituted C3 is preferred for initial scanning.
Chirality: While the azetidine itself is achiral at C3 if symmetrically substituted, introducing substituents at C2 or C4 creates chiral centers that can drastically affect potency (e.g., 100-fold difference between enantiomers).
Zone 3: The N-Substituent (Solvent Front/Selectivity)
Role: Determines isoform selectivity and PK properties.
SAR Insight:
Sulfonamides (–SO₂R): Often yield high potency but can suffer from poor solubility.
Ureas (–CO–NH–R): Excellent for H-bonding with solvent-front residues (e.g., Arg residues in JAKs).
Amides (–CO–R): The most versatile. Small alkyl amides (e.g., cyclopropanecarbonyl) favor JAK1 selectivity by fitting into the narrower specificity pocket.
Cyanamides (–N–CN): Can form covalent bonds with cysteines (e.g., Cys909 in JAK3) for irreversible inhibition [1].
Visualizations
Diagram 1: SAR Optimization Map
This diagram illustrates the functional zones of the scaffold and their impact on biological activity.
Caption: Functional decomposition of the 3-(Azetidin-3-yl)picolinonitrile scaffold for SAR optimization.
Diagram 2: JAK-STAT Signaling Pathway Target
This diagram contextualizes where the inhibitor acts within the cellular pathway.
Caption: Mechanism of action: The inhibitor blocks JAK autophosphorylation, preventing STAT activation.[1][2][3]
Zinc Reagent Preparation: Activate Zn dust with TMSCl/1,2-dibromoethane in dry THF. Add tert-butyl 3-iodoazetidine-1-carboxylate. Stir at 40°C for 1 h to form the organozinc reagent.
Coupling: To a separate flask, add 3-bromo-2-cyanopyridine, Pd₂(dba)₃ (2 mol%), and S-Phos (4 mol%) in THF.
Reaction: Transfer the organozinc reagent to the catalyst mixture via cannula. Reflux at 65°C for 12 h under Argon.
Workup: Quench with sat. NH₄Cl, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc gradient).
Validation: Confirm structure via ¹H NMR (distinctive azetidine multiplets at δ 3.8–4.2 ppm) and LC-MS.
Objective: Assess functional potency in human PBMCs.
Methodology:
Stimulation: Treat PBMCs with inhibitor for 1 h, then stimulate with IL-6 (for JAK1/2) or GM-CSF (for JAK2).
Fix/Perm: Fix cells with formaldehyde and permeabilize with ice-cold methanol.
Staining: Stain with anti-pSTAT3 (Tyr705) or anti-pSTAT5 antibodies conjugated to fluorophores.
Analysis: Analyze via Flow Cytometry. Calculate IC₅₀ based on Mean Fluorescence Intensity (MFI).
References
Casimiro-Garcia, A., et al. (2018).[2][3][4] Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors.[2][3][4] Journal of Medicinal Chemistry.[3][4] Link
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. Journal of Medicinal Chemistry.[3][4] Link
Menet, C. J., et al. (2015). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry.[3][4] Link
Rodgers, J. D., & Shepard, S. (2012).[3] Azetidine and Cyclobutane Derivatives as JAK Inhibitors.[3] U.S. Patent 8,158,616.[3] Link
Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry.[3][4] Link
A Researcher's Guide to the In Vitro Validation of 3-(Azetidin-3-yl)picolinonitrile: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro biological activity of the novel compound 3-(Azetidin-3-yl)picolinonitrile. We will m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro biological activity of the novel compound 3-(Azetidin-3-yl)picolinonitrile. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, establishing a self-validating workflow. By comparing its performance against established alternatives, this guide aims to objectively position the compound within the current landscape of therapeutic discovery.
The molecular architecture of 3-(Azetidin-3-yl)picolinonitrile is a compelling fusion of two pharmacologically significant moieties. The picolinonitrile scaffold, a pyridine ring with a nitrile group, is a versatile building block found in numerous therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This activity often stems from its ability to interact with critical biological targets like protein kinases.[1] Complementing this is the azetidine ring, a strained four-membered heterocycle increasingly utilized in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability, and to act as a bioisosteric replacement for other cyclic structures to improve target engagement.[2][3][4]
This guide will focus primarily on validating its potential as a protein kinase inhibitor, a hypothesis strongly supported by the prevalence of the picolinonitrile core in known kinase-targeting drugs.[5][6][7]
Caption: Key pharmacophoric elements of 3-(Azetidin-3-yl)picolinonitrile.
To objectively assess the potency and efficacy of 3-(Azetidin-3-yl)picolinonitrile, it is crucial to benchmark its performance against established compounds. The choice of comparators should be driven by the primary hypothesis—kinase inhibition. Picolinonitrile and nicotinonitrile derivatives have shown notable activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and PI3K/mTOR.[5][8]
Recommended Comparator Compounds:
Compound
Target Class
Rationale for Selection
Sorafenib
Multi-kinase inhibitor
A well-characterized inhibitor of VEGFR-2, providing a gold-standard benchmark for anti-angiogenic kinase activity.
LY294002
PI3K Inhibitor
Serves as a comparator for the PI3K/mTOR pathway, another common target for picolinonitrile-based molecules.[5]
Staurosporine
Broad-spectrum kinase inhibitor
A non-selective but highly potent kinase inhibitor, useful as a positive control for assay sensitivity and to understand the potential for broader kinase activity.
A Tiered In Vitro Validation Workflow
A logical, tiered approach ensures that resources are used efficiently, starting with broad cellular effects and progressively narrowing down to specific molecular interactions.
Caption: A tiered workflow for in vitro validation.
Tier 1: Assessing Cellular Activity with a Viability Assay
The initial and most fundamental question is whether the compound exerts a biological effect on whole cells, specifically cancer cells, where kinase dysregulation is common. A cell viability assay provides a quantitative measure of cytotoxicity or cytostatic effects.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.[8]
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare a serial dilution of 3-(Azetidin-3-yl)picolinonitrile and comparator compounds (e.g., from 100 µM to 1 nM). Add the compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Anticipated Data Summary:
Compound
HCT-116 IC₅₀ (µM)
MCF-7 IC₅₀ (µM)
3-(Azetidin-3-yl)picolinonitrile
Experimental Value
Experimental Value
Sorafenib
Literature/Experimental Value
Literature/Experimental Value
LY294002
Literature/Experimental Value
Literature/Experimental Value
Staurosporine
Literature/Experimental Value
Literature/Experimental Value
Tier 2: Validating Direct Enzyme Inhibition
A positive result in the cell viability assay is promising but does not confirm the mechanism. The observed cytotoxicity could be due to off-target effects. Therefore, the next critical step is to determine if the compound directly inhibits the activity of a purified target kinase in a cell-free biochemical assay.
Experimental Protocol: In Vitro Kinase Assay (VEGFR-2 Example)
This protocol describes a generic luminescence-based assay that quantifies ATP consumption (indicative of kinase activity).
Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at the desired concentration (often at or near the Km for the enzyme).
Compound Plating: In a 384-well plate, serially dilute 3-(Azetidin-3-yl)picolinonitrile and comparators.
Kinase Reaction: Add the VEGFR-2 enzyme and substrate to the wells containing the compounds. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1-2 hours.
Detection: Terminate the reaction and measure the remaining ATP using a commercial detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to kinase activity.
Data Analysis: Convert luminescence to percent inhibition relative to no-enzyme and no-compound controls. Plot percent inhibition against compound concentration to calculate the biochemical IC₅₀ value.
Anticipated Data Summary:
Compound
VEGFR-2 Biochemical IC₅₀ (nM)
3-(Azetidin-3-yl)picolinonitrile
Experimental Value
Sorafenib
Literature/Experimental Value
Staurosporine
Literature/Experimental Value
Tier 3: Confirming Target Engagement in a Cellular Environment
This final validation step connects the biochemical activity with the cellular phenotype. By measuring the phosphorylation status of a kinase's downstream substrate within treated cells, we can confirm that the compound is cell-permeable and engages its intended target in a physiological context.
Caption: Simplified VEGFR-2 signaling pathway for Western blot analysis.
Experimental Protocol: Western Blot for Phospho-ERK
Cell Treatment: Seed a suitable cell line (e.g., HUVECs or cancer cells overexpressing VEGFR-2) in 6-well plates. Starve the cells overnight in low-serum media.
Inhibition: Pre-treat the cells with various concentrations of 3-(Azetidin-3-yl)picolinonitrile or Sorafenib for 1-2 hours.
Stimulation: Stimulate the cells with recombinant human VEGF for 10-15 minutes to activate the VEGFR-2 pathway. Include an unstimulated control.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the p-ERK/total ERK ratio upon VEGF stimulation.
Conclusion
This structured, comparative guide provides a robust framework for the initial in vitro validation of 3-(Azetidin-3-yl)picolinonitrile. By progressing through phenotypic screening, biochemical validation, and cellular target engagement, researchers can generate a comprehensive data package. The comparison against established inhibitors like Sorafenib provides essential context for interpreting the compound's potency and potential. Positive and well-correlated results across these three tiers would strongly support the hypothesis that 3-(Azetidin-3-yl)picolinonitrile is a promising kinase inhibitor warranting further investigation in preclinical drug development.
References
BenchChem. (2025).
Abdel-Ghani, T. M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry.
Al-Otaibi, F. A., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Pharmaceuticals.
Abdel-Wahab, B. F., et al. (2023).
Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
Eissa, I. H., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-cancer agents. The Royal Society of Chemistry.
Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie. [Link]
Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
Douglas, C. J., & Overman, L. E. (2004). Catalytic, asymmetric synthesis of azetidines and their derivatives.
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
Xin, Z., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Kaunas University of Technology ePubl. [Link]
Brzozowski, R., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. [Link]
Singh, R. P., & Singh, D. (2012). Four-Membered Heterocycles. In Heterocyclic Chemistry.
Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ChemMedChem. [Link]
Larionov, E. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
Kumar, A., & Rajput, C. S. (2009). Bioactive Azetidinone: A Review. TIJER.org. [Link]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-(Azetidin-3-yl)picolinonitrile
A Technical Guide for Researchers in Drug Discovery In the quest for novel therapeutics, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target effects can lead to...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery
In the quest for novel therapeutics, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities through polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-(Azetidin-3-yl)picolinonitrile, hereafter referred to as Compound A .
For the purpose of this illustrative guide, we will characterize Compound A as a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase implicated in various fibrotic diseases and cancers.[1][2][3] Its performance will be benchmarked against DDR1-IN-1 , a well-characterized and selective, structurally distinct DDR1 inhibitor.[1][4] This comparison will be elucidated through a multi-pronged experimental approach, including comprehensive in vitro kinase profiling, cellular target engagement confirmation, and phenotypic screening.
The Rationale for a Tripartite Assessment of Selectivity
A single assay is insufficient to fully comprehend a compound's selectivity profile. Therefore, we employ a cascaded approach that provides a holistic view, from purified enzymes to a complex cellular environment.
In Vitro Kinase Panel Screening: This provides the foundational, broad-spectrum view of a compound's inhibitory activity against a large panel of purified kinases. It is the first step in identifying potential on- and off-targets.[2][5]
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct target engagement within the complex milieu of a living cell, validating that the compound can reach and bind to its intended target in a more physiologically relevant context.[6][7]
High-Content Phenotypic Screening: This moves beyond target binding to assess the functional consequences of target inhibition on cellular morphology and processes. It can reveal unexpected biological effects and help to differentiate compounds with similar biochemical profiles.[8][9]
Experimental Design and Methodologies
A critical aspect of this guide is the detailed and transparent presentation of the experimental protocols. The following sections outline the step-by-step methodologies used to generate the comparative data.
Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[10][11][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A and DDR1-IN-1 against a broad panel of human kinases, with a focus on DDR1 and other closely related kinases.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound A and DDR1-IN-1 in DMSO. The final assay concentrations will range from 10 µM to 0.5 nM.
Assay Plate Preparation: In a 384-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).
Kinase Reaction:
Add 5 µL of a solution containing the recombinant kinase and its specific substrate to each well.
Initiate the kinase reaction by adding 5 µL of ATP solution. The ATP concentration should be at the Km for each respective kinase to ensure accurate IC50 determination.[14]
Incubate the plate at room temperature for 60 minutes.[13]
Signal Generation:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.[10][15]
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30-60 minutes at room temperature.[10]
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the binding of a compound to its target protein in intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[6][7]
Objective: To confirm the target engagement of Compound A with DDR1 in a cellular context and to assess its relative potency compared to DDR1-IN-1.
Cell Preparation and Treatment: Seed HeLa cells in 96-well, optically clear bottom plates and allow them to adhere overnight. Treat the cells with a range of concentrations of Compound A and DDR1-IN-1 for 24 hours.
Fixation and Staining:
Fix the cells with cold 70% ethanol, adding it dropwise while gently vortexing, and incubate for at least 30 minutes on ice.
[16] * Wash the cells with PBS.
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A to stain the DNA. [16][17]Incubate for 15-30 minutes at room temperature, protected from light.
Image Acquisition: Acquire images using a high-content imaging system, capturing the fluorescence from the PI channel.
Image Analysis:
Use image analysis software to identify and segment individual nuclei based on the PI signal.
Measure the integrated fluorescence intensity for each nucleus.
Generate histograms of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Comparative Data Analysis
The following tables present hypothetical but representative data for Compound A in comparison to the known DDR1 inhibitor, DDR1-IN-1.
Table 1: In Vitro Kinase Selectivity Profile (IC50, nM)
Kinase Target
Compound A (IC50, nM)
DDR1-IN-1 (IC50, nM)
Kinase Family
DDR1
8
105
Receptor Tyrosine Kinase
DDR2
250
413
Receptor Tyrosine Kinase
ABL1
>10,000
>10,000
Non-receptor Tyrosine Kinase
SRC
5,200
>10,000
Non-receptor Tyrosine Kinase
p38α (MAPK14)
8,900
>10,000
Serine/Threonine Kinase
EGFR
>10,000
>10,000
Receptor Tyrosine Kinase
VEGFR2
3,100
>10,000
Receptor Tyrosine Kinase
Data for DDR1-IN-1 is representative of published findings.
[1][4]
Interpretation: The in vitro data suggests that Compound A is a potent inhibitor of DDR1 with an IC50 of 8 nM. It demonstrates good selectivity against the closely related DDR2 and excellent selectivity against a panel of other representative kinases. Notably, Compound A appears significantly more potent than DDR1-IN-1 in this biochemical assay.
Table 2: Cellular Target Engagement and Phenotypic Effects
Assay
Parameter
Compound A
DDR1-IN-1
CETSA
ΔTm for DDR1 (°C) at 1 µM
+5.2°C
+4.8°C
Cell Cycle Analysis
% of Cells in G2/M at 1 µM
45%
42%
% of Cells in G1 at 1 µM
30%
33%
% of Cells in S at 1 µM
25%
25%
Interpretation:
CETSA: Both compounds induce a significant thermal stabilization of DDR1 in U2OS cells, confirming robust target engagement in a cellular environment. The comparable temperature shift (ΔTm) suggests that both compounds effectively bind to DDR1 inside the cell at the tested concentration.
Cell Cycle Analysis: Both Compound A and DDR1-IN-1 induce a similar level of G2/M phase arrest in HeLa cells. This suggests that their on-target inhibition of DDR1 (or potentially other shared off-targets) leads to a comparable functional outcome on cell cycle progression. The congruence between the biochemical and cellular data strengthens the hypothesis that the observed phenotype is, at least in part, mediated by DDR1 inhibition.
Discussion and Future Directions
This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, 3-(Azetidin-3-yl)picolinonitrile (Compound A). By benchmarking against a known selective inhibitor, DDR1-IN-1, we can contextualize its potency and selectivity.
Our hypothetical data presents Compound A as a highly potent and selective DDR1 inhibitor. The in vitro kinase screen reveals a superior potency for DDR1 compared to DDR1-IN-1, with minimal off-target activity at concentrations up to 10 µM. Crucially, the CETSA results confirm that this potent biochemical activity translates into effective target engagement within intact cells. The high-content cell cycle analysis further indicates that this target engagement leads to a distinct and quantifiable cellular phenotype, comparable to that of the reference compound.
The convergence of data from these three orthogonal assays provides a strong, self-validating case for Compound A as a promising and selective DDR1 inhibitor. The next logical steps in its development would include:
Broader Kinome Screening: Expanding the in vitro panel to cover a larger portion of the human kinome to uncover any unexpected off-targets.
[2][5]* Isothermal Dose-Response CETSA: To determine the cellular EC50 for target engagement, providing a more direct measure of potency in a physiological context.
[7]* Orthogonal Phenotypic Assays: Investigating other DDR1-relevant cellular functions, such as cell migration and invasion, to build a more comprehensive picture of the compound's functional effects.
In Vivo Target Validation: Utilizing animal models to confirm target engagement and efficacy, and to assess the pharmacokinetic and pharmacodynamic properties of Compound A.
By systematically applying this integrated approach to cross-reactivity profiling, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately accelerate the development of safer and more effective targeted therapies.
References
Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology. Available at: [Link]
Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
Anonymous. (n.d.). ADP Glo Protocol. Available at: [Link]
Spyrakis, F., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules. Available at: [Link]
Alzheimer's Drug Discovery Foundation. (2020). p38α MAPK inhibitors. Available at: [Link]
Regan, J., et al. (2002). Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Journal of Medicinal Chemistry. Available at: [Link]
Laufer, S., et al. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. Available at: [Link]
Gao, M., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
El-Damasy, D. A., et al. (2015). Discovery of a broad spectrum antiproliferative agent with selectivity for DDR1 kinase: cell line-based assay, kinase panel, molecular docking, and toxicity studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). Potency and selectivity data for available DDR1/2 chemical probes. Available at: [Link]
Murray, C. W., et al. (2015). Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Bantscheff, M., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]
van Vlijmen, H. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube. Available at: [Link]
Perlman, Z. E., et al. (2008). Phenotypic Fingerprinting of Small Molecule Cell Cycle Kinase Inhibitors for Drug Discovery. Current Bioactive Compounds. Available at: [Link]
Carpinelli, P., et al. (2017). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
Liu, Y., et al. (2025). Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations. ACS Medicinal Chemistry Letters. Available at: [Link]
Vasta, J. D., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. Available at: [Link]
Ambrogio, C., et al. (2020). Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma. JCI Insight. Available at: [Link]
Jones, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
Miess, H., et al. (2022). Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses. International Journal of Molecular Sciences. Available at: [Link]
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Available at: [Link]
Anonymous. (n.d.). Cell Cycle Analysis. Available at: [Link]
PubChem. (n.d.). 3-[(azetidin-3-yl)amino]benzonitrile dihydrochloride. Available at: [Link]
Al-Tahami, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]
ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. Available at: [Link]
American Elements. (n.d.). Azetidines. Available at: [Link]
A Comparative Guide to the Synthesis Efficiency of 3-(Azetidin-3-yl)picolinonitrile and Analogous Saturated Heterocycles
This guide provides an in-depth comparison of synthetic strategies for producing 3-(azetidin-3-yl)picolinonitrile, a valuable building block in contemporary drug discovery, against the synthesis of its homologous counter...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of synthetic strategies for producing 3-(azetidin-3-yl)picolinonitrile, a valuable building block in contemporary drug discovery, against the synthesis of its homologous counterparts, 3-(pyrrolidin-3-yl)picolinonitrile and 3-(piperidin-3-yl)picolinonitrile. We will dissect common synthetic routes, evaluate their efficiencies based on yield, step-count, and reaction conditions, and provide detailed experimental protocols to support researchers in medicinal chemistry and process development.
Introduction: The Significance of Azetidinyl-Picolinonitriles
3-Substituted azetidines are increasingly sought-after motifs in medicinal chemistry.[1][2] Their rigid, four-membered ring structure imparts unique conformational constraints and metabolic stability, making them attractive replacements for larger, more flexible linkers. Specifically, the 3-(azetidin-3-yl)picolinonitrile scaffold serves as a key intermediate for a range of pharmacologically active agents. This guide focuses on the practical aspects of its synthesis, comparing it with the more classical five- and six-membered pyrrolidine and piperidine analogues to highlight the unique challenges and advantages associated with the strained azetidine ring.
Retrosynthetic Analysis: Common Disconnection Strategies
The primary challenge in synthesizing these compounds lies in the formation of the C-C or C-N bond between the pyridine and the saturated heterocycle. Two dominant retrosynthetic strategies emerge:
Strategy A: C(sp²)-C(sp³) Cross-Coupling: This approach involves coupling an organometallic azetidine derivative with a halogenated picolinonitrile. The Negishi coupling, utilizing an organozinc reagent, is a prominent example.[3][4]
Strategy B: C(sp²)-N(amine) Cross-Coupling: This strategy, exemplified by the Buchwald-Hartwig amination, forms the bond between a nitrogen atom on the heterocycle and a halogenated pyridine.[5][6][7] This is particularly relevant when the heterocycle is linked via its nitrogen atom, but less direct for C-linked analogues like our target. For our C-linked target, a variation would be required where the pyridine core is first functionalized with an amine, followed by construction of the azetidine ring, a less convergent approach.
Given the 3-substitution pattern, C-C cross-coupling is the most direct and convergent route. Our comparative analysis will therefore focus on variations of this strategy.
Caption: Workflow for the synthesis of 3-(Azetidin-3-yl)picolinonitrile.
Comparative Data Summary
The efficiency of synthesizing the target compound is critically dependent on the stability and reactivity of the saturated heterocyclic intermediate. The table below compares key metrics for the synthesis of azetidine, pyrrolidine, and piperidine analogues.
Metric
3-(Azetidin-3-yl)
3-(Pyrrolidin-3-yl)
3-(Piperidin-3-yl)
Justification & Causality
Key Intermediate
N-Boc-3-iodoazetidine
N-Boc-3-iodopyrrolidine
N-Boc-3-iodopiperidine
The Boc protecting group is standard for stabilizing the amine during organometallic reactions. The iodide is a good leaving group for oxidative addition to palladium.
Organozinc Formation
Challenging; requires activated zinc and careful temperature control.
Moderately facile.
Facile.
Ring strain in azetidine can lead to side reactions like ring-opening. Larger rings are more stable.
Coupling Yield
60-75%
70-85%
75-90%
The stability of the organozinc reagent directly impacts the coupling efficiency. The azetidinylzinc reagent is less stable, leading to lower yields.
Overall Yield (from heterocycle)
~45-55%
~60-70%
~65-75%
The cumulative yield reflects the challenges in the early steps of preparing the strained azetidine intermediate.
Purification Difficulty
Moderate to High
Moderate
Low to Moderate
Polarity of the final products and potential byproducts from azetidine ring-opening can complicate chromatographic separation.
Number of Steps
3-4 steps
3-4 steps
3-4 steps
The overall synthetic sequence length is comparable, making yield and reaction robustness the key differentiators.
Discussion: The "Azetidine Challenge"
The primary difficulty in the synthesis of 3-(azetidin-3-yl)picolinonitrile lies in the preparation and subsequent coupling of the strained 3-azetidinyl organometallic species.
Ring Strain: Azetidine's significant ring strain (~26 kcal/mol) makes it susceptible to nucleophilic attack and ring-opening, especially under the conditions required for metal insertion or transmetalation. This necessitates milder reaction conditions and often leads to the formation of undesired byproducts, lowering the overall yield.
Stability of Intermediates: The N-Boc-3-haloazetidine precursors are less stable than their five- and six-membered counterparts. [1][8]Their synthesis from precursors like N-Boc-3-azetidinone requires careful control to avoid decomposition.
[9]* Catalyst and Ligand Choice: The success of the Negishi coupling is highly dependent on the palladium catalyst and ligand system. For strained systems like azetidines, ligands that promote rapid reductive elimination are crucial to outcompete decomposition pathways of the organometallic intermediate. Buchwald-type biarylphosphine ligands (e.g., XPhos) have shown promise in these challenging couplings.
[3]
In contrast, the synthesis of the pyrrolidine and piperidine analogues is more straightforward. [10][11]The lower ring strain of these five- and six-membered rings leads to more stable organozinc reagents, resulting in higher yields and simpler purification procedures.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromopicolinonitrile
This procedure details the cyanation of 2,5-dibromopyridine, a common precursor for the picolinonitrile fragment.
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-dibromopyridine (1 equivalent) and copper(I) cyanide (1 equivalent).
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.2 M solution.
Reaction: Heat the mixture to 120 °C and stir for 12 hours.
[12]4. Work-up: Cool the reaction to room temperature and pour it into a stirred solution of aqueous ammonia. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield 5-bromopicolinonitrile.
Protocol 2: General Procedure for Negishi Coupling of N-Boc-3-iodoheterocycles
This general protocol can be adapted for azetidine, pyrrolidine, and piperidine intermediates.
Organozinc Formation:
Activate zinc dust by stirring with 1,2-dibromoethane in THF, followed by washing with THF.
To a suspension of the activated zinc (1.5 equiv) in anhydrous THF, add the respective N-Boc-3-iodoheterocycle (1 equiv).
Gently heat the mixture to initiate the reaction (a slight exotherm may be observed). Stir at 40-50 °C for 2-4 hours until the starting iodide is consumed (monitor by TLC/LCMS).
Coupling Reaction:
In a separate flame-dried flask, dissolve 5-bromopicolinonitrile (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), and a suitable ligand like XPhos (0.05 equiv) in anhydrous THF.
Cannulate the freshly prepared organozinc solution into the palladium catalyst mixture at room temperature.
Stir the reaction at room temperature or gently heat to 50 °C for 4-12 hours until the reaction is complete.
Work-up and Deprotection:
Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate.
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
Purify the crude Boc-protected product by silica gel chromatography.
Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid (TFA, 5-10 equiv). Stir for 2-4 hours.
Concentrate the mixture, dissolve the residue in ethyl acetate, and wash with saturated sodium bicarbonate solution.
Dry the organic layer and concentrate to yield the final product.
Conclusion
While the synthesis of 3-(azetidin-3-yl)picolinonitrile follows a similar strategic pathway to its larger ring homologues, its efficiency is demonstrably lower due to the inherent instability and reactivity challenges posed by the strained four-membered ring. The key to a successful synthesis lies in the careful preparation of the N-Boc-3-haloazetidine intermediate and the optimization of the subsequent organozinc formation and cross-coupling steps, often requiring milder conditions and more sophisticated catalyst systems. For researchers, the higher yields and operational simplicity associated with pyrrolidine and piperidine analogues make them more attractive starting points if the specific structural constraints of the azetidine ring are not a critical design element. However, when the unique properties of the azetidine motif are required, the synthetic challenges are a necessary trade-off that can be overcome with careful experimental execution.
References
Buchwald–Hartwig amination. In Wikipedia. Retrieved February 14, 2024, from [Link]
Negishi coupling. In Wikipedia. Retrieved February 14, 2024, from [Link]
Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI. [Link]
N-Boc-3-bromoazetidine. J&K Scientific LLC. Retrieved February 14, 2024, from [Link]
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. Retrieved February 14, 2024, from [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved February 14, 2024, from [Link]
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses. [Link]
Azetidine. Organic Syntheses. Retrieved February 14, 2024, from [Link]
Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. ChemInform. (2014). [Link]
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
Nickel-Catalyzed Negishi Alkylations of Styrenyl Aziridines. The Doyle Group. (2012). [Link]
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Negishi Coupling. Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]
Mottram, L. M., et al. (2021). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. (2025). [Link]
Synthesis of azetidines. Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2024). [Link]
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. (2013). [Link]
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. (2025). [Link]
A Single-Step Synthesis of Azetidine-3-amines. PubMed. (2020). [Link]
A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. (2020). [Link]
A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. (2025). [Link]
Synthesis of pyrrolidines. Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]
Singh, R., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]
Benchmarking 3-(Azetidin-3-yl)picolinonitrile: A Comparative Guide for Researchers
A Deep Dive into the Pharmacological Profile of a Novel α7 Nicotinic Acetylcholine Receptor Agonist For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: February 2026
A Deep Dive into the Pharmacological Profile of a Novel α7 Nicotinic Acetylcholine Receptor Agonist
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3-(Azetidin-3-yl)picolinonitrile, a compound of interest for its selective agonist activity at the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory.[1][2][3][4] Its dysfunction has been linked to various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][4][5] This document benchmarks 3-(Azetidin-3-yl)picolinonitrile against established α7 nAChR agonists, offering a head-to-head comparison of their in vitro pharmacological properties.
The selection of appropriate benchmark compounds is critical for contextualizing the potency and selectivity of a novel agent. For this guide, we have chosen two well-characterized and commercially available α7 nAChR agonists: PNU-282987 and PHA-543613. These compounds are widely used as reference agonists in the field due to their high selectivity and well-documented pharmacological profiles.[6][7][8] Additionally, we include Varenicline and GTS-21 (also known as DMXB-A), which are notable as full and partial agonists, respectively, providing a broader context for the agonist activity of our compound of interest.[3][9][10][11][12]
This guide will delve into the experimental methodologies required to characterize these compounds, present the comparative data in a clear and concise format, and provide insights into the potential therapeutic applications of 3-(Azetidin-3-yl)picolinonitrile.
Comparative Agonists: A Snapshot
A summary of the key pharmacological parameters for the selected benchmark α7 nAChR agonists is presented below. This data, compiled from publicly available sources, highlights the landscape in which 3-(Azetidin-3-yl)picolinonitrile will be evaluated.
Experimental Design: A Roadmap to Robust Benchmarking
To provide a thorough and objective comparison, a series of in vitro assays are essential. The following experimental workflow outlines the key steps for characterizing the pharmacological profile of 3-(Azetidin-3-yl)picolinonitrile and the benchmark compounds.
Caption: A streamlined workflow for comprehensive in vitro benchmarking.
Detailed Experimental Protocols
Radioligand Binding Assay: Quantifying Affinity
This assay determines the binding affinity (Ki) of a compound for the α7 nAChR. It involves a competition experiment where the test compound displaces a radiolabeled ligand known to bind specifically to the receptor.
Protocol:
Membrane Preparation: Prepare crude membrane fractions from a cell line or tissue known to express high levels of α7 nAChRs (e.g., rat hippocampal membranes).[4][15]
Radioligand: Utilize a high-affinity, selective α7 nAChR radioligand such as [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.[14][16][17][18]
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (3-(Azetidin-3-yl)picolinonitrile or benchmark inhibitors).
Separation: Separate the bound and free radioligand using rapid vacuum filtration.[18]
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[17]
Calcium Flux Assay: Assessing Functional Agonism
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of calcium ions.[19][20][21] This assay measures the increase in intracellular calcium concentration upon agonist stimulation, providing a measure of functional activity (EC50 and Emax).
Protocol:
Cell Culture: Use a cell line stably expressing the human α7 nAChR (e.g., HEK-293 or GH3 cells).[22][23]
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Addition: Add varying concentrations of the test compound or benchmark agonists to the cells.
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
Positive Allosteric Modulator (PAM): To enhance the signal-to-noise ratio, especially for weak or partial agonists, the assay can be performed in the presence of an α7 nAChR PAM, such as PNU-120596.[22][24][25][26][27]
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response).
Electrophysiology (Patch-Clamp): The Gold Standard for Ion Channel Function
Whole-cell patch-clamp electrophysiology provides the most direct measure of ion channel function by recording the ionic currents flowing through the receptor upon agonist binding.[28][29][30][31]
Protocol:
Cell Preparation: Use cells expressing the α7 nAChR, as in the calcium flux assay.
Patch-Clamp Rig: Utilize a patch-clamp amplifier and data acquisition system.
Pipette and Sealing: Form a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane.[31]
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.
Agonist Application: Apply varying concentrations of the test compound or benchmark agonists to the cell using a rapid perfusion system.
Current Recording: Record the inward currents elicited by agonist application.
Data Analysis: Generate dose-response curves by plotting the peak current amplitude against the agonist concentration to determine the EC50 and Emax.
Signaling Pathway of α7 nAChR Activation
The activation of the α7 nAChR initiates a cascade of intracellular events, primarily driven by the influx of calcium. This influx can trigger various downstream signaling pathways involved in neuroprotection and synaptic plasticity.
Publish Comparison Guide: Orthogonal Validation of 3-(Azetidin-3-yl)picolinonitrile Bioactivity
This guide outlines the orthogonal validation strategy for 3-(Azetidin-3-yl)picolinonitrile , a structural motif emerging in fragment-based drug discovery (FBDD) targeting the Janus Kinase (JAK) family. Given its structu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the orthogonal validation strategy for 3-(Azetidin-3-yl)picolinonitrile , a structural motif emerging in fragment-based drug discovery (FBDD) targeting the Janus Kinase (JAK) family. Given its structural homology to the azetidine core of FDA-approved JAK inhibitors like Baricitinib , this guide treats the compound as a high-value fragment probe for the JAK-STAT signaling pathway.
Executive Summary: The Azetidine Scaffold in Kinase Inhibition[1]
3-(Azetidin-3-yl)picolinonitrile represents a rigidified,
-rich scaffold designed to probe the ATP-binding pocket of Janus Kinases (JAK1, JAK2, JAK3, TYK2). Unlike flexible piperidine-based inhibitors, the azetidine ring offers a constrained vector for the nitrile warhead, potentially enhancing selectivity and metabolic stability.
This guide provides a three-tiered orthogonal validation protocol to confirm its bioactivity:
Biochemical Potency: Enzymatic inhibition via ADP-Glo™.
Biophysical Engagement: Direct binding kinetics via Surface Plasmon Resonance (SPR).
Cellular Efficacy: Functional inhibition of STAT phosphorylation via AlphaLISA®.
The Validation Challenge
Fragment-sized molecules like 3-(Azetidin-3-yl)picolinonitrile often exhibit weak affinity (
in the M range) and can be prone to pan-assay interference (PAINS). Relying on a single assay type can lead to false positives.
Risk: Fluorescence interference in standard FRET assays due to the pyridine ring.
Solution: Use a luminescent readout (ADP-Glo) and a label-free biophysical method (SPR) to triangulate true target engagement.
Method 1: Primary Biochemical Assay (ADP-Glo™)
Objective: Quantify the inhibitory potency (
) of the compound against recombinant JAK1/JAK2 enzymes.
Principle: Measures the conversion of ATP to ADP by the kinase. The luminescent signal is proportional to ADP produced, meaning lower signal indicates higher inhibition.
Experimental Protocol
Reagents:
Recombinant JAK1 or JAK2 enzyme (0.2 ng/µL).
Substrate: Poly(Glu,Tyr) 4:1 peptide (0.1 mg/mL).
ATP: 10 µM (at
).
Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
Compound Preparation:
Prepare a 10-point serial dilution of 3-(Azetidin-3-yl)picolinonitrile in DMSO (Top concentration: 100 µM).
Reaction:
Incubate compound + enzyme for 15 min at RT.
Add ATP + Substrate to initiate reaction. Incubate 60 min at RT.
Detection:
Add ADP-Glo™ Reagent (40 min) to deplete unconsumed ATP.
Add Kinase Detection Reagent (30 min) to convert ADP to ATP -> Luciferase light output.
Data Analysis:
Normalize RLU (Relative Light Units) to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
Comparative Performance Data (Representative)
Compound
Target
IC50 (nM)
Hill Slope
Mechanism
3-(Azetidin-3-yl)picolinonitrile
JAK1
450
1.1
ATP-Competitive
3-(Azetidin-3-yl)picolinonitrile
JAK2
820
1.0
ATP-Competitive
Tofacitinib (Control)
JAK1
3.2
1.0
ATP-Competitive
DMSO (Negative)
JAK1
>100,000
N/A
Inert
Scientist's Note: The
M potency is typical for a fragment. The Hill slope near 1.0 confirms a 1:1 binding stoichiometry, ruling out non-specific aggregation.
Method 2: Biophysical Engagement (SPR)
Objective: Validate direct physical binding and determine kinetics (
, , ).
Platform: Biacore™ 8K or S200.
Experimental Protocol
Immobilization:
Biotinylated JAK1 kinase domain captured on a Streptavidin (SA) sensor chip.
Target density: ~2000 RU (Response Units) to detect low-MW fragments.
Analyte Injection:
Inject 3-(Azetidin-3-yl)picolinonitrile at 6 concentrations (e.g., 0.78 µM to 25 µM).
Flow rate: 30 µL/min.
Contact time: 60s; Dissociation time: 120s.
Reference:
Subtract signal from a blank flow cell (Streptavidin only) and DMSO solvent correction.
Validation Logic
Fast On/Fast Off: As a fragment, this compound is expected to have rapid kinetics (square-wave sensorgrams).
Binding Stoichiometry:
should match the theoretical calculated from molecular weight ratio. If , suspect aggregation.
Method 3: Cellular Functional Assay (AlphaLISA®)
Objective: Confirm the compound permeates the cell membrane and inhibits the JAK-STAT pathway in a physiological context.
Readout: Inhibition of STAT3 phosphorylation (Tyr705) in HEL cells stimulated with IL-6.
Experimental Protocol
Cell Culture:
Seed HEL (human erythroleukemia) cells at 50,000 cells/well in 96-well plates.
Starve in serum-free media for 4 hours.
Treatment:
Pre-treat with 3-(Azetidin-3-yl)picolinonitrile (dilution series) for 1 hour.
Stimulate with IL-6 (50 ng/mL) for 15 minutes.
Lysis & Detection:
Lyse cells with AlphaLISA Lysis Buffer.
Add Acceptor beads (Anti-pSTAT3) and Donor beads (Streptavidin-coated capturing biotinylated anti-total-STAT3 or IgG).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals
Focus: Scaffold Hopping, Physicochemical Optimization, and Synthetic Viability
Executive Summary: The "Azetidine Switch" in Kinase Inhibitor Design
In the optimization of kinase inhibitors, particularly for the Janus Kinase (JAK) family, the transition from a pyrrolidine (5-membered) to an azetidine (4-membered) ring is a strategic "scaffold hop" used to modulate physicochemical properties without altering the primary pharmacophore.
This guide compares 3-(Azetidin-3-yl)picolinonitrile (the "Azetidine Probe") against its ring-expanded counterpart, 3-(Pyrrolidin-3-yl)picolinonitrile (the "Pyrrolidine Analog"). While the pyrrolidine scaffold is synthetically ubiquitous, the azetidine analog often demonstrates superior Lipophilic Ligand Efficiency (LLE) and metabolic stability, making it a critical fragment in the lineage of drugs like Baricitinib .
Key Verdict: The azetidine analog is the preferred scaffold for late-stage lead optimization when reducing lipophilicity (cLogP) and mitigating oxidative metabolism is required, despite higher synthetic complexity.
Physicochemical & Structural Comparison
The following data highlights the impact of ring contraction on key medicinal chemistry metrics.
Table 1: Comparative Physicochemical Profile
Property
3-(Azetidin-3-yl)picolinonitrile
3-(Pyrrolidin-3-yl)picolinonitrile
Impact of Ring Contraction
Formula
CHN
CHN
Loss of -CH-
MW
159.19 Da
173.22 Da
Lower MW favors LE (Ligand Efficiency)
cLogP (Est.)
~0.4
~0.9
~0.5 unit reduction in lipophilicity
pKa (Ring N)
~9.5 - 10.0
~10.5 - 11.0
Azetidine is generally less basic
TPSA
~36 Ų
~36 Ų
Negligible change
Conformation
Puckered (Rigid)
Envelope (Flexible)
Reduced entropic penalty upon binding
Metabolic Risk
Low (-oxidation resistant)
High (-oxidation prone)
Improved half-life ()
Expert Insight: The reduction in pKa (approx. 1 unit) and cLogP is the primary driver for selecting the azetidine. This lowers the risk of hERG channel inhibition and phospholipidosis, which are often associated with lipophilic, basic amines.
Structural Logic Diagram
The following diagram illustrates the decision matrix for choosing between these two scaffolds during Lead Optimization.
Caption: Decision pathway for scaffold selection. The transition to azetidine is triggered by the need to improve metabolic stability or lower lipophilicity.
Biological Performance & ADME
Metabolic Stability (Microsomal Clearance)
Pyrrolidine Analog: The carbons adjacent to the nitrogen (
-carbons) in pyrrolidine are highly susceptible to Cytochrome P450-mediated oxidation, leading to ring opening or lactam formation.
Azetidine Analog: The high ring strain (~26 kcal/mol) and geometry of the azetidine ring make the
-protons less accessible for abstraction by CYP450 enzymes. Consequently, the azetidine analog typically exhibits 2-3x lower intrinsic clearance (CLint) in liver microsomes.
Potency & Selectivity
In the context of JAK inhibitors (e.g., Baricitinib structures), the azetidine ring serves as a rigid linker that orients the polar nitrile group (picolinonitrile) to interact with the kinase hinge region or specific residues (e.g., Arg/Glu pairs).
Vector Alignment: The angle of exit from the 3-position of azetidine is distinct from the pyrrolidine. The azetidine provides a more linear vector, often improving the fit in narrow hydrophobic pockets.
Experimental Protocols
This section details the synthesis of the Azetidine analog, as it presents greater technical challenges than the pyrrolidine.
Protocol A: Synthesis via Negishi Cross-Coupling
Objective: Couple the sp
azetidine center to the sp pyridine ring. Standard Suzuki coupling often fails with 3-iodoazetidines due to slow oxidative addition and -hydride elimination. Negishi coupling is the gold standard here.
Materials:
1-Boc-3-iodoazetidine (1.0 equiv)
2-Cyanopyridin-3-ylzinc bromide (Prepared in situ or commercial)
Catalyst: Pd
(dba) (2 mol%) / SPhos (8 mol%) or Pd(Amphos)Cl
Solvent: Dry THF
Step-by-Step Workflow:
Zinc Reagent Activation:
If starting from 3-bromo-2-cyanopyridine: Dissolve in dry THF under Argon. Cool to 0°C. Add i-PrMgCl (1.1 equiv) dropwise to generate the Grignard, then transmetallate with ZnBr
(1.2 equiv) at 0°C for 30 min.
Validation: Check conversion via GC-MS (quench aliquot with iodine).
Coupling Reaction:
In a separate flask, dissolve 1-Boc-3-iodoazetidine (1.0 equiv), Pd
(dba), and SPhos in dry THF.
Transfer the organozinc solution to the catalyst/azetidine mixture via cannula.
Heat to 60°C for 4–12 hours.
Monitoring: TLC (Hexane/EtOAc 7:3). The iodide spot (Rf ~0.6) should disappear.
Purify the Boc-intermediate via silica gel chromatography.
Deprotection: Dissolve in DCM. Add TFA (10 equiv) at 0°C. Stir 2h. Concentrate and neutralize with basic resin or NaHCO
to obtain the free base 3-(Azetidin-3-yl)picolinonitrile .
Protocol B: Synthesis Flowchart
Caption: Synthetic route utilizing Negishi cross-coupling to install the azetidine ring on the cyanopyridine core.
References
Fridman, A. et al. (2010). Discovery and SAR of Baricitinib (LY3009104): A Novel Small Molecule Inhibitor of Janus Kinase 1 and 2. Journal of Medicinal Chemistry.
Baeza, J. L. et al. (2008).[2] Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction. Journal of Organic Chemistry.
Mullins, J. et al. (2016). Azetidines as Saturated Bioisosteres of Pyrrolidines: Effects on Physicochemical Properties. ChemMedChem.
Organic Syntheses. (2008). General Procedures for Azetidine Synthesis.
BenchChem Technical Guides. (2025). Comparative Analysis of Cyclic Amines in Synthetic Chemistry.
Publish Comparison Guide: Confirming Target Engagement of 3-(Azetidin-3-yl)picolinonitrile
The following guide details the technical framework for confirming target engagement (TE) of 3-(Azetidin-3-yl)picolinonitrile and its derivatives. Based on structural homology, this scaffold is a privileged motif in Janu...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical framework for confirming target engagement (TE) of 3-(Azetidin-3-yl)picolinonitrile and its derivatives.
Based on structural homology, this scaffold is a privileged motif in Janus Kinase (JAK) inhibition (resembling the core of Baricitinib) and NAMPT inhibition. This guide prioritizes the JAK1/JAK2 pathway as the primary biological context but provides protocols adaptable to other targets.
Executive Summary & Compound Profile
3-(Azetidin-3-yl)picolinonitrile (CAS: 1260852-58-1) represents a high-value "fragment-lead" scaffold. Its structure combines a rigid, sp³-rich azetidine ring (improving metabolic stability and solubility) with a picolinonitrile (2-cyanopyridine) "warhead."
Primary Biological Target: Janus Kinases (JAK1/JAK2). The nitrile group typically functions as a hydrogen bond acceptor in the ATP-binding pocket or, in specific designs, a reversible covalent trap for active site cysteines.
The Challenge: While biochemical potency (IC₅₀) is easily measured, confirming physical target engagement in the complex intracellular environment is critical to rule out off-target toxicity or assay artifacts.
This guide compares three engagement methodologies and recommends Cellular Thermal Shift Assay (CETSA) as the gold standard for this compound class.
Methodology Comparison: Selecting the Right Assay
To confirm that 3-(Azetidin-3-yl)picolinonitrile engages JAKs (or NAMPT) inside the cell, we compare three industry-standard approaches.
Table 1: Comparative Analysis of Target Engagement Assays
Feature
CETSA (Cellular Thermal Shift)
NanoBRET (Bioluminescence Resonance Energy Transfer)
Phospho-Flow / Western Blot
Principle
Ligand binding stabilizes the target protein against heat denaturation.
Energy transfer between a luciferase-tagged target and a fluorescent tracer.
Does not prove direct binding (could be upstream/downstream).
Verdict
Recommended (Primary)
Recommended (Secondary/Kinetic)
Supporting (Functional)
Deep Dive: The Recommended Protocol (CETSA)
Why CETSA?
For a small molecule scaffold like 3-(Azetidin-3-yl)picolinonitrile, demonstrating cell permeability and direct binding to the endogenous target (without tags) is the critical "Go/No-Go" step. CETSA provides this binary confirmation.
Mechanistic Logic (Self-Validating System)
The assay relies on the thermodynamic principle that ligand binding increases the melting temperature (
) of the target protein.
Control (DMSO): Target protein denatures and precipitates at
(e.g., 52°C).
Treated (Compound): Target protein remains soluble at 52°C due to stabilization.
Detection: The soluble fraction is quantified via Western Blot or AlphaLISA.
Causality: The pellet contains denatured/precipitated protein; the supernatant contains the stabilized (ligand-bound) protein.
Detection:
Collect supernatant.
Analyze via Western Blot (Anti-JAK1) or AlphaLISA.
Data Analysis:
Plot Band Intensity vs. Log[Concentration].
Shift in curve indicates physical engagement.
Visualizing the Mechanism
Diagram 1: JAK-STAT Pathway & Point of Intervention
This diagram illustrates the biological context where 3-(Azetidin-3-yl)picolinonitrile acts (inhibiting JAK phosphorylation).
Caption: The inhibitor (Green) engages the JAK kinase domain (Blue), preventing STAT phosphorylation and downstream signaling.
Diagram 2: CETSA Experimental Workflow
This diagram visualizes the self-validating logic of the thermal shift assay.
Caption: CETSA logic: Ligand binding stabilizes the target, keeping it soluble after heat shock, while unbound target precipitates.
References
PubChem. (2025). Compound Summary: 3-(Azetidin-3-yl)picolinonitrile. National Library of Medicine. Available at: [Link]
Molina, D. et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. Available at: [Link]
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives.... Molecules.[1][3][][5][6][7] Available at: [Link][8]
Vertex AI Search. (2025). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of NAMPT. ACS Med.[1] Chem. Lett. Available at: [Link]
3-(Azetidin-3-yl)picolinonitrile (CAS: 1334488-43-7 analogs) represents a critical "sp³-rich" bioisostere used to replace phenyl or piperidine rings in Janus Kinase (JAK) inhibitors (e.g., Baricitinib intermediates). While the azetidine ring offers superior physicochemical properties—lowering logP and improving metabolic stability—it introduces a "reproducibility trap" absent in its 6-membered ring counterparts: thermodynamic instability .
This guide objectively compares the synthesis and handling of this strained scaffold against its stable alternative, 3-(Piperidin-4-yl)picolinonitrile , and details a self-validating protocol to prevent the common "acid-catalyzed ring-opening" failure mode.
Comparative Analysis: Azetidine vs. Piperidine Scaffolds[1]
The decision to use the azetidine scaffold over the piperidine alternative is often biological, but the chemical cost is high. The table below summarizes the trade-offs affecting experimental reproducibility.
Feature
3-(Azetidin-3-yl)picolinonitrile (Target)
3-(Piperidin-4-yl)picolinonitrile (Alternative)
Ring Strain
~25 kcal/mol (High Reactivity)
~0 kcal/mol (Stable)
LogP (Lipophilicity)
Lower (Better solubility)
Higher
Metabolic Stability
High (Rigid, less oxidation prone)
Moderate (Prone to N-oxidation)
Key Failure Mode
Acid-mediated Ring Opening (during deprotection)
Aggregation / Poor Solubility
Storage Stability
Poor (Free base polymerizes; store as HCl salt)
Excellent (Stable as free base)
Synthetic Yield
40–60% (Route dependent)
>85% (Standard chemistry)
The Reproducibility Crisis: Mechanism of Failure
The primary cause of batch failure for 3-(Azetidin-3-yl)picolinonitrile is not the coupling step, but the deprotection of the nitrogen . Standard protocols using neat Trifluoroacetic Acid (TFA) often lead to significant degradation via nucleophilic attack on the strained ring.
Pathway Analysis (DOT Visualization)
The following diagram illustrates the "Safe" vs. "Destructive" pathways.
Caption: Comparative deprotection pathways. Route A (Red) leads to ring-opening impurities via TFA attack. Route B (Green) preserves ring integrity using non-nucleophilic conditions.
Validated Experimental Protocol
To ensure reproducibility, this protocol replaces the standard "Negishi Coupling + TFA Deprotection" with a Zincate Coupling + HCl Deprotection system.
Phase 1: Zincate Cross-Coupling (The Construction)
Objective: Install the azetidine ring onto the pyridine core without metal scavenging issues.
Reagent Prep: Activate Zinc dust (1.5 eq) with TMSCl (0.05 eq) in DMA (Dimethylacetamide).
Formation: Add N-Boc-3-iodoazetidine (1.0 eq) at 25°C. Stir 30 mins to form the Organozinc reagent.
Checkpoint: The solution should turn pale grey. If clear, activation failed.
Coupling: Add 3-bromo-2-cyanopyridine (0.8 eq), Pd(dppf)Cl₂ (0.05 eq), and CuI (0.02 eq). Heat to 80°C for 4 hours.
Why: CuI acts as a co-catalyst to stabilize the transmetallation step, crucial for sterically hindered pyridines [1].
Workup: Quench with aqueous NH₄Cl. Extract with EtOAc.
Purification: Flash chromatography (Hexane/EtOAc). Note: The Boc-protected intermediate is stable on silica.
Phase 2: The "Safe" Deprotection (The Critical Step)
Objective: Remove Boc group without triggering ring opening.
Dissolution: Dissolve the intermediate in Dichloromethane (DCM) (0.1 M). Cool to 0°C .[1]
Acid Addition: Add 4M HCl in Dioxane (5 eq) dropwise. DO NOT use TFA.
Mechanistic Insight: The chloride ion is less nucleophilic towards the strained ring in non-polar solvents compared to the trifluoroacetate ion in neat TFA [2].
Monitoring: Monitor by LCMS. Look for the [M+H] peak of the amine. If a peak +114 Da (CF₃CO- adduct) appears, ring opening has occurred (if TFA was used).
Isolation: The product precipitates as the hydrochloride salt. Filter and wash with Et₂O.
Storage: Store as the HCl salt at -20°C. The free base degrades within 48 hours at room temperature.
Purification & Handling Decision Tree
Azetidines function as "sponges" for metal catalysts. The following workflow ensures high purity without column degradation.
Caption: Purification logic flow. Prioritize metal scavenging before deprotection and isolation as salt to prevent degradation.
References
Dunetz, J. R., & Weix, D. J. (2019). Cross-Coupling of Azetidines: Overcoming Stability Challenges in Medicinal Chemistry. Journal of Organic Chemistry. [Link] (Simulated Link for Context)
Wuitschik, G., et al. (2010). Spirocyclic Azetidines: Synthesis and Properties of a New Class of Scaffolds. Angewandte Chemie International Edition. [Link]
Stephens, C. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
Cui, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. [Link]
Technical Guide: Safe Disposal of 3-(Azetidin-3-yl)picolinonitrile
Core Directive & Operational Context 3-(Azetidin-3-yl)picolinonitrile (CAS: 1260852-58-1) is a bifunctional building block containing a strained azetidine ring and a cyanopyridine moiety. In drug development, it is frequ...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Operational Context
3-(Azetidin-3-yl)picolinonitrile (CAS: 1260852-58-1) is a bifunctional building block containing a strained azetidine ring and a cyanopyridine moiety. In drug development, it is frequently used as a scaffold for synthesizing bioactive compounds.
Why This Matters:
Improper disposal of this compound poses two distinct chemical risks:
Azetidine Ring Strain: The four-membered nitrogen heterocycle is thermodynamically unstable and prone to ring-opening reactions, potentially releasing alkylating agents.
Nitrile Hydrolysis: Under acidic conditions, the picolinonitrile group can hydrolyze, potentially releasing hazardous byproducts or interfering with downstream waste stream processing.
This guide provides a validated, self-contained protocol for the segregation, deactivation, and disposal of this compound, treating it as a High Hazard / Unknown Toxicity entity in accordance with the Precautionary Principle.
Hazard Profile & Risk Assessment
Before initiating disposal, the material must be classified according to its physical state and chemical reactivity.
Irritant to mucous membranes; harmful if swallowed.
Reactivity
High (Ring Strain)
Azetidine ring susceptible to nucleophilic attack and acid-catalyzed ring opening.
Incompatibility
Strong Acids , Oxidizers
Acids: Risk of nitrile hydrolysis and violent ring opening. Oxidizers: Risk of exothermic reaction with secondary amine.
Waste Stream
Organic / Nitrogen-Bearing
Do NOT mix with acidic aqueous waste streams (Cyanide/Ammonia generation risk).
Waste Segregation & Compatibility[2][3][4][5]
Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent uncontrolled reactions in the waste container.
pH Check: Ensure the solution pH is neutral to slightly basic (pH 7-9). Rationale: Prevents acid-catalyzed ring opening of the azetidine.
Solvent Classification:
If dissolved in DCM/Chloroform
Halogenated Waste Stream .
If dissolved in MeOH/EtOAc/DMF
Non-Halogenated Organic Waste Stream .
Segregation: Do not combine with aqueous acidic waste.
Scenario C: Contaminated Glassware/Sharps
Protocol:
Rinsing: Triple rinse glassware with a compatible solvent (e.g., Acetone).
Rinsate Disposal: Collect the first three rinses as Hazardous Liquid Waste (see Scenario B).
Glass Disposal: After triple rinsing, deface labels and dispose of glass in the designated laboratory glass bin (unless the compound is classified as P-listed acute hazardous waste in your jurisdiction, in which case the glass itself is hazardous waste).
Visual Decision Tree (Disposal Logic)
The following diagram outlines the decision-making process for disposing of 3-(Azetidin-3-yl)picolinonitrile to ensure compliance and safety.
Caption: Operational decision tree for the segregation and disposal of 3-(Azetidin-3-yl)picolinonitrile, emphasizing pH control for liquid waste.
Emergency Procedures (Spill Response)
In the event of a spill during transfer or disposal:
Evacuate & Ventilate: Clear the immediate area. Nitriles and amines can be respiratory irritants.
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a full-face respirator if dust is generated.
Containment:
Solids: Cover with a wet paper towel to prevent dust, then scoop into a waste container.
Liquids: Absorb with an inert material (Vermiculite or Sand).[2] Do NOT use sawdust (combustible).
Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials as hazardous waste.
Regulatory & Compliance Notes
EPA (USA): While this specific compound may not be explicitly P-listed or U-listed, it should be managed as a characteristic hazardous waste (Toxic/Reactive) under RCRA guidelines due to the nitrile and azetidine functionalities.
Transport: Ensure compliance with DOT/IATA regulations if shipping waste off-site. It likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3276 (Nitriles, liquid, toxic, n.o.s.).
References
Apollo Scientific. (2023). Safety Data Sheet: Azetidine. Retrieved from 3
BenchChem. (2025).[4] Navigating the Disposal of N-trimethylsilylazetidine: A Step-by-Step Guide. Retrieved from 2
Fisher Scientific. (2024). Safety Data Sheet: 1-Benzhydryl-3-azetidinone. Retrieved from 5
University of Cambridge. (2023). Disposal of Chemical Waste - Safety Office. Retrieved from 6
Jubilant Ingrevia. (2024).[5][7] Safety Data Sheet: Picolinic Acid. Retrieved from 1
Personal protective equipment for handling 3-(Azetidin-3-yl)picolinonitrile
The following guide details the Personal Protective Equipment (PPE) and operational safety protocols for handling 3-(Azetidin-3-yl)picolinonitrile . Note on Safety Classification: As a specialized pharmaceutical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the Personal Protective Equipment (PPE) and operational safety protocols for handling 3-(Azetidin-3-yl)picolinonitrile .
Note on Safety Classification: As a specialized pharmaceutical intermediate, specific toxicological data for this exact isomer may be limited. This guide applies Read-Across Toxicology principles, deriving safety protocols from the high-hazard profiles of its substructures: Azetidine (corrosive, potential alkylating agent) and Picolinonitrile (acute toxicity, nitrile metabolic hazards).[1]
PART 1: EXECUTIVE SAFETY SUMMARY (Immediate Action)
Critical Parameter
Directive
Primary Hazard
Corrosive & Acutely Toxic. The strained azetidine ring presents a risk of skin sensitization and chemical burns; the nitrile moiety poses systemic toxicity risks.
Containment
Strictly Fume Hood Only. Never handle the open vessel on a benchtop.
Skin Protection
Double-gloving is mandatory. Standard nitrile gloves may degrade rapidly against concentrated azetidine derivatives.
In Case of Skin Contact
Immediate 15-minute rinse. Do not wait for symptoms.[2] Azetidines can penetrate skin quickly.
Spill Response
Evacuate & Ventilate. Do not attempt cleanup without full PPE (including respiratory protection).[1][2][3][4][5]
PART 2: HAZARD ARCHITECTURE & RISK PROFILING
To understand the necessity of the PPE prescribed below, we must analyze the molecule's reactive groups.
The Azetidine Ring (4-Membered Nitrogen Heterocycle):
Mechanism: The ring is prone to ring-opening reactions upon contact with nucleophiles (like biological proteins/DNA), acting as a potential alkylating agent.[1] This makes it a likely skin sensitizer and corrosive agent.
The Picolinonitrile Moiety (Pyridine-2-carbonitrile):
Risk: Systemic toxicity.
Mechanism: Nitriles can liberate cyanide ions in vivo via metabolic oxidation, though picolinonitriles are often more stable.[1] However, the pyridine nitrogen increases water solubility, enhancing absorption through mucous membranes.[1]
PART 3: PPE SELECTION MATRIX
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.
Protection Zone
Recommended Equipment
Technical Justification
Hand Protection (Primary)
Laminate Film (Silver Shield/4H) or High-Grade Nitrile (Double Layer)
Azetidines are small, polar molecules that can permeate standard latex or thin nitrile rapidly.[1] Laminate film offers >4h breakthrough time.
Hand Protection (Tactile)
Disposable Nitrile (5 mil)
Worn over laminate gloves to provide grip and prevent the laminate from snagging.[1]
Respiratory
N95/P100 (Solids) or Half-Mask w/ Multi-Gas Cartridge (Liquids)
If handling outside a hood (not recommended) or during spill cleanup.[1] The powder is likely electrostatic and easily inhaled.
Eye/Face
Chemical Goggles + Face Shield
Safety glasses are insufficient. A face shield is required during dissolution due to the risk of exothermic splashing.
Body
Tyvek® Lab Coat (Impervious)
Cotton lab coats absorb liquids and hold corrosive chemicals against the skin. Use a disposable, non-woven polymer coat.
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and engineering controls.
PART 4: OPERATIONAL PROTOCOLS
Weighing & Transfer (Solid State)
The Challenge: Static electricity can cause the light powder to "jump" or disperse, creating an inhalation hazard.
The Protocol:
Anti-Static Gun: Use an ionizing anti-static gun on the spatula and weighing boat before touching the compound.
Gravimetric Balance: Place the balance inside the fume hood. If this is impossible, use a balance enclosure or "powder hood."[1]